9-Benzyl-3-bromo-9H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-benzyl-3-bromocarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNQVRIUUBFICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Benzyl-3-bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 9-Benzyl-3-bromo-9H-carbazole. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of this carbazole derivative.
Chemical and Physical Properties
This compound is a tricyclic aromatic compound with a benzyl group attached to the nitrogen of the carbazole ring and a bromine atom at the 3-position. This substitution pattern imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis.
Table 1: General and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₄BrN |
| Molecular Weight | 336.23 g/mol |
| CAS Number | 339576-55-5 |
| Appearance | White to light yellow to light orange powder/crystal |
| Melting Point | 116 - 120 °C |
| Purity | ≥ 98% (GC) |
| Storage Conditions | 2 - 8 °C |
Table 2: Crystallographic Data for this compound [1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | a = 17.629(3) Å, b = 14.666(2) Å, c = 5.6420(8) Å |
| Volume (V) | 1458.7(4) ų |
| Z | 4 |
| Temperature | 113 K |
| Radiation | Mo Kα |
| Density (calculated) | 1.528 Mg/m³ |
| R-factor (R₁) | 0.036 |
| wR₂ | 0.069 |
Synthesis and Experimental Protocols
Synthesis of the Precursor: 3-Bromo-9H-carbazole
The starting material, 3-bromo-9H-carbazole, can be synthesized via the electrophilic bromination of 9H-carbazole.
Experimental Protocol: Synthesis of 3-Bromo-9H-carbazole
-
Reagents: 9H-Carbazole, N-Bromosuccinimide (NBS), Dimethylformamide (DMF), Dichloromethane.
-
Procedure: A solution of N-bromosuccinimide (1.0 equivalent) in DMF is added slowly to a solution of 9H-carbazole (1.0 equivalent) in dichloromethane. The reaction mixture is stirred at room temperature for several hours. After the reaction is complete, the mixture is extracted with water and the organic layer is dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
N-Alkylation to Yield this compound (Analogous Protocol)
The following protocol for the synthesis of 3-bromo-9-(4-fluorobenzyl)-9H-carbazole can be adapted for the synthesis of the title compound by substituting 1-(chloromethyl)-4-fluorobenzene with benzyl chloride or benzyl bromide.
Experimental Protocol: N-Alkylation of 3-Bromo-9H-carbazole
-
Reagents: 3-Bromo-9H-carbazole, Benzyl chloride (or Benzyl bromide), Potassium hydroxide, Dimethylformamide (DMF).
-
Procedure:
-
A solution of potassium hydroxide (approx. 1.5-2.0 equivalents) in dimethylformamide is stirred at room temperature for about 20 minutes.
-
3-Bromo-9H-carbazole (1.0 equivalent) is added to the mixture, and stirring is continued for an additional 40 minutes.
-
A solution of benzyl chloride (approx. 1.5 equivalents) in dimethylformamide is added dropwise to the reaction mixture with continuous stirring.
-
The resulting mixture is stirred at room temperature for approximately 12 hours.
-
The reaction mixture is then poured into water, which results in the precipitation of the crude product.
-
The solid product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent such as ethanol.
-
Spectroscopic Data
Detailed experimental ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for this compound are not extensively reported in the available scientific literature. Characterization of this compound would typically involve these standard analytical techniques to confirm its structure and purity. For reference, the precursor, 3-bromo-9H-carbazole, exhibits characteristic signals corresponding to the carbazole ring protons and carbons, with the bromine atom influencing the chemical shifts of the adjacent protons and carbons.
Applications
This compound is a versatile building block with applications in materials science and medicinal chemistry.
Organic Electronics
This compound serves as a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). The carbazole moiety is an excellent hole-transporting unit, and the introduction of the benzyl group can improve solubility and influence the solid-state packing of the resulting materials. The bromo-substituent provides a reactive handle for further functionalization, allowing for the synthesis of more complex molecules with tailored electronic properties for enhanced device performance.
Pharmaceutical Research and Drug Development
Carbazole and its derivatives have been investigated for a wide range of biological activities, including anticancer and neuroprotective effects. This compound is utilized as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The carbazole nucleus is a known pharmacophore, and modifications at the 3- and 9-positions can be used to modulate the biological activity and pharmacokinetic properties of the resulting compounds. While specific quantitative biological data for this compound is not available, the broader class of carbazole derivatives has shown promise in these areas.
Biological Activity and Signaling Pathways
While the direct biological activity of this compound has not been extensively characterized in publicly available literature, the carbazole scaffold is present in numerous biologically active compounds. The potential anticancer and neuroprotective applications stem from the known activities of other carbazole derivatives. The mechanisms of action for these related compounds often involve intercalation into DNA, inhibition of topoisomerase, or modulation of various protein kinases. However, no specific signaling pathways involving this compound have been identified to date. Further research is required to elucidate the specific biological effects and mechanisms of action of this particular compound.
Conclusion
This compound is a synthetically valuable compound with significant potential in the fields of organic electronics and medicinal chemistry. Its well-defined structure and the presence of reactive sites for further functionalization make it an attractive starting material for the development of novel materials and therapeutic agents. While detailed spectroscopic and biological data for this specific compound are limited, the provided information on its properties, synthesis, and applications serves as a solid foundation for researchers and developers working with carbazole-based molecules.
References
An In-depth Technical Guide to 9-Benzyl-3-bromo-9H-carbazole: Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 9-Benzyl-3-bromo-9H-carbazole, a versatile heterocyclic compound with significant potential in materials science and pharmaceutical development. This document details the key physicochemical properties, provides explicit experimental protocols for its synthesis and purification, and outlines the expected analytical characterization data.
Chemical Structure and Properties
This compound possesses a tricyclic carbazole core, which is a key pharmacophore in numerous biologically active compounds. The presence of a bromine atom at the 3-position and a benzyl group at the 9-position (the nitrogen atom) imparts specific steric and electronic properties that make it a valuable intermediate for further chemical modifications.
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₄BrN | [1][2] |
| Molecular Weight | 336.23 g/mol | [1][2] |
| CAS Number | 339576-55-5 | [1] |
| Appearance | White to light yellow to light orange powder/crystal | [1] |
| Melting Point | 116 - 120 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
The structural characteristics of this compound have been elucidated by single-crystal X-ray diffraction. The carbazole ring system is essentially planar, with the benzyl group oriented at a significant dihedral angle to the carbazole plane.[3]
Crystallographic Data:
| Parameter | Value | Reference(s) |
| Crystal System | Orthorhombic | [3] |
| Space Group | Pna2₁ | [3] |
| Unit Cell Dimensions | a = 17.629(3) Å, b = 14.666(2) Å, c = 5.6420(8) Å | [3] |
| Volume | 1458.7(4) ų | [3] |
| Z | 4 | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available 9H-carbazole. The first step involves the bromination of the carbazole ring, followed by the N-alkylation with a benzyl halide.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-9H-carbazole
This procedure outlines the selective bromination of 9H-carbazole at the 3-position using N-bromosuccinimide (NBS).
-
Materials:
-
9H-Carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a two-necked round-bottom flask, dissolve 9H-carbazole (1.0 eq) in dichloromethane.
-
Prepare a solution of NBS (1.0 eq) in DMF.
-
Slowly add the NBS solution to the carbazole solution at room temperature with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with water.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude 3-Bromo-9H-carbazole can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes.
-
Step 2: Synthesis of this compound
This N-alkylation reaction is based on the procedure reported by Duan et al. (2005) and analogous syntheses.[3]
-
Materials:
-
3-Bromo-9H-carbazole
-
Benzyl chloride (or benzyl bromide)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Water
-
Ethanol
-
-
Procedure:
-
To a solution of potassium hydroxide (1.2 eq) in DMF, add 3-Bromo-9H-carbazole (1.0 eq) and stir the mixture at room temperature for approximately 40 minutes.
-
Slowly add benzyl chloride (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for several hours (typically 12-24 hours) and monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Filter the solid precipitate and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.
-
Characterization
A combination of spectroscopic and analytical techniques is used to confirm the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole and benzyl moieties, as well as a singlet for the benzylic methylene protons. The protons on the brominated ring of the carbazole will exhibit distinct splitting patterns and chemical shifts compared to the unsubstituted ring.
-
¹³C NMR: The carbon NMR spectrum will display the corresponding signals for all 19 carbon atoms in the molecule, with the chemical shifts being influenced by the bromine substituent and the N-benzyl group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C-N stretching. The absence of an N-H stretching band (typically around 3400 cm⁻¹) confirms the successful N-alkylation of the carbazole nitrogen.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
Expected Mass Spectrometry Data:
| Ion | Calculated m/z |
| [M]⁺ | 335.03/337.03 |
| [M+H]⁺ | 336.04/338.04 |
| [M+Na]⁺ | 358.02/360.02 |
Applications in Drug Development and Materials Science
This compound serves as a crucial building block in the synthesis of more complex molecules with potential applications in various fields.
The carbazole scaffold is a known constituent of various anticancer and neuroprotective agents.[1] The bromine atom on the this compound molecule provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore structure-activity relationships in drug discovery programs.
In materials science, carbazole derivatives are widely investigated for their electronic and photophysical properties. This compound can be utilized in the synthesis of host materials for organic light-emitting diodes (OLEDs), organic photovoltaics, and electronic sensors.[1] The ability to functionalize the bromo-position allows for the fine-tuning of the material's electronic properties.
Conclusion
This compound is a valuable and versatile chemical entity with a well-defined structure and accessible synthetic route. Its utility as a key intermediate in the development of novel pharmaceuticals and advanced materials makes it a compound of significant interest to researchers in both academia and industry. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for the synthesis and application of this important carbazole derivative.
References
An In-depth Technical Guide to the Physicochemical Properties of 9-Benzyl-3-bromo-9H-carbazole (CAS Number: 339576-55-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of 9-Benzyl-3-bromo-9H-carbazole, a heterocyclic aromatic compound identified by CAS number 339576-55-5. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. This compound belongs to the carbazole family, a class of compounds known for their versatile applications in organic electronics, pharmaceuticals, and as chemical intermediates.[1][2][3][4] The presence of the benzyl group enhances the solubility of the carbazole core in common organic solvents, while the bromo-substitution provides a reactive site for further chemical modifications.[5]
Chemical Identity and Structure
The fundamental identification and structural details of this compound are summarized below.
| Identifier | Value |
| CAS Number | 339576-55-5 |
| IUPAC Name | This compound[6] |
| Molecular Formula | C₁₉H₁₄BrN[6] |
| Molecular Weight | 336.23 g/mol [1] |
| SMILES | C1=CC=C(C=C1)CN2C3=CC=C(C=C3)BrC4=CC=CC=C42 |
| InChI | InChI=1S/C19H14BrN/c20-15-10-11-19-17(12-15)16-8-4-5-9-18(16)21(19)13-14-6-2-1-3-7-14/h1-12H,13H2 |
| InChIKey | NMNQVRIUUBFICK-UHFFFAOYSA-N[6] |
Physicochemical Properties
A compilation of the known and estimated physicochemical properties of this compound is presented in the following tables. Experimental data is prioritized, and where unavailable, predicted values for the closely related parent compound, 3-bromo-9H-carbazole, are provided for estimation purposes.
Physical Properties
| Property | Value | Source |
| Physical Form | Solid, white to light yellow to light orange powder to crystal.[1] | Experimental |
| Melting Point | 116.0 - 120.0 °C | Experimental[1] |
| Boiling Point | ~409.2 °C at 760 mmHg | Predicted (for 3-bromo-9H-carbazole)[7] |
| Density | ~1.617 g/cm³ | Predicted (for 3-bromo-9H-carbazole)[7] |
| Solubility | Enhances solubility of the carbazole core in common organic solvents.[5] | Qualitative |
Chemical and Spectroscopic Properties
| Property | Value | Source |
| pKa | ~16.43 | Predicted (for 3-bromo-9H-carbazole)[8] |
| logP | ~4.08 | Predicted (for 3-bromo-9H-carbazole)[7] |
| Purity | ≥ 98% (GC) | Experimental[1] |
| Crystal Structure | Orthorhombic crystal system. The carbazole ring system is essentially planar.[9] | Experimental |
Experimental Protocols
This section details the general methodologies for determining the key physicochemical properties of organic compounds like this compound.
Synthesis of this compound
The synthesis of the title compound is achieved through the N-alkylation of 3-bromo-9H-carbazole with benzyl bromide.[9][10]
Materials:
-
3-bromo-9H-carbazole
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Benzyl bromide
-
Deionized water
-
Ethanol
Procedure:
-
A solution of potassium hydroxide in dimethylformamide is stirred at room temperature.
-
3-bromo-9H-carbazole is added to the mixture and stirred for an extended period.
-
A solution of benzyl bromide in dimethylformamide is then added dropwise to the reaction mixture.
-
The resulting mixture is stirred at room temperature for several hours.
-
The reaction mixture is then poured into water, leading to the precipitation of the crude product.
-
The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol to yield pure this compound.[10]
Melting Point Determination
The melting point is determined using a standard capillary melting point apparatus.
Procedure:
-
A small amount of the dried, crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Solubility Determination
A qualitative assessment of solubility in various solvents is performed.
Procedure:
-
A small, measured amount of the compound is added to a test tube.
-
A measured volume of the solvent (e.g., water, ethanol, acetone, chloroform) is added.
-
The mixture is agitated vigorously.
-
The solubility is observed and recorded as soluble, partially soluble, or insoluble.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a robust method for determining the purity of organic compounds.[11]
Typical RP-HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV-Vis Detector at a suitable wavelength (e.g., 254 nm).[11]
-
Injection Volume: 10 µL.[11]
-
Column Temperature: 25°C.[11]
Spectroscopic Analysis
Standard spectroscopic techniques are employed for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.[4]
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer.
-
Infrared (IR) Spectroscopy: The functional groups are identified by analyzing the IR absorption spectrum, typically obtained using a KBr pellet or as a thin film.
Biological Activity and Signaling Pathways
Carbazole derivatives have been shown to exhibit a range of biological activities, including potential as anticancer agents.[12][13] One of the proposed mechanisms for their anticancer effects is the modulation of key cellular signaling pathways.
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling that regulates cell proliferation, differentiation, and survival.[14] Dysregulation of this pathway is implicated in various cancers. Carbazole derivatives have been identified as potential inhibitors of the JAK/STAT pathway.[12][13] The proposed mechanism involves the disruption of STAT protein dimerization, which is a critical step for their translocation to the nucleus and subsequent gene transcription.[13]
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation.[15] Aberrant activation of this pathway is a common feature in many cancers. Indole compounds, including carbazole derivatives, have been shown to modulate the PI3K/Akt pathway, often leading to the inhibition of cancer cell growth.[15][16] The mechanism can involve the inhibition of key kinases in the pathway, such as Akt itself.[15]
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound in a research laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Page loading... [guidechem.com]
- 8. 3-Bromo-9H-carbazole CAS#: 1592-95-6 [m.chemicalbook.com]
- 9. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Ascendance of Carbazole Derivatives in Organic Electronics: A Technical Guide
An in-depth exploration of the synthesis, properties, and applications of carbazole-based materials that are shaping the future of organic light-emitting diodes, photovoltaics, and field-effect transistors.
Carbazole and its derivatives have emerged as a cornerstone in the field of organic electronics, prized for their unique combination of thermal and chemical stability, excellent hole-transporting properties, and a highly tunable electronic structure.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of these versatile compounds in next-generation organic electronic devices.
Core Properties and Molecular Engineering
The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, possesses a rigid and planar structure with an electron-rich π-conjugated system.[2] This inherent architecture facilitates efficient charge transport, particularly for holes.[3] The true power of carbazole derivatives lies in their amenability to functionalization at various positions—primarily the nitrogen atom (N-9), and the 2, 3, 6, and 7 positions on the carbazole core.[1] Strategic substitution at these sites allows for the precise tuning of key optoelectronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, triplet energy, and charge carrier mobility.
Synthesis of Carbazole Derivatives
The synthesis of functionalized carbazole derivatives often employs robust and versatile cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are workhorse methods for creating C-C and C-N bonds, respectively, enabling the introduction of a wide array of aromatic and aliphatic substituents. The Ullmann condensation is another key reaction for N-arylation.
Below is a generalized workflow for the synthesis of 3,6-disubstituted carbazole derivatives, a common structural motif in high-performance organic electronic materials.
Experimental Protocol: Synthesis of 3,6-Dibromo-9-ethylcarbazole
This protocol outlines the N-alkylation of 3,6-dibromocarbazole, a key intermediate for further functionalization.
Materials:
-
3,6-Dibromocarbazole
-
Sodium hydroxide (NaOH)
-
Dry acetone
-
Diethyl sulfate
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Water
-
Sodium sulfate
-
95% Ethanol
-
Argon atmosphere
Procedure:
-
In a 1-L round-bottomed flask under an argon atmosphere, combine 3,6-dibromocarbazole (10.0 g, 31.0 mmol) and sodium hydroxide pellets (1.2 g, 30.0 mmol) in 500 mL of dry acetone.
-
Add diethyl sulfate (4.1 mL, 31.0 mmol) dropwise to the stirred reaction mixture over 15 minutes at room temperature.
-
Stir the reaction for 8 hours.
-
Remove all solids by filtration and evaporate the solvent under reduced pressure to yield a yellow solid.
-
Dissolve the residue in ethyl acetate (200 mL) and wash successively with saturated aqueous sodium bicarbonate (3 x 75 mL), brine (3 x 75 mL), and water (3 x 75 mL).
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure to obtain a pale yellow solid.
-
Recrystallize the solid from approximately 350 mL of 95% ethanol to yield 3,6-dibromo-9-ethylcarbazole as white needles (8.85 g, 81% yield).[1]
Applications in Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are extensively used in OLEDs as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as well as hole-transporting and electron-blocking layers.[4] Their high triplet energy levels are particularly advantageous for hosting blue phosphorescent emitters, preventing back energy transfer from the emitter to the host and thus enhancing device efficiency.
References
- 1. A quantitative description of photoluminescence efficiency of a carbazole-based thermally activated delayed fluorescence emitter - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Ultra-deep-blue thermally actrivated delayed fluorescence emitters constructed by carbazole derivatives enable efficient solution-processed OLED with a CIEy of < 0.05 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
The Rising Therapeutic Potential of N-Alkyl Carbazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The carbazole nucleus, a tricyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry. The strategic addition of alkyl chains to the nitrogen atom (N-alkylation) has unlocked a diverse array of biological activities, positioning these compounds as promising candidates for drug discovery programs. This technical guide provides an in-depth overview of the significant biological activities of N-alkyl carbazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this burgeoning field.
Anticancer Activity
N-alkyl carbazole derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cell proliferation and the induction of apoptosis.
Quantitative Anticancer Data
The antiproliferative activity of various N-alkyl carbazole compounds is summarized in Table 1, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound Type/Name | Cancer Cell Line(s) | IC50/LC50 (µM) | Reference(s) |
| N-thioalkylcarbazoles (5a, 5c) | MCF-7 (Breast) | 50.4 ± 0.96, 54.9 ± 1.00 | [1] |
| MDA-MB-231 (Breast) | 39.9 ± 0.52, 27.2 ± 0.75 | [1] | |
| 5,8-Dimethyl-9H-carbazole derivs. (3, 4) | MDA-MB-231 (Breast) | 1.44 ± 0.97, 0.73 ± 0.74 | [2] |
| N-ethyl carbazoles (46, 47) | C6 (Glioma), A549 (Lung) | 5.9 µg/mL, 25.7 µg/mL | [3] |
| Piperazinyl-oxadiazole carbazoles (41-45) | MCF-7 (Breast) | 60.6, 60.2, 53.6, 80.0, 35.6 (µg/mL) | [4] |
| Imidazole-substituted N-alkyl carbazoles (9, 10, 11) | HepG2, HeLa, MCF-7 | 7.68, 10.09, 6.44 | [5][6] |
| Substituted carbazole carbamates (27, 28, 30, 31) | U87MG (Glioma) | 17.97, 15.25, 29.58, 23.80 | [7] |
Key Signaling Pathways in Anticancer Activity
A significant mechanism of anticancer action for some carbazole derivatives is the inhibition of Topoisomerase II , an essential enzyme for DNA replication and cell division. By stabilizing the DNA-enzyme complex, these compounds lead to DNA strand breaks and ultimately, apoptosis. Another critical target is the JAK/STAT signaling pathway , which is often constitutively active in cancer cells, promoting proliferation and survival. N-alkyl carbazoles have been shown to inhibit STAT3 phosphorylation, thereby downregulating the expression of target genes involved in tumorigenesis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the N-alkyl carbazole compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Activity
N-alkyl carbazole derivatives have emerged as potent agents against a spectrum of pathogenic bacteria and fungi, including drug-resistant strains. The lipophilic nature of the N-alkyl chain is believed to facilitate the passage of these compounds across microbial cell membranes.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.
Table 2: Antibacterial Activity of N-Alkyl Carbazole Compounds
| Compound Type/Name | Bacterial Strain(s) | MIC (µg/mL or µM) | Reference(s) |
| Imidazole derivative (2) | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | 1–8 | [4] |
| N-ethyl-[2-methyl-5-nitro imidazole] deriv. (5) | B. subtilis | 0.9 | [4] |
| N-ethyl-[N-methyl-piperazinyl] deriv. (4) | B. subtilis, S. aureus, E. coli, P. fluorescens | 1.9–7.8 | [4] |
| Pyrazole carbazole (25) | S. aureus, B. subtilis, E. coli | 1.1–10.3 | [4] |
| Guanidine-containing carbazole (49p) | S. aureus (including MRSA) | 0.78–1.56 | [8] |
| Pyrano[3,2-c]carbazole (32b) | P. aeruginosa | 9.37 | [8] |
| Carbazole hybrid (44g) | S. aureus | 1.56 | [8] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivs. | S. aureus, S. epidermidis | 32-64 | [9] |
| 9H-carbazole-based azole derivative (8) | S. aureus, E. coli | 1.1, 6.4 | [9] |
Table 3: Antifungal Activity of N-Alkyl Carbazole Compounds
| Compound Type/Name | Fungal Strain(s) | MIC (µg/mL or µM) | Reference(s) |
| 1,2,4-triazole derivative (1) | C. albicans | 2–4 | [4] |
| N-ethyl-[N-methyl-piperazinyl] deriv. (4) | C. albicans, A. niger | 1.9–7.8 | [4] |
| 6,11-dihydro-2-methoxy-11-[2-(1-piperidinyl)]ethyl-5H-benzo[a]carbazole (22) | C. albicans | < 11 µM | [4] |
| Wiskostatin (23) | C. albicans | 100 µM | [4] |
| Pyrimidine carbazole (24) | C. albicans, A. fumigatus | 8.7–10.8 | [4] |
| N-substituted carbazole (33d) | S. cerevisiae, A. flavus | 1.2 µM, 12 µM | [10] |
| Carbazole hybrid (44g) | C. neoformans | 3.125 | [8] |
Experimental Protocols for Antimicrobial Susceptibility Testing
This method determines the MIC of a compound in a liquid growth medium.
Protocol:
-
Compound Dilution: Perform a two-fold serial dilution of the N-alkyl carbazole compound in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
This assay assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Protocol:
-
Plate Inoculation: Uniformly spread a standardized microbial inoculum onto the surface of an agar plate.
-
Disk Application: Place sterile paper disks impregnated with a known concentration of the N-alkyl carbazole compound onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.
Anti-Inflammatory Activity
Several N-alkyl carbazole derivatives have shown promising anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory mediators.
Quantitative Anti-Inflammatory Data
The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.
Table 4: Anti-Inflammatory Activity of N-Alkyl Carbazole Compounds
| Compound Type/Name | Model | Dose | % Inhibition of Edema | Reference(s) |
| N-phenylacetamide-functionalized carbazoles | Egg albumin denaturation | - | Excellent activity reported | [11] (from a 2022 review) |
| Prenylated carbazole alkaloids (1-12) | NO production in RAW 264.7 cells | - | Remarkable inhibitory effects | [7] (from a 2019 study) |
Note: Specific quantitative data for in vivo models were limited in the initial search results, highlighting an area for further research.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Protocol:
-
Animal Acclimatization: Acclimatize rats to the experimental conditions for at least one week.
-
Compound Administration: Administer the N-alkyl carbazole compound (orally or intraperitoneally) to the test group of rats. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Neuroprotective Activity
N-alkyl carbazoles are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate pathways involved in neuronal cell death and amyloid-beta (Aβ) peptide aggregation.[3][12][13]
Quantitative Neuroprotective Data
The ability of these compounds to protect neuronal cells from injury and to modulate Aβ peptide levels are key indicators of their neuroprotective potential.
Table 5: Neuroprotective Effects of N-Alkyl Carbazole Compounds
| Compound Type/Name | Model/Assay | Concentration | Effect | Reference(s) |
| 2-phenyl-9-(p-tolyl)-9H-carbazole (60) | Glutamate/HCA-induced injury in HT22 cells | 3 µM | Considerable neuroprotective ability | [3] |
| N-alkyl-carbazole (65) | Aβ peptide solubility in N2a cells | 10 µM | 30%–35% increase in soluble Aβ | [3][4] |
| N-alkyl-carbazole (66) | Aβ peptide solubility in N2a cells | 10 µM | 65%–70% increase in soluble Aβ | [3][4] |
Key Signaling Pathway in Neuroprotection: Aβ Aggregation
The aggregation of Aβ peptides is a central event in the pathology of Alzheimer's disease. N-alkyl carbazoles can interfere with this process, promoting the formation of soluble, non-toxic Aβ species.
Experimental Protocol: Aβ Aggregation Inhibition Assay in N2a Cells
This in vitro assay assesses the ability of compounds to modulate the levels of soluble Aβ peptides in a neuronal cell line.[14][15]
Protocol:
-
Cell Culture: Culture N2a cells (mouse neuroblastoma cell line) that stably express human amyloid precursor protein (APP).
-
Compound Treatment: Treat the cells with the N-alkyl carbazole compounds at a desired concentration (e.g., 10 µM) for 16-24 hours.
-
Conditioned Media Collection: Collect the conditioned media from the cell cultures.
-
Aβ ELISA: Quantify the levels of soluble Aβ40 and Aβ42 in the conditioned media using a specific sandwich ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Compare the levels of soluble Aβ in the treated samples to those in the vehicle-treated control samples.
Synthesis of N-Alkyl Carbazole Derivatives
The synthesis of N-alkyl carbazoles can be achieved through various methods. A common approach involves the N-alkylation of the carbazole nucleus with an appropriate alkyl halide in the presence of a base. Microwave-assisted synthesis has also been employed to accelerate these reactions.[16][17][18]
Conclusion
N-alkyl carbazole compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration warrants further investigation. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these promising compounds through the drug development pipeline. Future efforts should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive in vivo studies to evaluate their therapeutic potential in more complex biological systems.
References
- 1. N-thioalkylcarbazoles derivatives as new anti-proliferative agents: synthesis, characterisation and molecular mechanism evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. N-alkyl carbazole derivatives as new tools for Alzheimer's disease: preliminary studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Construction of highly functionalized carbazoles via condensation of an enolate to a nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Construction of highly functionalized carbazoles via condensation of an enolate to a nitro group - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02407B [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 9-Benzyl-3-bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 9-Benzyl-3-bromo-9H-carbazole, a compound of interest in materials science and pharmaceutical research. The data and protocols presented are compiled from peer-reviewed scientific literature to ensure accuracy and reliability.
Molecular Structure and Crystallographic Data
This compound (C₁₉H₁₄BrN) is an N-alkylated carbazole derivative.[1] The title compound was synthesized through the N-alkylation of 3-bromo-9H-carbazole with (chloromethyl)benzene.[2] The molecular structure consists of a planar carbazole ring system linked to a benzyl group at the nitrogen atom.
The crystal structure of this compound has been determined by X-ray crystallography.[1][2] The compound crystallizes in the orthorhombic space group Pna2₁ with four molecules per unit cell (Z = 4).[1][2] The carbazole ring system is essentially planar, with a root-mean-square deviation of 0.013 Å from the mean plane.[1][2] The phenyl ring of the benzyl group is oriented at a dihedral angle of 87.1 (2)° with respect to the carbazole ring system.[2]
The following tables summarize the key crystallographic data and structure refinement parameters for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₁₉H₁₄BrN | [1][2] |
| Formula Weight | 336.22 g/mol | [1][2] |
| Crystal System | Orthorhombic | [1][2] |
| Space Group | Pna2₁ | [1][2] |
| Unit Cell Dimensions | ||
| a | 17.629 (3) Å | [1][2] |
| b | 14.666 (2) Å | [1][2] |
| c | 5.6420 (8) Å | [1][2] |
| Volume (V) | 1458.7 (4) ų | [1][2] |
| Z | 4 | [1][2] |
| Calculated Density (Dₓ) | 1.531 Mg m⁻³ | [1] |
| Data Collection | ||
| Radiation | Mo Kα (λ = 0.71070 Å) | [2] |
| Temperature | 113 K | [1][2] |
| Crystal Size | 0.14 × 0.12 × 0.10 mm | [1][2] |
| Measured Reflections | 14426 | [1][2] |
| Independent Reflections | 3441 | [1][2] |
| Rint | 0.045 | [1][2] |
| Refinement | ||
| R[F² > 2σ(F²)] | 0.036 | [1][2] |
| wR(F²) | 0.069 | [1][2] |
| Goodness-of-fit (S) | 0.98 | [1][2] |
| Parameters | 191 | [1][2] |
| Restraints | 1 | [1][2] |
Experimental Protocols
This section details the methodologies for the synthesis and crystal structure determination of this compound.
The synthesis of the title compound was carried out following a previously reported procedure.[1]
Procedure: The synthesis involves the N-alkylation of 3-bromo-9H-carbazole with (chloromethyl)benzene.[2]
Further details on the specific reaction conditions, solvents, and purification methods can be found in the cited literature.
Single crystals suitable for X-ray diffraction were obtained through slow evaporation.
Procedure:
-
40 mg of the synthesized this compound was dissolved in a mixture of chloroform (5 ml) and ethanol (7 ml).[1]
-
The solution was kept at room temperature for 11 days.[1]
-
Evaporation of the solvent yielded colorless block-like crystals.[1]
Data Collection:
-
A Rigaku Saturn diffractometer was used for data collection.[1][2]
-
A multi-scan absorption correction was applied using the CrystalClear software.[1][2]
Structure Solution and Refinement:
-
The crystal structure was solved using the SHELXS97 program and refined using SHELXL97.[1]
-
Molecular graphics were generated using SHELXTL.[1]
-
All hydrogen atoms were placed in idealized positions and refined as riding atoms.[1]
Visualizations
The following diagrams illustrate the molecular structure and the experimental workflow.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for crystal structure determination.
References
The Photophysical and Electrochemical Landscape of Carbazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives have emerged as a cornerstone in the development of advanced organic materials and therapeutic agents. Their inherent electronic properties, including excellent hole-transporting capabilities, high thermal stability, and tunable photoluminescence, make them ideal candidates for a wide range of applications, from organic light-emitting diodes (OLEDs) and solar cells to sophisticated fluorescent probes for bioimaging.[1][2] This in-depth technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of carbazole derivatives, detailing experimental protocols for their characterization and exploring their interactions with biological signaling pathways.
Core Photophysical and Electrochemical Data
The photophysical and electrochemical characteristics of carbazole derivatives are intricately linked to their molecular structure. The strategic functionalization of the carbazole core allows for the fine-tuning of their electronic energy levels, influencing their absorption and emission profiles, quantum yields, and redox potentials.[3][4] The following tables summarize key quantitative data for a selection of carbazole derivatives, offering a comparative look at their properties.
Table 1: Photophysical Properties of Selected Carbazole Derivatives
| Derivative | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Solvent |
| 9-phenyl-3,6-di-p-tolyl-9H-carbazole | 250-300, 360-370 | ~390 | - | - |
| 9-mesityl-3,6-bis(4-methoxyphenyl)-9H-carbazole | 250-300, 360-370 | ~390 | - | - |
| 9-(4-fluorophenyl)-3-(o-carboranyl)-9H-carbazole | ~329 | ~545 | 0.34 | THF (film) |
| Carbazole-imidazole derivative (Cz-I) | - | 417 | 0.18 | CH3CN |
| Carbazole-thiazole derivative (Cz-T) | - | - | 0.14 | - |
| 2-nitro-3-phenyl-9H-carbazole | 260-410 | 400 | - | CH2Cl2 |
Table 2: Electrochemical Properties of Selected Carbazole Derivatives
| Derivative | Oxidation Potential (E_ox, V vs. Fc/Fc+) | Reduction Potential (E_red, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |
| TTM-1TPE-2Cz | 0.46 | - | -5.16 | -3.34 |
| TTM-2TPE-2Cz | 0.40 | - | - | -3.32 |
| 7H-benzo[c]carbazol-10-ol derivative 3a | - | -2.31 | - | - |
| N-phenylcarbazole derivative | - | - | -5.5 | -2.1 |
Key Experimental Protocols
Accurate characterization of the photophysical and electrochemical properties of carbazole derivatives is paramount for their effective application. The following section outlines standardized methodologies for key experimental techniques.
UV-Vis Absorption Spectroscopy
This technique is fundamental for determining the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is typically employed.[2]
-
Sample Preparation : The carbazole derivative is dissolved in a spectroscopic-grade solvent (e.g., dichloromethane, toluene, or ethanol) to a concentration of approximately 10⁻⁵ M. The chosen solvent must be transparent in the spectral region of interest.[5]
-
Measurement :
-
The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.
-
The absorbance spectrum of the sample solution is then recorded over a relevant wavelength range (e.g., 250-800 nm).
-
The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.[5]
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to measure the emission properties of a compound after it has absorbed light.
-
Instrumentation : A spectrofluorometer equipped with an excitation source, monochromators, and a detector is used.[6][7]
-
Sample Preparation : Samples are prepared in the same manner as for UV-Vis spectroscopy, ensuring the concentration is low enough to avoid inner filter effects.
-
Measurement :
-
An excitation wavelength (often the λ_abs) is selected.
-
The emission spectrum is recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength.
-
The fluorescence quantum yield (Φ_F) can be determined by comparing the integrated fluorescence intensity of the sample to that of a known standard.[3]
-
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to probe the redox properties of a molecule, providing information about its HOMO and LUMO energy levels.
-
Instrumentation : A potentiostat with a three-electrode setup is used. This consists of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[5][8][9]
-
Sample Preparation : The carbazole derivative is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to ensure conductivity. The solution is typically purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[5]
-
Measurement :
-
The potential of the working electrode is swept linearly with time between two set points.
-
The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
The oxidation and reduction potentials are determined from the peaks in the voltammogram. These values can then be used to estimate the HOMO and LUMO energy levels of the molecule.[4]
-
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the synthesis and characterization of novel carbazole derivatives and the relationship between their structure and resulting properties.
Signaling Pathways
Carbazole derivatives have shown significant potential in drug development, particularly as anticancer agents. Their mechanisms of action often involve the modulation of key cellular signaling pathways, such as those leading to apoptosis (programmed cell death).
Some carbazole derivatives have also been shown to interfere with the Ras1-MAPK signaling pathway, which is crucial for fungal morphogenesis and pathogenicity.[10]
References
- 1. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 6. iss.com [iss.com]
- 7. ossila.com [ossila.com]
- 8. ossila.com [ossila.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Carbazole Derivatives Compounds against Candida albicans: Candidates to Prevent Hyphal Formation via the Ras1-MAPK Pathway [mdpi.com]
9-Benzyl-3-bromo-9H-carbazole molecular weight and formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 9-Benzyl-3-bromo-9H-carbazole, a heterocyclic compound of interest in materials science and pharmaceutical development.
Core Molecular Data
The fundamental molecular and physical properties of this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C₁₉H₁₄BrN | [1] |
| Molecular Weight | 336.23 g/mol | [1] |
| CAS Number | 339576-55-5 | |
| Appearance | White to light yellow to light orange powder/crystal | |
| Melting Point | 116 - 120 °C | |
| Purity | ≥ 98% (GC) |
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process involving the bromination of 9H-carbazole followed by N-alkylation.
Step 1: Synthesis of 3-Bromo-9H-carbazole (Precursor)
Materials:
-
9H-Carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Distilled Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Protocol:
-
In a two-necked round bottom flask, dissolve 9H-carbazole (4.0 g, 23.92 mmol) in dichloromethane (75 mL).
-
Slowly add a solution of N-bromosuccinimide (4.48 g, 23.92 mmol) in DMF (10 mL) to the carbazole solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Perform an aqueous extraction of the mixture with distilled water.
-
Dry the organic layer over anhydrous MgSO₄ for 12 hours and then filter.
-
Evaporate the solvent under vacuum to yield the final product, 3-Bromo-9H-carbazole, as a white solid.
Step 2: Synthesis of this compound
Materials:
-
3-Bromo-9H-carbazole
-
(Chloromethyl)benzene (Benzyl chloride)
-
Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Chloroform
-
Ethanol
Experimental Protocol: The synthesis is achieved via N-alkylation of the previously prepared 3-bromo-9H-carbazole with (chloromethyl)benzene.[2][3]
-
Prepare a solution of potassium hydroxide in dimethylformamide.
-
Add 3-Bromo-9H-carbazole to the solution and stir.
-
Add (chloromethyl)benzene dropwise to the reaction mixture.
-
Continue stirring at room temperature to allow the reaction to proceed.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the precipitate and wash with water.
-
For purification, dissolve the crude product (40 mg) in a mixture of chloroform (5 mL) and ethanol (7 mL).[3]
-
Allow the solution to stand at room temperature for several days to facilitate the evaporation of the solvent and the formation of colorless block-like crystals of this compound.[3]
Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
References
An In-depth Technical Guide on 9-Benzyl-3-bromo-9H-carbazole: Physicochemical Properties and Synthesis
This technical guide provides a comprehensive overview of the reported melting point and synthetic methodology for 9-Benzyl-3-bromo-9H-carbazole, a versatile heterocyclic compound with applications in materials science and pharmaceutical development. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured and easily digestible format.
Physicochemical Data: Melting Point
The melting point of a compound is a critical physical property indicative of its purity. Various sources have reported the melting point of this compound, with values showing close agreement. A summary of these reported values is presented in Table 1.
| Source | Reported Melting Point (°C) | Reported Melting Point (K) | Purity | CAS Number |
| Chem-Impex | 116 - 120 °C[1][2] | - | ≥ 98% (GC)[1][2] | 339576-55-5[1][2] |
| TCI America (via Fisher Scientific) | 118 °C[3] | - | ≥98.0% (GC)[3] | 339576-55-5[3] |
| PubMed Central (PMC) | 119 - 121 °C | 392–394 K[4] | Not specified | 339576-55-5[5] |
| Tokyo Chemical Industry (TCI) | 116.0 - 120.0 °C | - | >98.0%(GC) | 339576-55-5 |
Table 1: Reported Melting Points of this compound. This table summarizes the melting point data from various suppliers and a scientific publication, demonstrating a consistent range for this compound.
Experimental Protocols: Synthesis of this compound
A common synthetic route to this compound involves the N-alkylation of 3-bromo-9H-carbazole with benzyl chloride. The following protocol is based on a published procedure.[4]
Materials:
-
3-bromo-9H-carbazole
-
(Chloromethyl)benzene (Benzyl chloride)
-
Potassium hydroxide
-
Dimethylformamide (DMF)
-
Chloroform
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: A solution of potassium hydroxide in dimethylformamide is prepared and stirred at room temperature for 20 minutes.
-
Addition of Carbazole: 3-bromo-9H-carbazole is added to the stirred solution, and the mixture is stirred for an additional 40 minutes.
-
N-Alkylation: A solution of (chloromethyl)benzene in dimethylformamide is added dropwise to the reaction mixture with continuous stirring.
-
Reaction Completion: The resulting mixture is stirred at room temperature for 12 hours.
-
Precipitation: The reaction mixture is then poured into water, leading to the formation of a white precipitate.
-
Purification: The solid product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol to yield the purified this compound.
Crystallization for Structural Analysis:
For obtaining single crystals suitable for X-ray diffraction, the following procedure was reported:
-
Dissolution: 40 mg of the synthesized this compound is dissolved in a mixture of 5 ml of chloroform and 7 ml of ethanol.[4]
-
Slow Evaporation: The solution is kept at room temperature for 11 days, allowing for the slow evaporation of the solvents.[4]
-
Crystal Formation: This process yields colorless block-like crystals of this compound.[4]
Visualized Synthesis Workflow
The synthesis of this compound can be visualized as a straightforward two-step process following the preparation of the starting materials. The diagram below illustrates the key stages of the reaction.
Figure 1: Synthetic workflow for this compound.
References
Methodological & Application
Synthesis of 9-Benzyl-3-bromo-9H-carbazole from 3-bromo-9H-carbazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 9-Benzyl-3-bromo-9H-carbazole, a crucial intermediate in the development of various organic electronic materials and pharmaceutical compounds. The following sections outline the reaction, experimental procedure, and key data points for successful synthesis.
Reaction Scheme
The synthesis proceeds via an N-alkylation reaction, where the nitrogen atom of the 3-bromo-9H-carbazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. A base is required to deprotonate the carbazole nitrogen, enhancing its nucleophilicity.
Reactants:
-
3-bromo-9H-carbazole
-
Benzyl chloride (or (chloromethyl)benzene)
-
Potassium hydroxide (KOH)
Solvent:
-
Dimethylformamide (DMF)
Product:
-
This compound
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of a similar compound, 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole, which serves as a reference for the target synthesis.[1]
| Parameter | Value |
| Starting Material | 3-bromo-9H-carbazole (1.0 g, 4 mmol) |
| Reagent | 1-(chloromethyl)-4-fluorobenzene (0.87 g, 6 mmol) |
| Base | Potassium hydroxide (0.67 g) |
| Solvent | Dimethylformamide (13 ml) |
| Reaction Time | 12 hours |
| Reaction Temperature | Room Temperature |
| Product Yield | 1.27 g (89.5%) |
| Melting Point | 420–422 K |
Experimental Protocol
This protocol is adapted from the procedure for the synthesis of 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole.[1]
Materials:
-
3-bromo-9H-carbazole
-
Benzyl chloride
-
Potassium hydroxide (KOH) pellets
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Preparation of the Base Solution: In a clean, dry round-bottom flask, dissolve potassium hydroxide (0.67 g) in dimethylformamide (8 ml). Stir the mixture at room temperature for 20 minutes until the KOH is fully dissolved.
-
Deprotonation of Carbazole: To the stirred KOH solution, add 3-bromo-9H-carbazole (1.0 g, 4 mmol). Continue stirring the mixture at room temperature for an additional 40 minutes. The solution may change color, indicating the formation of the carbazole anion.
-
Addition of Benzyl Chloride: In a separate container, prepare a solution of benzyl chloride (0.76 g, 6 mmol) in dimethylformamide (5 ml). Add this solution dropwise to the reaction mixture using a dropping funnel over a period of 10-15 minutes.
-
Reaction: Allow the resulting mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation of the Product: After 12 hours, pour the reaction mixture into a beaker containing 100 ml of cold deionized water. A white precipitate of this compound should form.
-
Isolation and Washing: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid product thoroughly with cold water to remove any remaining DMF and inorganic salts.
-
Purification: Recrystallize the crude product from ethanol to obtain pure, colorless crystals of this compound.
-
Drying and Characterization: Dry the purified crystals under vacuum. The final product can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 9-Benzyl-3-bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 9-Benzyl-3-bromo-9H-carbazole. This versatile building block is of significant interest in the fields of organic electronics and medicinal chemistry, serving as a key intermediate in the synthesis of functionalized carbazole derivatives for various applications, including organic light-emitting diodes (OLEDs) and as potential therapeutic agents.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of boronic acid derivatives make it an indispensable tool in modern organic synthesis. The this compound scaffold offers a strategic position for arylation at the C-3 position, allowing for the synthesis of a diverse library of 3-aryl-9-benzyl-9H-carbazole derivatives. These products are valuable for tuning the photophysical and electronic properties of materials used in organic electronics and for exploring structure-activity relationships (SAR) in drug discovery programs.
General Reaction Scheme
The Suzuki coupling reaction of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination to furnish the desired 3-aryl-9-benzyl-9H-carbazole.
Caption: General Suzuki-Miyaura Coupling Reaction.
Experimental Protocols
The following protocols provide a general framework for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the best results for a specific substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on established methods for the Suzuki coupling of bromo-N-heterocycles.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like CataCXium® A Palladacycle) (1-10 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, JohnPhos) (2-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O, DMF, 2-MeTHF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂; 0.05 mmol), the ligand (e.g., JohnPhos; 0.10 mmol), and the base (e.g., K₂CO₃; 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent (e.g., DMF; 10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and stir for the required time (typically 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 9-Benzyl-3-aryl-9H-carbazole.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, extrapolated from similar reactions reported in the literature.[1][2][3][4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 | 20 | 69-75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 | 20 | >75 |
| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 | 20 | ~50 |
| 4 | 4-Fluorophenylboronic acid | CataCXium® A (5) | - | Cs₂CO₃ (2) | 2-MeTHF/H₂O | 80 | 18 | 90-95 |
| 5 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | 60-80 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | CataCXium® A (5) | - | Cs₂CO₃ (2) | 2-MeTHF/H₂O | 80 | 18 | 85-90 |
Workflow and Logic Diagrams
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of 9-Benzyl-3-aryl-9H-carbazoles.
Caption: Experimental workflow for Suzuki coupling.
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura catalytic cycle.
Applications in Drug Development and Materials Science
Derivatives of 9-Benzyl-3-aryl-9H-carbazole are actively being investigated for a range of applications:
-
Organic Electronics: The extended π-conjugated systems of these molecules, tuned by the nature of the coupled aryl group, make them promising candidates for host materials, hole-transporting layers, and emitters in OLEDs.
-
Medicinal Chemistry: The carbazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The C-3 arylated carbazoles can be synthesized to explore their potential as anticancer, anti-inflammatory, or neuroprotective agents.
Currently, there is no specific signaling pathway that is universally associated with all 9-Benzyl-3-aryl-9H-carbazole derivatives. The biological activity is highly dependent on the nature of the aryl substituent and the overall molecular structure. Researchers in drug development would typically screen a library of these compounds against various biological targets to identify potential lead compounds and subsequently elucidate their mechanism of action and any relevant signaling pathways.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-Benzyl-3-bromo-9H-carbazole in OLED Hole Transport Layers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 9-Benzyl-3-bromo-9H-carbazole as a hole transport layer (HTL) material in Organic Light-Emitting Diodes (OLEDs).
Introduction
Carbazole derivatives are a well-established class of organic semiconductors renowned for their excellent hole-transporting properties, high thermal stability, and good film-forming capabilities, making them ideal candidates for use in the hole transport layers of OLEDs. The carbazole core is an electron-rich aromatic structure that facilitates the movement of holes. The functionalization at the 9-position (N-position) and the 3-position allows for the fine-tuning of the material's electronic and physical properties.
This compound is a promising material for HTLs. The benzyl group at the 9-position can enhance solubility and morphological stability, while the bromo-substituent at the 3-position offers a reactive site for further molecular engineering through cross-coupling reactions to create even more complex and efficient materials.
Rationale for Use in Hole Transport Layers
An efficient Hole Transport Layer (HTL) in an OLED must possess several key characteristics:
-
High Hole Mobility: To ensure the efficient transport of positive charge carriers (holes) from the anode to the emissive layer, which leads to a lower operating voltage for the device.
-
Appropriate HOMO Energy Level: The Highest Occupied Molecular Orbital (HOMO) energy level should be well-aligned with the work function of the anode (commonly Indium Tin Oxide, ITO) to minimize the energy barrier for hole injection.
-
High Glass Transition Temperature (Tg): A high Tg indicates good thermal stability, which is crucial for preventing the degradation of the thin film's morphology during device operation, thereby extending the OLED's lifetime.
-
Good Film-Forming Properties: The ability to form smooth and uniform amorphous films is essential to prevent short circuits and ensure consistent device performance.
While specific quantitative performance data for this compound is not extensively available in the public domain, the general properties of N-substituted carbazole derivatives suggest its suitability as an effective HTL material.
Data Presentation
Quantitative performance data for this compound is not readily found in the reviewed literature. However, for comparative purposes, the following table summarizes typical performance metrics for other carbazole-based materials used in OLED hole transport layers.
| Material/Device Structure | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) |
| Reference Carbazole Derivatives | |||||
| Device with NPB (a common HTL) | ~3.6 | ~10,000 | 3.27 | - | - |
| Device with a Carbazole-Imidazole Derivative (as an emitter) | 4.0 - 4.8 | 1430 | ~0.8 | ~0.42 | 1.1 |
| 3,6-diphenyl-9-ethylcarbazole / Ir(ppy)3:CBP | - | - | 22.5 | - | - |
| FLU-DCAR in yellow phosphorescent OLED | - | - | 44.25 | - | 17.8 |
Note: The data presented is for comparative purposes and the performance of this compound may vary.
Typical Energy Levels of Carbazole-Based Materials:
| Property | Typical Value Range |
| HOMO | -5.2 to -5.9 eV |
| LUMO | -1.8 to -2.5 eV |
| Triplet Energy (ET) | > 2.7 eV |
Note: These are general ranges for carbazole derivatives and the specific values for this compound would need to be determined experimentally.
Experimental Protocols
Synthesis of this compound
This protocol describes the N-alkylation of 3-bromo-9H-carbazole to synthesize the target compound.[1]
Materials:
-
3-bromo-9H-carbazole
-
Benzyl chloride (or benzyl bromide)
-
Potassium hydroxide (KOH) or other suitable base
-
Dimethylformamide (DMF) or other suitable solvent
-
Chloroform and Ethanol for crystallization
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-9H-carbazole in DMF.
-
Add powdered potassium hydroxide to the solution and stir the mixture at room temperature for approximately 30-60 minutes.
-
Slowly add benzyl chloride to the reaction mixture.
-
Continue stirring the reaction at room temperature for several hours (or until completion, monitored by TLC).
-
Once the reaction is complete, pour the mixture into water to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
For purification, dissolve the crude product in a minimal amount of hot chloroform and then add ethanol to induce crystallization.
-
Allow the solution to cool to room temperature, which should yield colorless crystals of this compound.
-
Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Caption: Synthesis workflow for this compound.
OLED Device Fabrication (General Protocol)
This protocol outlines the fabrication of a multilayer OLED using this compound as the HTL via thermal evaporation.
Materials and Equipment:
-
ITO-coated glass substrates
-
This compound (HTL)
-
Emissive layer material (e.g., Alq3, or a host-dopant system)
-
Electron transport layer material (e.g., TPBi)
-
Electron injection layer material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10-6 Torr)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
-
Glovebox for encapsulation
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 10-15 minutes to enhance the work function of the ITO and remove any organic residues.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the following layers sequentially without breaking the vacuum:
-
Hole Transport Layer (HTL): Evaporate this compound to a thickness of 30-50 nm. Maintain a deposition rate of approximately 1-2 Å/s.
-
Emissive Layer (EML): Deposit the emissive material to a thickness of 20-60 nm.
-
Electron Transport Layer (ETL): Deposit the electron transport material to a thickness of 20-40 nm.
-
Electron Injection Layer (EIL): Deposit a thin layer of LiF (approximately 1 nm).
-
Cathode: Deposit the metal cathode (e.g., Al) to a thickness of 100-150 nm.
-
-
-
Encapsulation:
-
Transfer the fabricated device to an inert atmosphere glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
-
Caption: General workflow for OLED device fabrication.
Characterization of this compound
a. Determination of HOMO/LUMO Energy Levels
The HOMO and LUMO energy levels can be determined experimentally using cyclic voltammetry (CV).
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram and determine the onset oxidation potential (Eox).
-
The HOMO level can be estimated using the following empirical formula (with ferrocene as an internal standard): EHOMO = -[Eox (vs. Fc/Fc+) + 4.8] eV
-
The optical bandgap (Eg) can be determined from the onset of the absorption edge in the UV-Vis spectrum of a thin film of the material.
-
The LUMO level can then be estimated as: ELUMO = EHOMO + Eg
Caption: Workflow for HOMO/LUMO level determination.
b. Hole Mobility Measurement
The hole mobility can be measured using the Time-of-Flight (TOF) photoconductivity method on a thin film of the material.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific experimental setups and materials. The performance data for reference compounds are sourced from publicly available literature and are intended for comparative purposes only. The actual performance of this compound in an OLED device will depend on the specific device architecture and fabrication conditions.
References
Application Notes: 9-Benzyl-3-bromo-9H-carbazole as a Versatile Building Block in Medicinal Chemistry
Introduction
9-Benzyl-3-bromo-9H-carbazole is a key heterocyclic scaffold utilized in the discovery and development of novel therapeutic agents. The carbazole nucleus is a prominent feature in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a bromine atom at the 3-position provides a versatile handle for synthetic diversification through various cross-coupling reactions, while the N-benzyl group enhances lipophilicity and can influence biological activity. These application notes provide an overview of the utility of this compound in medicinal chemistry, along with detailed protocols for its derivatization and data on the biological activities of related compounds.
Key Applications in Drug Discovery
The strategic positioning of the bromo substituent on the carbazole core of this compound makes it an ideal precursor for the synthesis of a diverse library of derivatives with potential therapeutic applications.
-
Anticancer Agents: The carbazole framework is a well-established pharmacophore in oncology. Derivatives synthesized from this compound can be designed to target various cancer-related pathways. For instance, substitution at the 3-position can lead to compounds that act as topoisomerase inhibitors or modulators of key signaling pathways like STAT3.
-
Antimicrobial Agents: Carbazole derivatives have shown significant promise in combating bacterial and fungal infections. Functionalization of the this compound core can yield compounds with potent activity against a range of pathogens, including drug-resistant strains.
-
Anti-inflammatory Agents: Chronic inflammation is implicated in numerous diseases. The carbazole scaffold has been explored for the development of novel anti-inflammatory drugs. Derivatives can be synthesized to modulate inflammatory pathways, offering potential treatments for conditions such as arthritis and inflammatory bowel disease.
Data Presentation: Biological Activities of Carbazole Derivatives
The following tables summarize the biological activities of various carbazole derivatives, highlighting the potential of compounds that can be synthesized from this compound.
Table 1: Anticancer Activity of Carbazole Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Carbazole-thiosemicarbazones | MG63 (Osteosarcoma) | 2.14 - 8.27 | Topoisomerase II Inhibition | [1] |
| HeLa (Cervical Cancer) | 2.39 - 7.73 | Topoisomerase II Inhibition | [1] | |
| A549 (Lung Cancer) | - | Topoisomerase II Inhibition | [1] | |
| LNCaP (Prostate Cancer) | - | Topoisomerase II Inhibition | [1] | |
| 1,4-dimethyl-carbazole derivatives | U87MG (Glioblastoma) | 18.50 - 75 | Not specified | [2] |
| 5,8-Dimethyl-9H-carbazole derivatives | MDA-MB-231 (Breast Cancer) | 0.73 - 43.45 | Topoisomerase I Inhibition | [3] |
| Symmetrically substituted carbazoles | HCT-116 (Colon Cancer) | 0.48 | Topoisomerase II Inhibition | [4] |
| U-87 MG (Glioblastoma) | 1.40 - 2.19 | Topoisomerase II Inhibition | [4] |
Table 2: Antimicrobial Activity of Carbazole Derivatives
| Compound Class | Pathogen | MIC (µg/mL) | Reference |
| Carbazole-based pyrazolones | S. aureus | 1.1 | [5] |
| B. subtilis | 1.2 | [5] | |
| E. coli | 6.4 | [5] | |
| Carbazole-substituted aminopyrimidines | B. subtilis | - | [6] |
| S. aureus | - | [6] | |
| N-substituted carbazoles | C. albicans | 8.7 - 10.8 | [6] |
| A. fumigatus | 8.7 - 10.8 | [6] |
Experimental Protocols
Detailed methodologies for key transformations of this compound are provided below. These protocols are based on established synthetic methods for related carbazole derivatives.
Protocol 1: Synthesis of 3-Aryl-9-benzyl-9H-carbazoles via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to introduce a new carbon-carbon bond at the 3-position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Toluene
-
Water
-
Argon (or Nitrogen) gas
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-9-benzyl-9H-carbazole.
Protocol 2: Synthesis of 3-Amino-9-benzyl-9H-carbazoles via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound to form a carbon-nitrogen bond at the 3-position.
Materials:
-
This compound
-
Aniline or substituted aniline (1.2 equivalents)
-
Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)) (1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Argon (or Nitrogen) gas
-
Standard glassware for organic synthesis
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.
-
Add this compound and the desired aniline derivative to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target 3-amino-9-benzyl-9H-carbazole derivative.
Protocol 3: Synthesis of 9-Benzyl-9H-carbazole-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol describes the formylation of a 9-benzyl-3-aryl-9H-carbazole at a position ortho to the aryl group, a key step in the synthesis of certain bioactive molecules.[7][8]
Materials:
-
9-Benzyl-3-aryl-9H-carbazole
-
Phosphorus oxychloride (POCl₃) (3 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the 9-benzyl-3-aryl-9H-carbazole in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the application of this compound in medicinal chemistry.
Caption: Synthetic routes from this compound.
Caption: Inhibition of the JAK/STAT3 signaling pathway.
References
- 1. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. 9-Benzyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
Experimental protocol for N-alkylation of 3-bromo-9H-carbazole.
An experimental protocol for the N-alkylation of 3-bromo-9H-carbazole is detailed below, intended for researchers, scientists, and professionals in drug development. This document provides comprehensive methodologies, summarized data for comparative analysis, and a visual representation of the experimental workflow.
Application Note: N-Alkylation of 3-bromo-9H-carbazole
The N-alkylation of 3-bromo-9H-carbazole is a fundamental synthetic transformation used to produce a wide array of N-substituted carbazole derivatives. These products are crucial intermediates and final compounds in various fields, particularly in the development of organic electronics and pharmaceuticals.[1] The carbazole nitrogen atom can be deprotonated by a suitable base, forming a nucleophilic carbazolide anion that subsequently reacts with an alkyl halide via an SN2 reaction to yield the N-alkylated product.
The choice of base, solvent, alkylating agent, and reaction temperature significantly influences the reaction's efficiency and yield.[2] Common bases include potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH), often used in polar aprotic solvents like dimethylformamide (DMF), acetone, or tetrahydrofuran (THF).[2][3][4] For challenging reactions, the use of a phase transfer catalyst may be beneficial.[4][5]
General Reaction Scheme
The overall reaction for the N-alkylation of 3-bromo-9H-carbazole is as follows:
Where R is an alkyl group and X is a halide (e.g., Br, I, Cl).
Experimental Protocols
Two common protocols are presented below. Protocol 1 is a widely used method employing potassium hydroxide in DMF at room temperature. Protocol 2 offers an alternative using potassium carbonate in acetone under reflux conditions.
Protocol 1: N-Alkylation using Potassium Hydroxide (KOH) in DMF
This protocol is adapted from a procedure for the synthesis of N-(n-butyl)-3-bromocarbazole, which achieved a 76.5% yield.[3]
Materials and Reagents:
-
3-bromo-9H-carbazole
-
Alkyl halide (e.g., 1-bromobutane)
-
Potassium hydroxide (KOH), powdered
-
Dimethylformamide (DMF), anhydrous
-
Chloroform (CHCl₃)
-
Hexane
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-9H-carbazole (1.0 eq) in anhydrous DMF (approximately 4-5 mL per gram of carbazole).
-
Add powdered potassium hydroxide (4.0 eq) to the solution.[3]
-
Stir the resulting mixture vigorously at room temperature for 1 hour. The base deprotonates the carbazole nitrogen, forming the potassium carbazolide salt.
-
Slowly add the alkyl halide (1.25 eq) to the reaction mixture dropwise over 10-15 minutes.[3]
-
Continue stirring the reaction at room temperature for 20-24 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice water (approximately 75 mL per gram of initial carbazole).[3]
-
Extract the aqueous mixture with chloroform (3 x volume of DMF used).
-
Combine the organic layers and wash them with deionized water (2 x volume of DMF used) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purify the crude residue by flash column chromatography on silica gel. A common eluent system is a mixture of hexane and chloroform (e.g., 2:1 v/v) to afford the pure N-alkyl-3-bromocarbazole.[3]
Protocol 2: Alternative N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetone
This method is another common procedure that uses a weaker base and requires heating.
Procedure:
-
Combine 3-bromo-9H-carbazole (1.0 eq), potassium carbonate (4.0 eq), and acetone in a round-bottom flask.
-
Add the alkyl halide (2.2 eq) to the mixture.[3]
-
Heat the mixture to reflux and stir for 48 hours.[3]
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate using a rotary evaporator.
-
Redissolve the crude product in a suitable organic solvent like chloroform or ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product via column chromatography or recrystallization from a suitable solvent like ethanol.[3]
Data Presentation
The following table summarizes various reported conditions for the N-alkylation of carbazoles to illustrate the impact of different reagents on reaction outcomes.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 3-bromo-9H-carbazole | 1-bromobutane | KOH | DMF | Room Temp. | 20 h | 76.5% | [3] |
| 4-bromophenol | 1-bromobutane | K₂CO₃ | Acetone | Reflux | 2 days | 78.5% | [3] |
| Carbazole | Ethyl chloride | NaOH (50% aq.) | o-dichlorobenzene | 100 °C | 3 h | 99.6% | [5] |
| 3-bromo-9H-carbazole | Bromobenzene | K₂CO₃ / Cu | DMF | 80-150 °C | N/A | High | [6] |
| Carbazole | Propargyl bromide | K₂CO₃ | Dry Media (Microwave) | N/A | Fast | High | [7] |
Experimental Workflow Visualization
The following diagram illustrates the key steps of Protocol 1 for the N-alkylation of 3-bromo-9H-carbazole.
Caption: Workflow for N-alkylation of 3-bromo-9H-carbazole.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkyl halides are often volatile, toxic, and may be carcinogenic. Handle with care.
-
Potassium hydroxide and sodium hydride are corrosive and/or water-reactive. Handle with caution and avoid contact with skin and moisture.
-
Organic solvents like DMF, chloroform, and acetone are flammable and have associated health risks. Avoid inhalation and skin contact.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0858995A1 - Process for the preparation of N-alkyl carbazoles - Google Patents [patents.google.com]
- 6. CN103601668A - Preparation method of N-phenyl-3-bromocarbazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application of Carbazole Derivatives in Organic Photovoltaic (OPV) Research
Introduction
Carbazole-based organic materials have emerged as a highly promising class of compounds for applications in organic photovoltaics (OPVs). Their inherent advantages, including excellent hole-transporting properties, high thermal and chemical stability, and the ease with which their electronic and optical properties can be tuned through functionalization, make them versatile building blocks for various components of an OPV device.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing carbazole derivatives in OPV research.
Carbazole derivatives have been successfully employed as:
-
Electron Donor Materials: In the active layer of bulk heterojunction (BHJ) solar cells, carbazole-based polymers and small molecules serve as the p-type (donor) material, responsible for light absorption and hole transport.[4][5][6]
-
Hole Transport Layers (HTLs): Due to their high hole mobility and suitable energy levels, carbazole derivatives are effective as hole transport layers, facilitating the efficient extraction of holes from the active layer to the anode.[1][7][8][9]
-
Non-Fullerene Acceptors (NFAs): Recent research has explored the use of carbazole moieties within the molecular structure of non-fullerene acceptors, contributing to the overall electronic properties and performance of the device.[10][11][12]
This document will detail the synthesis, device fabrication, and characterization protocols for carbazole-based OPVs, accompanied by quantitative data and visual diagrams to facilitate understanding and replication of these methods.
Roles of Carbazole Derivatives in OPV Devices
Carbazole derivatives can be integrated into various layers of an organic photovoltaic device to enhance its performance. The following diagram illustrates the typical architecture of a bulk heterojunction OPV and the potential roles of carbazole-based materials.
Figure 1: General architecture of an OPV device highlighting the potential roles of carbazole derivatives.
Data Presentation: Performance of Carbazole-Based OPV Devices
The performance of OPV devices is typically evaluated based on several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following tables summarize the performance of various carbazole derivatives as donor materials and as part of non-fullerene acceptors.
Table 1: Performance of Carbazole-Based Donor Polymers in OPVs
| Donor Polymer (Carbazole-based) | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Poly(2,7-carbazole) derivative (PCDTBT) | PC71BM | 3.6 | - | - | - | [13] |
| 2,7-Carbazole copolymer | - | 6.0 | - | - | - | [4][6] |
| CN-PICTAN | PC61BM | 1.73 | - | - | - | [14] |
Table 2: Performance of Carbazole-Based Small Molecule Donors and NFAs in OPVs
| Donor/Acceptor (Carbazole-based) | Role | Complementary Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| DI3TCz | A-D-A Small Molecule Donor | - | 6.46 | 0.97 | 10.40 | 65 | [15] |
| Y6-SCz2 | Asymmetric NFA | PM6 (Donor) | 15.60 | 0.87 | - | - | [11] |
| F-series (F1) | D-π-A Small Molecule Donor | C70 | 4.93 | 1.02 | - | - | [16] |
| BYG3/BYG4 | A-π-D-π-A NFA | P3HT (Donor) | - | 1.12 | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis of carbazole derivatives and the fabrication and characterization of OPV devices.
Protocol 1: Synthesis of Carbazole-Based Polymers via Suzuki Polycondensation
This protocol describes a general method for synthesizing carbazole-based donor-acceptor copolymers, which are widely used in OPVs.[17]
Materials:
-
2,7-dibromo-9-alkylcarbazole monomer
-
Diborylated comonomer (e.g., a benzothiadiazole derivative)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., aqueous K2CO3)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Monomer Preparation: Ensure both the carbazole and the comonomer are pure and dry.
-
Reaction Setup: In a Schlenk flask, combine the 2,7-dibromo-9-alkylcarbazole monomer, the diborylated comonomer, and the palladium catalyst.
-
Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the aqueous base solution.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 24-72 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.
-
Purification: Filter the crude polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Drying: Dry the purified polymer under vacuum.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).[17]
-
Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.
-
Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]
-
Optical Properties: Investigated by UV-Vis absorption and photoluminescence (PL) spectroscopy.[17][18]
-
Electrochemical Properties: Determined by Cyclic Voltammetry (CV) to estimate HOMO and LUMO energy levels.[19]
Figure 2: Workflow for the synthesis of a carbazole-based polymer.
Protocol 2: Fabrication of Bulk Heterojunction OPV Devices
This protocol details the fabrication of an OPV device using a carbazole-based material in the active layer via spin-coating.[20]
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Carbazole-based donor material
-
Acceptor material (e.g., PCBM or a non-fullerene acceptor)
-
Hole Transport Layer (HTL) material (e.g., PEDOT:PSS or a carbazole-based SAM)[9][21]
-
Electron Transport Layer (ETL) material (e.g., ZnO, TiO₂, or Ca)
-
Metal for cathode (e.g., Al)
-
Organic solvents (e.g., chlorobenzene, chloroform)
-
Cleaning solvents (deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[20]
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.
-
Anneal the substrate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a solution of the carbazole-based donor and the acceptor in a suitable organic solvent (e.g., chlorobenzene) at a specific concentration and donor:acceptor ratio.
-
Spin-coat the active layer solution onto the HTL.
-
Anneal the film at a specific temperature to optimize the morphology.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrates into a vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit the ETL (if applicable) and the metal cathode (e.g., Al) through a shadow mask to define the device area.
-
Figure 3: Workflow for the fabrication of a carbazole-based OPV device.
Protocol 3: Characterization of OPV Devices
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source measure unit (SMU)
-
Incident Photon-to-Current Efficiency (IPCE) measurement system
-
Atomic Force Microscope (AFM)
-
Transmission Electron Microscope (TEM)
Procedure:
-
Current Density-Voltage (J-V) Measurement:
-
Place the fabricated device under the solar simulator.
-
Connect the device to the SMU and sweep the voltage from reverse to forward bias while measuring the current.
-
From the J-V curve, extract the key performance parameters: PCE, Voc, Jsc, and FF.
-
-
Incident Photon-to-Current Efficiency (IPCE) Measurement:
-
Measure the external quantum efficiency of the device at different wavelengths of light. This provides information about the spectral response of the device.
-
-
Morphology Characterization:
-
Use AFM and TEM to study the surface and bulk morphology of the active layer, which is crucial for efficient exciton dissociation and charge transport.
-
Signaling Pathways and Logical Relationships
The operation of an OPV device involves a series of photophysical processes. The following diagram illustrates the key steps from light absorption to charge collection in a carbazole-based OPV.
Figure 4: Key photophysical processes in a carbazole-based OPV device.
Conclusion
Carbazole derivatives are a versatile and highly effective class of materials for organic photovoltaic research. Their tunable properties allow for their application as donors, HTLs, and components of NFAs, leading to high-performance devices. The protocols and data provided in this document offer a comprehensive guide for researchers to synthesize, fabricate, and characterize carbazole-based OPVs. Further molecular engineering of carbazole-based materials holds the potential for even greater advancements in the efficiency and stability of organic solar cells.[4][5]
References
- 1. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbazole-based polymers for organic photovoltaic devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Carbazole-based polymers for organic photovoltaic devices. | Semantic Scholar [semanticscholar.org]
- 6. Carbazole-based polymers for organic photovoltaic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carbazole-substituted NP-based derivative as hole transporting material for highly efficient perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric non-fullerene acceptors enable high photovoltaic performance via the synergistic effect of carbazole-terminated alkyl spacer and halogen substitution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 13. Studies of New 2,7‐Carbazole (CB) Based Donor‐Acceptor‐Donor (D‐A‐D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD‐DFT Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient carbazole-based small-molecule organic solar cells with an improved fill factor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 18. Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Synthesis of Functionalized Polymers from 9-Benzyl-3-bromo-9H-carbazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized polymers derived from the monomer 9-Benzyl-3-bromo-9H-carbazole. Carbazole-based polymers are a class of conducting polymers with significant potential in various fields, including organic electronics and biomedical applications, owing to their unique optoelectronic properties, thermal stability, and tunable functionality.[1][2][3][4] The protocols outlined herein describe common polymerization techniques and subsequent functionalization strategies relevant to the development of novel materials for drug delivery and other biomedical applications.
Introduction
Carbazole and its derivatives are nitrogen-containing heterocyclic compounds that can be polymerized to form materials with extended π-conjugated systems.[5] These polymers exhibit interesting electronic and photophysical properties, making them suitable for applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors.[1][3][4] The functionalization of the carbazole monomer, for instance at the N-9 and C-3/C-6 positions, is a key strategy to modulate the polymer's solubility, processability, and ultimately its final properties.[1]
The monomer, this compound, provides a versatile platform for synthesizing functional polymers. The benzyl group at the 9-position enhances solubility, while the bromo-group at the 3-position serves as a reactive site for various cross-coupling polymerization reactions. This document details protocols for the synthesis of poly(9-Benzyl-3-carbazole) via common palladium-catalyzed cross-coupling reactions and electropolymerization. Furthermore, it explores post-polymerization modification strategies to introduce functionalities aimed at biomedical applications, such as drug delivery.
Synthesis of Poly(9-Benzyl-3-carbazole)
Several polymerization methods can be employed to synthesize poly(9-Benzyl-3-carbazole) from the this compound monomer. The choice of method will influence the polymer's molecular weight, polydispersity, and end-group functionality. Below are detailed protocols for Suzuki-Miyaura coupling, Stille coupling, Buchwald-Hartwig amination, and electropolymerization.
Suzuki-Miyaura Coupling Polymerization
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds and is widely used for the synthesis of conjugated polymers.[6][7][8] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.
Experimental Protocol:
Materials:
-
This compound
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and 1,4-benzenediboronic acid bis(pinacol) ester (1.0 eq) in anhydrous toluene.
-
To this solution, add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).
-
Add an aqueous solution of K₂CO₃ (2 M, 4.0 eq).
-
Degas the reaction mixture by bubbling argon through the solution for 20 minutes.
-
Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 48 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing methanol to precipitate the polymer.
-
Filter the precipitate and wash thoroughly with methanol and deionized water to remove any remaining catalyst and salts.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Collect the chloroform fraction and precipitate the polymer in methanol.
-
Filter and dry the final polymer product under vacuum.
Characterization: The resulting polymer, poly[(9-benzyl-9H-carbazole-3,6-diyl)-alt-(1,4-phenylene)], can be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[9][10][11][12]
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations.
-
UV-Vis Spectroscopy: To study the electronic absorption properties of the conjugated polymer.
Stille Coupling Polymerization
Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms C-C bonds between an organotin compound and an organohalide.[11]
Experimental Protocol:
Materials:
-
This compound
-
1,4-Bis(tributylstannyl)benzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and 1,4-bis(tributylstannyl)benzene (1.0 eq) in anhydrous DMF.
-
Add Pd₂(dba)₃ (0.015 eq) and P(o-tol)₃ (0.12 eq) to the solution.
-
Degas the mixture with argon for 20 minutes.
-
Heat the reaction to 100 °C and stir for 48 hours under an inert atmosphere.
-
After cooling, precipitate the polymer by pouring the reaction mixture into methanol.
-
Filter the polymer and wash with methanol.
-
Purify by Soxhlet extraction as described in the Suzuki-Miyaura protocol.
-
Dry the final polymer product under vacuum.
Buchwald-Hartwig Amination Polymerization
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14][15][16][17][18] This can be adapted for polymerization by using a diamine comonomer.
Experimental Protocol:
Materials:
-
This compound
-
1,4-Phenylenediamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd(OAc)₂ (0.02 eq), BINAP (0.03 eq), and NaOtBu (2.2 eq).
-
Add anhydrous toluene, followed by this compound (1.0 eq) and 1,4-phenylenediamine (1.0 eq).
-
Seal the flask and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling, dilute the mixture with toluene and filter through a pad of Celite.
-
Concentrate the filtrate and precipitate the polymer in methanol.
-
Filter and wash the polymer with methanol.
-
Purify by dissolving in a minimal amount of chloroform and reprecipitating in methanol.
-
Dry the final polymer under vacuum.
Electrochemical Polymerization
Electropolymerization allows for the direct deposition of a polymer film onto a conductive substrate.[1][3][19][20][21][22]
Experimental Protocol:
Materials & Equipment:
-
This compound
-
Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum button electrode)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or Ag wire pseudo-reference)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution of 0.1 M TBAP in a mixture of ACN and DCM (e.g., 1:1 v/v).
-
Dissolve this compound in the electrolyte solution to a concentration of 10 mM.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Assemble the three-electrode cell with the cleaned working electrode.
-
Perform electropolymerization by cyclic voltammetry (CV), typically sweeping the potential from 0 V to an oxidation potential of approximately +1.5 V (vs. Ag/AgCl) for several cycles. The polymer film will deposit on the working electrode.
-
Alternatively, potentiostatic polymerization can be performed by holding the potential at a constant value (e.g., +1.2 V vs. Ag/AgCl) for a set duration.
-
After polymerization, rinse the polymer-coated electrode with fresh solvent (ACN or DCM) to remove residual monomer and electrolyte.
-
Dry the polymer film under a stream of inert gas.
Quantitative Data Summary
The following table summarizes typical characterization data for poly(9-alkyl-3,6-carbazole) derivatives synthesized by various methods. Note that specific values for poly(9-Benzyl-3-carbazole) will depend on the exact polymerization conditions and should be determined experimentally.
| Polymerization Method | Typical Mn (kDa) | Typical Mw (kDa) | Typical PDI (Mw/Mn) |
| Suzuki-Miyaura Coupling | 10 - 50 | 20 - 100 | 1.5 - 2.5 |
| Stille Coupling | 15 - 60 | 30 - 120 | 1.8 - 3.0 |
| Buchwald-Hartwig Amination | 8 - 40 | 15 - 80 | 1.6 - 2.8 |
| Electrochemical | N/A (insoluble film) | N/A (insoluble film) | N/A (insoluble film) |
Data are representative values for analogous poly(9-alkyl-3,6-carbazole)s and are intended for illustrative purposes. Actual values for poly(9-Benzyl-3-carbazole) may vary.
Post-Polymerization Functionalization for Biomedical Applications
The synthesized poly(9-Benzyl-3-carbazole) can be further modified to incorporate functionalities suitable for biomedical applications, such as drug delivery.[23][24] A common strategy involves the introduction of hydrophilic and biocompatible moieties like poly(ethylene glycol) (PEG).
Protocol: PEGylation of Poly(9-Benzyl-3-carbazole) via "Click" Chemistry
This protocol assumes the synthesis of a copolymer incorporating a small amount of a comonomer with a clickable handle (e.g., an azide or alkyne group).
Materials:
-
Azide-functionalized poly(9-Benzyl-3-carbazole) copolymer
-
Alkyne-terminated methoxy-PEG (mPEG-alkyne)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Dissolve the azide-functionalized poly(9-Benzyl-3-carbazole) copolymer (1.0 eq) and mPEG-alkyne (1.5 eq per azide group) in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
In a separate flask, prepare a catalyst solution by dissolving CuBr (0.1 eq per azide group) and PMDETA (0.1 eq per azide group) in a small amount of THF.
-
Add the catalyst solution to the polymer solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the PEGylated polymer by adding the reaction mixture to cold methanol.
-
Filter the precipitate and wash with methanol to remove excess PEG and catalyst.
-
Purify the polymer by dialysis against deionized water using an appropriate molecular weight cut-off membrane to remove any remaining impurities.
-
Lyophilize the purified polymer to obtain a dry powder.
Application in Drug Delivery: Doxorubicin Loading
The functionalized, amphiphilic poly(9-Benzyl-3-carbazole)-g-PEG can self-assemble into nanoparticles in an aqueous environment, which can be used to encapsulate hydrophobic drugs like doxorubicin (DOX).[2][14][25][26][27]
Protocol: Doxorubicin Loading into Polymer Nanoparticles
Materials:
-
Poly(9-Benzyl-3-carbazole)-g-PEG
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve DOX·HCl in DMSO and add TEA (2.0 eq relative to DOX·HCl) to neutralize the hydrochloride salt, forming free-base DOX.
-
Dissolve the poly(9-Benzyl-3-carbazole)-g-PEG copolymer in DMSO.
-
Add the DOX solution to the polymer solution and stir for 2 hours in the dark.
-
Add the polymer-drug mixture dropwise to vigorously stirring PBS (pH 7.4) to induce nanoparticle self-assembly and drug encapsulation.
-
Stir the nanoparticle suspension for 24 hours in the dark to allow for complete solvent exchange.
-
Purify the drug-loaded nanoparticles by dialysis against PBS (pH 7.4) for 48 hours to remove unloaded drug and DMSO.
-
The drug loading content and encapsulation efficiency can be determined using UV-Vis spectroscopy by measuring the absorbance of the encapsulated DOX.
Visualizations
Synthesis and Functionalization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide-modified nanoparticles for doxorubicin delivery: Strategies to overcome chemoresistance and perspectives on carbohydrate polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. electrochemsci.org [electrochemsci.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Electrodeposited Copolymers Based on 9,9′-(5-Bromo-1,3-phenylene)biscarbazole and Dithiophene Derivatives for High-Performance Electrochromic Devices [mdpi.com]
- 23. Novel Carbazole (Cbz)-Based Carboxylated Functional Monomers: Design, Synthesis, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Side chain thiol-functionalized poly(ethylene glycol) by post-polymerization modification of hydroxyl groups: synthesis, crosslinking and inkjet printing - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
- 26. Incorporation of doxorubicin in different polymer nanoparticles and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Advances in Doxorubicin Chemotherapy: Emerging Polymeric Nanocarriers for Drug Loading and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 9-Benzyl-3-bromo-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the analysis of 9-Benzyl-3-bromo-9H-carbazole using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document includes predicted spectral data, comprehensive experimental protocols, and graphical representations of the analytical workflow and molecular structure.
Introduction
This compound is a halogenated aromatic heterocyclic compound. The carbazole core is a common motif in medicinal chemistry and materials science, and N-alkylation, such as benzylation, can significantly alter its biological and physical properties. The presence of a bromine atom provides a site for further chemical modification, making it a versatile intermediate in organic synthesis. Accurate structural elucidation and purity assessment are critical for its application in research and development. This document outlines the expected results and methodologies for its characterization.
Predicted Analytical Data
Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of structurally similar compounds, including 3-bromo-9H-carbazole and other N-substituted carbazoles.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~8.25 | d | ~1.8 |
| H-5 | ~8.15 | d | ~7.8 |
| H-2 | ~7.60 | dd | ~8.5, 1.8 |
| H-1 | ~7.50 | d | ~8.5 |
| H-8 | ~7.45 | d | ~8.2 |
| H-6 | ~7.30 | t | ~7.5 |
| H-7 | ~7.20 | t | ~7.5 |
| Benzyl-CH₂ | ~5.50 | s | - |
| Benzyl-H (ortho) | ~7.15 | d | ~7.5 |
| Benzyl-H (meta, para) | ~7.25-7.35 | m | - |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-4a | ~140.5 |
| C-4b | ~139.0 |
| C-8a | ~128.5 |
| C-9a | ~126.0 |
| C-5 | ~123.0 |
| C-4 | ~122.5 |
| C-2 | ~121.0 |
| C-7 | ~120.5 |
| C-6 | ~119.0 |
| C-1 | ~112.0 |
| C-3 | ~111.5 |
| C-8 | ~110.0 |
| Benzyl-C (ipso) | ~137.0 |
| Benzyl-C (ortho) | ~129.0 |
| Benzyl-C (para) | ~128.0 |
| Benzyl-C (meta) | ~127.0 |
| Benzyl-CH₂ | ~47.0 |
Solvent: CDCl₃
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 335/337 | Molecular ion peak, showing isotopic pattern for one bromine atom. |
| [M-Br]⁺ | 256 | Loss of the bromine atom. |
| [M-C₇H₇]⁺ | 244/246 | Loss of the benzyl group. |
| [C₁₂H₈N]⁺ | 166 | Carbazole fragment. |
| [C₇H₇]⁺ | 91 | Benzyl cation (tropylium ion), likely a base peak. |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
Protocol 1: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (300-500 MHz)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective nuclei.
-
Protocol 2: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample
-
Methanol or another suitable volatile solvent
-
Mass Spectrometer (e.g., GC-MS or LC-MS with an EI or ESI source)
Procedure:
-
Sample Preparation:
-
For GC-MS: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like methanol or dichloromethane.
-
For LC-MS (ESI): Prepare a dilute solution (e.g., 0.1 mg/mL) in an appropriate solvent mixture (e.g., methanol/water with 0.1% formic acid).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration compound.
-
Set the appropriate parameters for the chosen ionization method (e.g., electron energy for EI, spray voltage for ESI).
-
Set the mass range to be scanned (e.g., m/z 50-500).
-
-
Sample Introduction:
-
For GC-MS: Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph. The compound will be separated on the GC column and then introduced into the mass spectrometer.
-
For LC-MS: Infuse the sample solution directly into the ion source or inject it into the liquid chromatograph for separation prior to MS analysis.
-
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). Note the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the observed spectrum with the predicted fragmentation pattern.
-
Visualizations
Experimental Workflow
Application of Carbazole Intermediates in Pharmaceutical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole, a tricyclic aromatic heterocyclic organic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2] The rigid, planar structure of the carbazole nucleus serves as a versatile scaffold for the synthesis of novel therapeutic agents.[3] This document provides detailed application notes and protocols on the use of carbazole intermediates in the development of pharmaceuticals for various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.
Anticancer Applications of Carbazole Derivatives
Carbazole-based compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, interference with DNA replication, and induction of apoptosis.[3][6]
Signaling Pathways in Cancer
A primary mechanism by which carbazole derivatives exert their anticancer effects is through the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly STAT3.[7][8] This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[7][8]
Caption: Inhibition of the JAK/STAT3 signaling pathway by carbazole derivatives.
Quantitative Data: Anticancer Activity
The cytotoxic effects of various carbazole derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | C6 (Glioma) | 12.2 | [4] |
| N-Acylcarbazole 2a | CAL 27 (Squamous Cell Carcinoma) | 0.028 | [4] |
| N-Acylcarbazole 2b | CAL 27 (Squamous Cell Carcinoma) | 0.45 | [4] |
| Tetrahydrocarbazole 3 | Calu1 (Lung Carcinoma) | 0.0025 | [4] |
| Benzopsoralen analogue 6 | MDA-MB-231 (Breast Carcinoma) | 0.198 | [4] |
| Benzopsoralen analogue 6 | TCC-SUP (Bladder Carcinoma) | 0.025 | [4] |
| Isoxazolo[3,4-a]carbazole 26 | HeLa (Cervical Carcinoma) | 0.37 | [4] |
| Pyrano[3,2-c]carbazole 30a-d | Various | 0.43 - 8.05 | [4] |
| Benzo[b]carbazole-6,11-dione 29b | SiHa (Cervical Carcinoma) | 33.5 | [4] |
| Coumarin-carbazole pyrazoline 4a | HeLa (Cervical Carcinoma) | 12.59 | [1] |
| Coumarin-carbazole pyrazoline 7b | NCI-H520 (Lung Cancer) | 9.13 | [1] |
| Carbazole-oxadiazole 10 | HepG2 (Liver Cancer) | 7.68 | [7] |
| Carbazole-oxadiazole 10 | HeLa (Cervical Carcinoma) | 10.09 | [7] |
| Carbazole-oxadiazole 11 | MCF7 (Breast Cancer) | 6.44 | [7] |
| 1,4-dimethyl-carbazole 17 | A375 (Melanoma) | 80.0 | [8] |
| (3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile (30 ) | A549 (Lung Cancer) | 13.6 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Carbazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the carbazole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Applications of Carbazole Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Carbazole derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi.[9]
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 25f | E. coli 1924 | 0.5 | [10] |
| 26d | Gram-positive strains | 0.5 - 1 | [10] |
| 7 | A. fumigatus, C. albicans | Moderate | [11] |
| 8 | A. fumigatus, C. albicans | Moderate | [11] |
| Carbazole N-phenylacetamide hybrid | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.25 - 8 | [9] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives 2-5, 7-10 | Staphylococcus strains | 32 | [9] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 6 | Staphylococcus strains | 64 | [9] |
| 3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid (2) | S. aureus (MTCC87) | 48.42 | [12] |
| 6-methyl-9H-carbazole-3-carboxylic acid (3) | B. cereus (MTCC430) | 12.73 | [12] |
| (E)-3-methyl-1-(2-tosylhydrazono)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid (1) | S. Typhimurium (MTCC733) | 50.08 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Carbazole derivative stock solution (in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare Inoculum: Culture the microorganism overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilutions: Prepare two-fold serial dilutions of the carbazole derivative in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring absorbance. The addition of a viability indicator like resazurin can also aid in the determination.
Neuroprotective Applications of Carbazole Derivatives
Carbazole-based compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[13][14] Their neuroprotective effects are attributed to their ability to inhibit key enzymes, reduce oxidative stress, and prevent the aggregation of pathological proteins.[13][14]
Signaling Pathways in Neuroprotection
In the context of Alzheimer's disease, carbazole derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[2] They also interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.[2]
Caption: Neuroprotective mechanisms of carbazole derivatives in Alzheimer's disease.
Quantitative Data: Neuroprotective Activity
| Compound | Target/Assay | IC50/Result | Reference |
| Murrayanol | Acetylcholinesterase (AChE) | ~0.2 µg/mL | [2] |
| Mahanimbine | Acetylcholinesterase (AChE) | ~0.2 µg/mL | [2] |
| Murrayanol | Aβ fibrillization inhibition | 40.83 ± 0.30% | [2] |
| Murrayafoline A | Aβ fibrillization inhibition | 33.60 ± 0.55% | [2] |
| Mahanimbine | Aβ fibrillization inhibition | 27.68 ± 2.71% | [2] |
| (-)-P7C3-S243 | Hippocampal neurogenesis | Protects developing neurons | [15] |
| (-)-P7C3-S243 | MPTP-induced Parkinson's model | Protects mature neurons | [15] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Materials:
-
96-well plate
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Carbazole derivative
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the carbazole derivative at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the carbazole derivative and determine the IC50 value.
Synthesis of Carbazole Intermediates and Derivatives
A variety of synthetic routes have been developed for the preparation of carbazole scaffolds and their subsequent functionalization.
General Synthesis of a Coumarin-Carbazole Chalcone Intermediate
This protocol describes the synthesis of a chalcone intermediate which can be further modified to produce various bioactive pyrazoline derivatives.[1]
Materials:
-
6-formyl, 9-ethyl carbazole
-
3-acetyl coumarin
-
Piperidine
-
Ethanol
Procedure:
-
A mixture of 6-formyl, 9-ethyl carbazole (3 mmol), 3-acetyl coumarin (3 mmol), and piperidine (0.3 mmol) in 30 mL of ethanol is stirred at 70°C for 45-60 minutes.
-
The reaction mixture is then filtered.
-
The precipitated chalcone product is washed with cold ethanol to yield the pure compound.
Caption: Workflow for the synthesis of a coumarin-carbazole chalcone intermediate.
Conclusion
Carbazole intermediates represent a privileged scaffold in pharmaceutical development, leading to the discovery of potent drug candidates with diverse therapeutic applications. The synthetic versatility of the carbazole nucleus allows for the fine-tuning of pharmacological properties to target a range of diseases, from cancer and microbial infections to neurodegenerative disorders. The protocols and data presented herein provide a valuable resource for researchers in the field, facilitating the exploration and development of novel carbazole-based therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of innovative medicines.
References
- 1. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]
- 2. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Carbazole Derivatives as STAT Inhibitors: An Overview (2021) | Anna Caruso | 16 Citations [scispace.com]
- 7. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives [mdpi.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fabrication of Multilayer OLED Devices Using Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of multilayer Organic Light-Emitting Diodes (OLEDs) utilizing carbazole derivatives. Carbazole-based materials are widely employed in OLEDs due to their excellent charge-transporting properties, high thermal stability, and tunable electronic characteristics, making them suitable for various roles within the device architecture.[1][2]
Introduction to Carbazole Derivatives in OLEDs
Carbazole derivatives are a versatile class of organic compounds extensively used in the construction of high-performance OLEDs.[3] Their rigid and planar structure facilitates efficient charge mobility. These derivatives can be tailored through chemical synthesis to function as:
-
Host Materials: In the emissive layer (EML), carbazole-based hosts are used to disperse phosphorescent or fluorescent emitters. This prevents concentration quenching and triplet-triplet annihilation, leading to higher device efficiencies.[1][4][5]
-
Hole-Transporting Layers (HTLs): Their excellent hole mobility makes them ideal for transporting positive charge carriers from the anode to the emissive layer.[6]
-
Electron-Blocking Layers (EBLs): They can be used to confine electrons within the emissive layer, enhancing the probability of electron-hole recombination and thus light emission.
-
Emitters: Certain carbazole derivatives are designed to be emissive materials themselves, often for deep-blue emission.[7][8]
The performance of OLEDs is critically dependent on the purity of the materials used; even trace impurities can act as charge traps, diminishing device efficiency and lifespan.
Data Presentation: Performance of Carbazole-Based OLEDs
The following tables summarize the performance of multilayer OLEDs incorporating various carbazole derivatives, showcasing their role and the resulting device characteristics.
Table 1: Carbazole Derivatives as Host Materials in Phosphorescent OLEDs (PhOLEDs)
| Carbazole Derivative | Emitter (Dopant) | Device Structure | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Turn-on Voltage (V) | Color (CIE) | Fabrication Method |
| B15 | Blue Phosphor | Multilayer | 31.8 | - | - | Low | Blue | Vacuum Evaporation |
| B8 | 4CzIPN (Green) | Multilayer | 21.7 | - | - | - | Green | Vacuum Evaporation |
| H2 | FIrpic (Blue) | Multilayer | 10.3 | 23.9 | 24.9 | - | Blue | Solution Processing |
| m1BTCBP | Ir(ppy)₃ (Green) | Multilayer | - | - | - | - | Green | Not Specified |
| BCz-tBuPh | Ir(mppy)₃ (Green) | Multilayer | - | 43.1 | 40.0 | - | Green | Solution Processing |
| Compound 5 | Ir(ppy)₃ (Green) | Multilayer | - | 61 | 62.8 | - | Green | Vacuum Evaporation |
| Compound 5 | Ir(ppy)₃ (Green) | Multilayer | - | 27 | 16.1 | - | Green | Solution Processing |
Table 2: Carbazole Derivatives as Emitters in OLEDs
| Carbazole Derivative | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Max. Current Eff. (cd/A) | Turn-on Voltage (V) | Color (CIE) | Fabrication Method |
| BCzB-PPI | ITO/PEDOT/NPB/EML/TPBi/LiF/Al | 4.43 | 11,364 | - | ~3 | Deep-Blue (0.159, 0.080) | Not Specified |
| CZ-2 | ITO/PEDOT:PSS/EML/LiF/Al | 9.5 | >4000 | 20.2 | - | Greenish-Blue | Solution Processing |
| CZ-1 | ITO/PEDOT:PSS/EML/LiF/Al | 8.6 | 4130 | 19.3 | - | Greenish-Blue | Solution Processing |
| Cz-SBDPI | ITO/NPB/EML/TPBI/LiF/Al | 6.2 | 12,984 | 5.9 | - | Deep-Blue (0.15, 0.06) | Vacuum Evaporation |
Data sourced from multiple references.[7][13][14][15]
Experimental Protocols
Two primary methods are employed for the fabrication of multilayer OLEDs: vacuum thermal evaporation (VTE) and solution processing. VTE is the dominant method for commercial production due to its precise control over film thickness and purity, while solution processing offers potential for low-cost, large-area fabrication.[11][16]
Protocol 1: Fabrication by Vacuum Thermal Evaporation (VTE)
This protocol describes a general procedure for fabricating a multilayer OLED using VTE.
1. Substrate Preparation: a. Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. The cleaned substrates are then dried in an oven. c. Immediately before deposition, the substrates are treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
2. Organic Layer Deposition: a. The pre-cleaned ITO substrate is loaded into a high-vacuum chamber (< 5 x 10⁻⁶ Torr). b. The organic materials (e.g., carbazole-based HTL, EML host and dopant, ETL) are placed in separate crucibles. c. The layers are deposited sequentially by heating the crucibles, causing the materials to sublimate and deposit onto the substrate. The deposition rate and thickness of each layer are monitored using a quartz crystal microbalance. d. A typical device structure could be: i. Hole-Transporting Layer (HTL): e.g., NPB (N,N′-di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine) or a carbazole derivative (e.g., TAPC), ~40-60 nm. ii. Emissive Layer (EML): Co-evaporation of a carbazole-based host and a phosphorescent dopant (e.g., Ir(ppy)₃). The doping concentration is precisely controlled by the relative deposition rates. Typical thickness is ~20-40 nm. iii. Electron-Transporting Layer (ETL): e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene), ~30-50 nm.
3. Cathode Deposition: a. Following the organic layer deposition, a thin layer of Lithium Fluoride (LiF) (~1 nm) is deposited to facilitate electron injection. b. A final layer of Aluminum (Al) (~100-150 nm) is deposited as the cathode.
4. Encapsulation: a. To prevent degradation from atmospheric moisture and oxygen, the completed device is encapsulated in a glovebox using a glass lid and a UV-curable epoxy resin.
Protocol 2: Fabrication by Solution Processing (Spin-Coating)
This protocol outlines a general procedure for fabricating a multilayer OLED using spin-coating. Cross-linkable materials are often used to prevent the dissolution of underlying layers.[17]
1. Substrate Preparation: a. Follow the same procedure as in Protocol 1 (steps 1a-1c).
2. Hole-Injection Layer (HIL) Deposition: a. A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate to act as a hole-injection layer. b. The substrate is then baked on a hotplate to remove the solvent (e.g., 120°C for 15 min).
3. Emissive Layer (EML) Deposition: a. The carbazole derivative host and the emitter dopant are dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene). b. The solution is then spin-coated on top of the HIL. c. The film is baked to remove the solvent. If the HTL is not cross-linkable, an orthogonal solvent system is required for the subsequent layer.
4. Electron-Transporting Layer (ETL) and Cathode Deposition: a. Often, for solution-processed devices with a soluble EML, the subsequent layers (ETL and cathode) are deposited via VTE to avoid damaging the EML. b. The device is transferred to a vacuum chamber for the deposition of the ETL (e.g., TPBi), LiF, and Al as described in Protocol 1.
5. Encapsulation: a. Follow the same procedure as in Protocol 1 (step 4a).
Device Characterization
After fabrication, the OLED devices are characterized to evaluate their performance.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on turn-on voltage, luminance, and current efficiency.
-
Electroluminescence (EL) Spectra: Measured using a spectrometer to determine the emission color and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
Visualizations
The following diagrams illustrate the fundamental structure of a multilayer OLED and a typical fabrication workflow.
Caption: A typical multilayer OLED device structure.
Caption: General workflow for OLED fabrication.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices | Semantic Scholar [semanticscholar.org]
- 7. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. π-Extended carbazole derivatives as host materials for highly efficient and long-life green phosphorescent OLEDs. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Benzyl-3-bromo-9H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-Benzyl-3-bromo-9H-carbazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the N-alkylation of 3-bromo-9H-carbazole with a benzyl halide.
Issue 1: Low or No Product Yield
Low conversion of the starting material, 3-bromo-9H-carbazole, is a frequent challenge. Several factors can contribute to this issue.
| Potential Cause | Suggested Solutions |
| Incomplete Deprotonation of 3-bromo-9H-carbazole | The acidity of the N-H proton in carbazole is relatively low, requiring a sufficiently strong base for complete deprotonation. Consider switching to a stronger base. For instance, if using potassium carbonate (K₂CO₃), changing to sodium hydride (NaH) or potassium hydroxide (KOH) in an appropriate solvent can significantly improve the deprotonation and subsequent alkylation.[1] |
| Inappropriate Solvent | The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or acetone are commonly used.[1] If solubility is an issue, DMF is often a good choice. Ensure the solvent is anhydrous, as water can quench the base and hinder the reaction. |
| Low Reaction Temperature | N-alkylation of carbazoles often requires heating to proceed at a reasonable rate. If the reaction is being performed at room temperature, consider increasing the temperature. Monitoring the reaction by thin-layer chromatography (TLC) will help determine the optimal temperature. |
| Inactive Benzylating Agent | Ensure the benzyl bromide or benzyl chloride used is fresh and has not degraded. The reactivity of benzyl halides follows the order of I > Br > Cl. |
Issue 2: Formation of Side Products
The presence of multiple spots on a TLC plate indicates the formation of undesired side products, which can complicate purification and reduce the overall yield.
| Potential Cause | Suggested Solutions |
| Unreacted 3-bromo-9H-carbazole | This is often due to the reasons outlined in "Low or No Product Yield." Optimizing the base, solvent, and temperature will drive the reaction to completion. |
| Formation of 3,6-dibromo-9H-carbazole | This impurity may be present in the starting material if the initial bromination of carbazole was not selective. Purifying the 3-bromo-9H-carbazole by recrystallization or column chromatography before the N-alkylation step is recommended.[2] |
| Side reactions from solvent | In some cases, the solvent can participate in side reactions. For example, using DMF with sodium hydride and benzyl bromide can sometimes lead to the formation of amine side products.[3] If this is suspected, switching to a different solvent like THF may be beneficial. |
Issue 3: Difficulty in Product Purification
Isolating pure this compound from the reaction mixture can be challenging.
| Potential Cause | Suggested Solutions |
| Co-elution of Product and Impurities during Column Chromatography | The polarity of the eluent system is critical for good separation. A common mobile phase for carbazole derivatives is a mixture of hexane and ethyl acetate.[4] The ratio can be optimized using TLC to achieve a good separation between the product and impurities. |
| Oiling out during Recrystallization | This occurs when the compound is too soluble in the chosen solvent or when the solution is cooled too quickly. To remedy this, you can try using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble), or allow the solution to cool down more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Product is a persistent oil | Some carbazole derivatives can be difficult to crystallize. If recrystallization fails, column chromatography is the primary method for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common method is the N-alkylation of 3-bromo-9H-carbazole with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[5][6]
Q2: Which base is most effective for the N-alkylation of 3-bromo-9H-carbazole?
The choice of base is critical and depends on the desired reactivity and reaction conditions.
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Potassium Carbonate (K₂CO₃) is a milder base, often used in solvents like acetone or acetonitrile. It may require higher temperatures and longer reaction times.
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Potassium Hydroxide (KOH) is a stronger base that can be very effective in polar aprotic solvents like DMF. A high yield (89.5%) has been reported for a similar synthesis using KOH in DMF.[7]
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Sodium Hydride (NaH) is a very strong base, typically used in anhydrous THF or DMF. It ensures complete deprotonation of the carbazole.
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Cesium Carbonate (Cs₂CO₃) is another effective base, sometimes offering advantages in terms of reactivity and milder conditions.
Q3: Can a phase transfer catalyst improve the yield?
Yes, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be beneficial, especially when using a solid base like K₂CO₃ or KOH with a non-polar or moderately polar solvent. The PTC helps to transfer the carbazolide anion from the solid phase or interface to the organic phase where the reaction with the benzyl halide occurs.[1]
Q4: What is a suitable solvent for the recrystallization of this compound?
Based on procedures for similar compounds, ethanol is a good starting point for recrystallization.[7] A mixture of diethyl ether and cyclohexane has also been reported for the recrystallization of 9-benzyl-9H-carbazole.[8]
Q5: What is a recommended eluent system for column chromatography?
A mixture of hexane and ethyl acetate is a common and effective mobile phase for the purification of carbazole derivatives. The optimal ratio should be determined by TLC analysis of the crude product to achieve an Rf value of approximately 0.2-0.4 for the desired product.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of N-alkylation of 3-bromo-9H-carbazole, based on literature for similar reactions. This data is illustrative and may need to be optimized for the specific synthesis of this compound.
| Base | Solvent | Temperature (°C) | Additive | Reported Yield (%) |
| KOH | DMF | Room Temp | None | ~89.5[7] |
| K₂CO₃ | Acetone | Reflux | TBAB | High (qualitative)[9] |
| NaH | THF | Reflux | None | Generally high |
| Cs₂CO₃ | DMF | Room Temp | None | Potentially high |
Experimental Protocols
Protocol 1: N-Alkylation using Potassium Hydroxide in DMF (High Yield Method)
This protocol is adapted from the synthesis of 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole and is expected to give a high yield.[7]
Materials:
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3-bromo-9H-carbazole
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Potassium hydroxide (KOH)
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Benzyl chloride or Benzyl bromide
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Anhydrous N,N-dimethylformamide (DMF)
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Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (1.5 equivalents) in anhydrous DMF. Stir the solution at room temperature for 20 minutes.
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Add 3-bromo-9H-carbazole (1.0 equivalent) to the solution and continue stirring for an additional 40 minutes at room temperature.
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Slowly add a solution of benzyl chloride or benzyl bromide (1.2 equivalents) in a small amount of anhydrous DMF to the reaction mixture.
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Stir the resulting mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
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Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.
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Dry the crude product in a vacuum oven.
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Purify the crude product by recrystallization from ethanol or by column chromatography using a hexane/ethyl acetate eluent system.
Protocol 2: N-Alkylation using Potassium Carbonate and a Phase Transfer Catalyst
This protocol utilizes a milder base and a phase transfer catalyst.
Materials:
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3-bromo-9H-carbazole
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Potassium carbonate (K₂CO₃), finely powdered
-
Benzyl bromide
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Tetrabutylammonium bromide (TBAB)
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Anhydrous acetone or acetonitrile
Procedure:
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To a round-bottom flask, add 3-bromo-9H-carbazole (1.0 equivalent), finely powdered potassium carbonate (2.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents).
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Add anhydrous acetone or acetonitrile to the flask.
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Heat the mixture to reflux with vigorous stirring.
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Add benzyl bromide (1.1 equivalents) dropwise to the refluxing mixture.
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Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and filter off the inorganic salts.
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Wash the filter cake with a small amount of the reaction solvent.
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Combine the filtrate and washings, and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the N-alkylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 339576-55-5 | Benchchem [benchchem.com]
- 3. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Technical Support Center: Purification of Crude 9-Benzyl-3-bromo-9H-carbazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 9-Benzyl-3-bromo-9H-carbazole. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude this compound, focusing on two primary techniques: recrystallization and column chromatography.
Recrystallization Troubleshooting
Question 1: My this compound is not crystallizing from the solution, even after cooling.
Answer: This is a common issue that can arise from several factors:
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Supersaturation has not been reached: The solution may be too dilute.
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Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can promote nucleation. Add a seed crystal of pure this compound if available. If these methods fail, gently heat the solution to evaporate a small amount of solvent to increase the concentration and then allow it to cool again.
-
-
Presence of impurities: Certain impurities can inhibit crystal formation.
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Solution: If the solution is colored, consider adding a small amount of activated charcoal to the hot solution, followed by hot filtration to remove colored impurities. Then, attempt to recrystallize the filtrate. If this is unsuccessful, column chromatography may be necessary to remove the problematic impurities before attempting recrystallization again.
-
-
Inappropriate solvent choice: The solvent may be too good at dissolving the compound, even at low temperatures.
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Solution: If you have excess mother liquor, you can test its concentration by taking a small sample on a watch glass and allowing the solvent to evaporate. A significant amount of solid residue indicates high solubility. In this case, you may need to select a different solvent or a solvent system (a mixture of a "good" solvent and a "poor" solvent).
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Question 2: My product "oils out" instead of forming crystals during recrystallization.
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.
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Solution 1 (Slow Cooling): Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the flask to cool very slowly. You can insulate the flask with glass wool or a beaker to slow down the cooling rate. This gives the molecules more time to align into a crystal lattice.
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Solution 2 (Solvent System Adjustment): If slow cooling doesn't work, the solvent may be the issue. Try using a lower-boiling point solvent. Alternatively, you can use a mixed solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent, and then slowly add a "poor" (but miscible) solvent at the boiling point until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the turbidity and then allow it to cool slowly.
Question 3: The recovery yield after recrystallization is very low.
Answer: Low recovery can be due to several reasons:
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Using too much solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. This results in a significant portion of the product remaining in the mother liquor even after cooling.
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Solution: Always use the minimum amount of boiling solvent required to fully dissolve the crude solid. After filtration, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.
-
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and flask for hot filtration. It is also advisable to use a fluted filter paper for a faster filtration rate.
-
-
Washing with too much or warm solvent: Washing the collected crystals with an excessive amount of solvent or with a solvent that is not ice-cold will dissolve some of the product.
-
Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
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Column Chromatography Troubleshooting
Question 1: I'm observing significant peak tailing or streaking of this compound on my silica gel column.
Answer: Peak tailing and streaking are common when purifying nitrogen-containing compounds like carbazoles on acidic silica gel. The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation.
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Solution 1 (Use a mobile phase additive): Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is a common choice. Typically, adding 0.5-1% TEA to the eluent system will neutralize the acidic sites on the silica gel and lead to sharper, more symmetrical peaks.
-
Solution 2 (Use a different stationary phase): If tailing persists, consider using a less acidic stationary phase, such as neutral alumina.
-
Solution 3 (Check sample loading): Ensure your crude sample is fully dissolved in a minimal amount of the initial, least polar eluent before loading it onto the column. If the compound is not fully soluble, it will cause streaking.
Question 2: I'm having difficulty separating this compound from the unreacted starting material, 3-bromo-9H-carbazole.
Answer: The starting material, 3-bromo-9H-carbazole, is more polar than the N-benzylated product due to the presence of the N-H group. Therefore, it should have a lower Rf value on a TLC plate and elute later from a silica gel column.
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Solution (Optimize the eluent system): A good separation can usually be achieved by carefully selecting the eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
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Run a series of TLCs with varying ratios of your chosen solvents (e.g., Hexane:Ethyl Acetate 9:1, 8:2, 7:3) to find the optimal system that gives a good separation between the two spots. The ideal Rf for the product on the TLC plate for good column separation is typically between 0.2 and 0.4.
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A shallow gradient elution during column chromatography, where the polarity of the eluent is increased slowly over time, will provide the best resolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The most common impurities are typically:
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Unreacted 3-bromo-9H-carbazole: The starting material for the N-benzylation reaction.
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Unreacted benzyl bromide or benzyl chloride: The alkylating agent. This is usually volatile and can often be removed under high vacuum.
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Over-alkylation or side-reaction products: Depending on the reaction conditions, minor amounts of other products could be formed.
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Residual base: If a base like potassium carbonate or sodium hydride was used in the reaction, it needs to be properly removed during the work-up.
Q2: Which purification technique should I try first, recrystallization or column chromatography?
A2: The choice of the initial purification technique depends on the nature of the impurities.
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Recrystallization is often a good first choice if your crude product is mostly the desired compound with minor impurities that have different solubility profiles. It is a simpler and often faster technique.
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Column chromatography is more suitable if your crude product is a complex mixture with multiple components, or if the impurities have very similar solubility to your product. It is also the preferred method for removing unreacted starting materials if they are present in significant amounts.
Q3: How can I monitor the progress of my column chromatography?
A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring a column. Collect fractions of the eluent in separate test tubes. Spot a small amount from each fraction onto a TLC plate, along with a spot of your crude material and, if available, a pure standard of your product. Develop the TLC plate in your chosen eluent system and visualize the spots under a UV lamp. This will allow you to identify which fractions contain your pure product.
Q4: What is a good starting solvent system for column chromatography of this compound?
A4: A good starting point for silica gel column chromatography would be a mixture of a non-polar solvent and a moderately polar solvent. A common and effective system is a gradient of ethyl acetate in hexane . You can start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase it to elute your product.
Q5: What is a good solvent for recrystallizing this compound?
A5: Based on literature for similar carbazole derivatives, ethanol or a mixture of chloroform and ethanol are good starting points for recrystallization.[1] A solvent screening is always recommended to find the optimal solvent or solvent mixture for your specific batch of crude product.
Data Presentation
The following tables provide illustrative data for the purification of this compound. This data is intended to demonstrate the principles of solvent screening and eluent optimization. Actual results may vary.
Table 1: Illustrative Solvent Screening for Recrystallization of Crude this compound
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Estimated Recovery | Estimated Purity |
| Ethanol | Sparingly Soluble | Soluble | Good quality crystals | ~80% | >98% |
| Methanol | Soluble | Very Soluble | Poor, oily | <40% | ~95% |
| Hexane | Insoluble | Sparingly Soluble | Fine needles, slow | ~60% | ~97% |
| Toluene | Sparingly Soluble | Soluble | Good crystals | ~75% | >98% |
| Chloroform/Ethanol (1:5) | Sparingly Soluble | Soluble | Block-like crystals | ~85% | >99% |
| Dichloromethane | Soluble | Very Soluble | No crystals | - | - |
Table 2: Illustrative TLC Data for Eluent System Optimization for Column Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Rf of 3-bromo-9H-carbazole | Rf of this compound | Separation (ΔRf) | Comments |
| 95:5 | 0.10 | 0.25 | 0.15 | Good separation, product Rf is ideal for column. |
| 90:10 | 0.20 | 0.45 | 0.25 | Good separation, but product moves a bit fast. |
| 80:20 | 0.35 | 0.65 | 0.30 | Spots are too high on the plate for good column separation. |
| 100% Hexane | 0.00 | 0.05 | 0.05 | No movement, eluent is not polar enough. |
| 100% Ethyl Acetate | 0.85 | 0.95 | 0.10 | Both spots run to the top, eluent is too polar. |
Experimental Protocols
Protocol 1: Recrystallization using a Single Solvent (Ethanol)
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
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Eluent Selection: Based on TLC analysis (see Table 2), select an appropriate eluent system (e.g., Hexane:Ethyl Acetate 95:5).
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Column Packing: Prepare a slurry of silica gel in the initial eluent. Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the sample solution onto the top of the silica gel bed.
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Elution: Begin eluting the column with the initial eluent. If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
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Fraction Collection: Collect the eluent in small fractions using test tubes.
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Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for selecting a purification technique.
Caption: Troubleshooting common recrystallization problems.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromo-Carbazoles
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving bromo-carbazole substrates. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed experimental protocols to enhance the success of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a bromo-carbazole is showing low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with bromo-carbazoles can often be attributed to several factors. Firstly, the reactivity of the C-Br bond can be influenced by its position on the carbazole ring and the presence of substituents. Secondly, the unprotected N-H group on the carbazole can interfere with the catalytic cycle. Key areas to troubleshoot include:
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Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be sufficient. More robust systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective for these electron-rich heteroaryl halides.
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Base Selection: The strength and solubility of the base are critical. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. The choice of base can significantly impact the reaction rate and yield.
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Solvent System: The solvent must solubilize the bromo-carbazole, the boronic acid, and the catalyst complex. Common choices include toluene, dioxane, and DMF, often with the addition of water to dissolve the inorganic base.[1] Ensure all solvents are rigorously degassed to prevent catalyst oxidation.[1]
-
Reaction Temperature: Insufficient heat can lead to a sluggish reaction. While many Suzuki couplings are heated to 80-110 °C, excessively high temperatures can cause catalyst decomposition.[2]
-
N-Protection of Carbazole: The acidic proton of the carbazole nitrogen can interfere with the reaction. N-alkylation or N-arylation of the carbazole can prevent this and often leads to improved yields and solubility.
Q2: I am observing significant side products in my reaction. What are the common side reactions with bromo-carbazoles and how can I minimize them?
A2: Common side reactions in the Suzuki coupling of bromo-carbazoles include homocoupling of the boronic acid, dehalogenation of the bromo-carbazole, and protodeboronation of the boronic acid.
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen in the reaction mixture.[2] To minimize this, ensure thorough degassing of all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Dehalogenation: The bromo-carbazole can be reduced to carbazole. This can be promoted by certain bases or impurities in the solvent that can act as a hydride source. Switching to a different base or using higher purity, anhydrous solvents can mitigate this issue.
-
Protodeboronation: The boronic acid can be converted to the corresponding arene, especially in the presence of water and base at elevated temperatures. Using a more stable boronic ester (e.g., a pinacol ester) or potassium trifluoroborate salt can help prevent this side reaction.[3]
Q3: Is it necessary to protect the N-H group of the carbazole for a successful Suzuki coupling?
A3: While not always strictly necessary, protecting the N-H group of the carbazole is often highly beneficial and can significantly improve reaction outcomes. The acidic proton of the N-H group can react with the base or the organopalladium intermediates, leading to catalyst inhibition and lower yields. N-alkylation (e.g., with an ethyl or butyl group) or N-arylation can:
-
Improve Solubility: N-substituted carbazoles are generally more soluble in common organic solvents.
-
Prevent Catalyst Inhibition: It eliminates the acidic proton, preventing unwanted side reactions with the catalyst or base.
-
Enhance Reactivity: In some cases, the electronic properties of the N-substituent can positively influence the reactivity of the C-Br bond.
If you are experiencing issues with an unprotected bromo-carbazole, performing the reaction on the corresponding N-alkylated derivative is a highly recommended troubleshooting step.
Troubleshooting Guides
Problem 1: Low or No Conversion of Bromo-Carbazole
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Inappropriate Ligand | For electron-rich bromo-carbazoles, screen bulky, electron-donating phosphine ligands like SPhos, XPhos, or RuPhos.[1] |
| Suboptimal Base | Perform a small-scale screen of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). K₃PO₄ is often effective for challenging couplings.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C) while monitoring for product formation and decomposition.[2] |
| Poor Solubility | If starting materials are not fully dissolved, try a different solvent system (e.g., DMF/water, THF/water). N-alkylation of the carbazole can also improve solubility. |
| N-H Interference | Protect the carbazole nitrogen with an alkyl or aryl group to prevent interference with the catalytic cycle. |
Problem 2: Formation of Significant Side Products
| Side Product Observed | Potential Cause & Troubleshooting Steps |
| Boronic Acid Homocoupling | Cause: Presence of oxygen. Solution: Ensure rigorous degassing of solvents and the reaction vessel. Maintain a positive pressure of an inert gas (argon or nitrogen).[2] |
| Dehalogenation | Cause: Certain bases or impurities acting as hydride sources. Solution: Switch to a different base (e.g., from an alkoxide to a carbonate). Use high-purity, anhydrous solvents. |
| Protodeboronation | Cause: Instability of the boronic acid at high temperatures in the presence of a base and water. Solution: Use a fresh, high-purity boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[3] |
Problem 3: Difficulty in Product Purification
| Issue | Recommended Purification Strategy |
| Residual Palladium Catalyst | Filter the crude reaction mixture through a plug of silica gel or celite. If the product is still colored, consider treatment with a palladium scavenger. |
| Boronic Acid Byproducts | Excess boronic acid and its byproducts can often be removed by an aqueous wash with a mild base (e.g., NaHCO₃ solution) during the workup. |
| Close-running Impurities on TLC | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization of the purified product can further enhance purity. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the Suzuki coupling of various bromo-carbazoles under different reaction conditions.
Table 1: Catalyst and Ligand Screening for the Coupling of 3-Bromo-9H-carbazole with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 | [Fictionalized Data] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 | [Fictionalized Data] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 6 | 95 | [Fictionalized Data] |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 120 | 10 | 88 | [4] |
Table 2: Base and Solvent Optimization for the Coupling of 2-Bromo-9-ethylcarbazole with 4-Methoxyphenylboronic Acid
| Catalyst System | Base (equiv.) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/SPhos | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 78 | [Fictionalized Data] |
| Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Dioxane | 90 | 8 | 91 | [Fictionalized Data] |
| Pd(OAc)₂/SPhos | K₃PO₄ (3) | THF/H₂O (3:1) | 80 | 10 | 94 | [Fictionalized Data] |
| Pd(OAc)₂/SPhos | Na₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 12 | 85 | [Fictionalized Data] |
Table 3: Coupling of 3,6-Dibromocarbazole with Various Arylboronic Acids
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 24 | 85 | [Fictionalized Data] |
| 4-Tolylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 90 | [Fictionalized Data] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 93 | [1] |
Experimental Protocols
General Protocol for the Suzuki Coupling of a Bromo-carbazole
This protocol provides a starting point for the optimization of the Suzuki coupling of a generic bromo-carbazole.
Materials:
-
Bromo-carbazole (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the bromo-carbazole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).
-
Add the degassed solvent mixture (e.g., dioxane and water, 4:1) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the bromo-carbazole.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-carbazole.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki reactions.
References
How to increase the solubility of carbazole derivatives for solution processing.
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on increasing the solubility of carbazole derivatives for solution processing. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My carbazole derivative is poorly soluble in common organic solvents. What is the first step to improve its solubility?
A1: The initial step is to assess the polarity of your carbazole derivative and select a solvent with a similar polarity. Carbazole itself is a largely non-polar molecule and dissolves well in non-polar solvents like toluene and chloroform, and polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[1][2] However, the solubility can be significantly altered by the presence of various substituents. For instance, adding alkyl chains can increase solubility in non-polar organic solvents.[3]
Q2: How do different functional groups on the carbazole core affect its solubility?
A2: Functional groups have a significant impact on the solubility of carbazole derivatives:
-
Alkyl Chains: Long or branched alkyl chains attached to the nitrogen atom (N-9 position) or other positions disrupt the planar packing of the molecules, which weakens intermolecular forces and enhances solubility in organic solvents.
-
Polar Groups: Introducing polar functional groups like hydroxyl (-OH) or amino (-NH2) can increase solubility in more polar solvents.
-
Bulky Groups: Large, bulky substituents can prevent close packing of the molecules, which generally leads to improved solubility.
Q3: Can heating the solution improve the solubility of my carbazole derivative?
A3: Yes, gently heating the solution can significantly increase the solubility of most carbazole derivatives.[4] It is advisable to warm the solvent to a temperature between 40-60°C while stirring.[4] However, be mindful of the compound's thermal stability and the solvent's boiling point. A potential issue with this method is the formation of a supersaturated solution, which may lead to the compound precipitating out as the solution cools.[4]
Q4: What are some common formulation strategies to enhance the solubility of poorly soluble carbazole compounds for biomedical applications?
A4: For biomedical applications where aqueous solubility is often crucial, several formulation strategies can be employed:
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanonization increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5]
-
Use of Co-solvents: Employing a mixture of a primary solvent in which the compound is highly soluble with a miscible "anti-solvent" can be an effective strategy.
-
Solid Dispersions: Dispersing the carbazole derivative in a polymer matrix can create a solid dispersion, which can improve both solubility and dissolution rates.[6][7]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within a hydrophilic shell, thereby increasing its aqueous solubility.[6][7]
Troubleshooting Guide: Insolubility Issues
This guide addresses specific problems you may encounter when trying to dissolve carbazole derivatives.
Issue 1: The compound is not dissolving at all, even after prolonged stirring at room temperature.
-
Possible Cause: Inappropriate solvent selection. The polarity of your solvent may not be compatible with your specific carbazole derivative.
-
Troubleshooting Steps:
-
Consult Solubility Data: If available, check the literature for solubility data for your compound or structurally similar ones.
-
Solvent Screening: Perform a small-scale solubility test with a range of solvents of varying polarities (e.g., hexane, toluene, dichloromethane, THF, ethyl acetate, acetone, DMF, DMSO).
-
Use a Co-solvent: Adding a small amount of a "good" solvent (one in which the compound is known to be soluble) to a "poor" solvent can sometimes enhance overall solubility.[4]
-
Issue 2: The compound dissolves upon heating but precipitates out of the solution as it cools to room temperature.
-
Possible Cause: Supersaturation. Heating the solution increased the solubility beyond its saturation point at room temperature.[4]
-
Troubleshooting Steps:
-
Work with a Lower Concentration: The most direct solution is to prepare a more dilute solution that remains stable at room temperature.[4]
-
Maintain Elevated Temperature: If your experimental setup allows, you can perform the subsequent steps at the elevated temperature where the compound is soluble.
-
Formulation Strategies: For long-term stability in solution, consider formulation strategies such as the use of precipitation inhibitors.
-
Issue 3: The solution is cloudy or hazy, even though the compound appears to have dissolved.
-
Possible Cause 1: Presence of insoluble impurities in your material.
-
Troubleshooting Steps:
-
Purification: Purify the carbazole derivative using an appropriate technique such as column chromatography or recrystallization to remove insoluble impurities.
-
Hot Filtration: Dissolve the compound in a suitable solvent with heating and then perform a hot filtration to remove any insoluble matter. The purified compound can then be recovered from the filtrate.
-
-
Possible Cause 2: The compound has very low solubility, and you are observing a fine suspension rather than a true solution.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more solvent while stirring to see if the cloudiness disappears.
-
Sonication: Place the vial in an ultrasonic bath. The high-frequency vibrations can help to break up solid aggregates and facilitate dissolution.[4]
-
Quantitative Data Summary
The following tables provide a summary of solubility data for select carbazole derivatives in various organic solvents. This data can serve as a starting point for solvent selection.
Table 1: Solubility of 9-Ethyl-9H-carbazole-2-carbaldehyde at 25°C [8]
| Solvent Class | Solvent | Solubility ( g/100 mL) |
| Aromatic Hydrocarbons | Toluene | ~15.2 |
| Benzene | ~14.5 | |
| Halogenated Solvents | Dichloromethane | ~25.8 |
| Chloroform | ~28.1 | |
| Ketones | Acetone | ~10.5 |
| Methyl Ethyl Ketone | ~9.8 | |
| Ethers | Tetrahydrofuran (THF) | ~18.3 |
| Diethyl Ether | ~5.2 | |
| Esters | Ethyl Acetate | ~8.7 |
| Alcohols | Methanol | ~1.5 |
| Ethanol | ~2.1 | |
| Isopropanol | ~1.8 | |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | ~35.4 |
| Dimethyl Sulfoxide (DMSO) | ~30.1 | |
| Non-polar Solvents | Hexane | <0.1 |
Table 2: Qualitative Solubility of Carbazole [1][2][9]
| Solvent | Solubility |
| Water | Sparingly soluble |
| Methanol | More soluble than in water |
| Toluene | Higher solubility |
| Benzene | Higher solubility |
| Dimethyl Sulfoxide (DMSO) | More soluble than in water |
| Chloroform | Readily soluble |
| Dichloromethane (DCM) | Soluble |
| Pyridine | Soluble |
| Acetonitrile | Soluble |
| Ethanol | Low solubility |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol outlines a standard procedure for determining the equilibrium solubility of a carbazole derivative in a given solvent.[9]
Materials:
-
Carbazole derivative of interest
-
Selected organic solvents (analytical grade)
-
Scintillation vials with caps
-
Volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Shaker or agitator in a temperature-controlled environment
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid carbazole derivative to a scintillation vial containing a known volume (e.g., 5.0 mL) of the selected solvent. An excess of solid material should be visible to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for 24 to 72 hours to ensure that equilibrium solubility is achieved.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of the carbazole derivative of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC with a UV detector or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Protocol 2: Thin-Film Deposition by Spin Coating
This protocol provides a general procedure for depositing a thin film of a soluble carbazole derivative onto a substrate for applications in organic electronics.
Materials:
-
Soluble carbazole derivative
-
High-purity solvent (e.g., chloroform, toluene, or chlorobenzene)[10]
-
Substrates (e.g., ITO-coated glass, silicon wafers)
-
Spin coater
-
Hotplate
-
Pipettes and vials
Procedure:
-
Solution Preparation:
-
Prepare a solution of the carbazole derivative in a suitable solvent at a concentration typically ranging from 1 to 20 mg/mL.[4] The optimal concentration will depend on the specific derivative, the solvent, and the desired film thickness.
-
Ensure the compound is fully dissolved. Gentle heating or sonication may be used if necessary.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Clean the substrates thoroughly. A typical cleaning procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, each for 15 minutes.[10]
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For some applications, an oxygen plasma treatment may be performed to enhance the surface energy of the substrate and improve film adhesion.[10]
-
-
Spin Coating:
-
Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the carbazole derivative solution onto the center of the substrate.
-
Start the spin coater. A typical spin speed is between 2000 and 4000 rpm for 30-60 seconds.[10] Higher spin speeds will result in thinner films.
-
-
Annealing:
-
After spin coating, transfer the substrate to a hotplate.
-
Bake the film at a temperature between 80-100°C for 10-20 minutes to remove any residual solvent.[10]
-
Allow the substrate to cool to room temperature before further processing or characterization.
-
Visualizations
Caption: Decision tree for selecting a strategy to increase the solubility of carbazole derivatives.
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Experimental workflow for thin-film deposition by spin coating.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Carbazole-Based Materials in Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges encountered when working with carbazole-based materials in electronic devices.
Frequently Asked Questions (FAQs)
Q1: My carbazole-based OLED/solar cell is exhibiting a rapid decline in performance. What are the primary causes?
A1: Rapid degradation in carbazole-based devices typically stems from a combination of intrinsic material properties and extrinsic environmental factors. The most common culprits include:
-
Thermal Degradation: Carbazole derivatives can decompose at elevated temperatures, which can occur during device fabrication (e.g., thermal evaporation) or operation.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce chemical alterations in the carbazole structure, leading to the formation of non-emissive species and a decrease in device efficiency.[1]
-
Electrochemical Instability: Under electrical stress, carbazole-based materials can undergo irreversible oxidation or reduction, resulting in an increased driving voltage and diminished luminance over time.[1] The C-N bond in the carbazole moiety is particularly susceptible to cleavage, which can form non-emissive degradation products.[2]
-
Morphological Instability: Changes in the thin-film structure, such as crystallization, can create grain boundaries that act as charge carrier traps and exciton quenchers.[1]
-
Environmental Sensitivity: Exposure to oxygen and moisture can accelerate degradation by reacting with the organic materials.[1]
Q2: I'm observing a color shift in my blue OLED over time. What could be the cause?
A2: A color shift, particularly a red-shift, in blue OLEDs using carbazole-based hosts is often attributed to the formation of molecular aggregates or exciplexes at the interface between different layers.[3] This can be induced by excitons and may be exacerbated by thermal stress.[3] The degradation of the carbazole host material itself can also lead to the formation of species with different emission wavelengths.[3]
Q3: How does the substitution pattern on the carbazole core affect the material's stability?
A3: The position of substituent groups on the carbazole ring significantly influences the material's electronic properties and stability. For instance, in carbazole-dibenzofuran host materials, substituting carbazole units at the 2,6-positions versus the 4,6-positions can alter hole transport properties and the material's stability under positive polarons.[4] Asymmetrical versus symmetrical substitution patterns can lead to notable differences in device performance and lifetime.[4][5] Generally, strategic substitution can enhance thermal stability and tune HOMO/LUMO energy levels for better device performance.[4][6]
Q4: What are the best practices for encapsulating a flexible carbazole-based device to improve its lifetime?
A4: Proper encapsulation is critical for preventing the ingress of moisture and oxygen. For flexible devices, thin-film encapsulation (TFE) is a common and effective method. This involves depositing alternating inorganic (e.g., Al₂O₃, SiO₂) and organic (e.g., acrylate-based polymers) layers. The inorganic layers act as the primary barrier, while the organic layers provide flexibility and planarization. Advanced techniques like atomic layer deposition (ALD) can create high-quality, pinhole-free barrier films.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Initial Device Efficiency | Energy Level Mismatch: Poor alignment of HOMO/LUMO levels between the carbazole material and adjacent layers. | - Verify the energy levels of all materials using cyclic voltammetry. - Introduce appropriate interlayers (hole injection/transport, electron injection/transport layers) to facilitate efficient charge injection.[1] |
| Poor Film Morphology: Non-uniform or crystalline films can lead to charge trapping and exciton quenching. | - Optimize deposition parameters: - Solution Processing: Experiment with different solvents, concentrations, and annealing temperatures.[1] - Thermal Evaporation: Adjust the deposition rate and substrate temperature.[1] | |
| Impurities in Materials: Residual reactants or byproducts from synthesis can act as degradation sites. | - Purify the carbazole material using techniques like sublimation or recrystallization.[2] | |
| Rapid Luminance/Efficiency Roll-off | Unbalanced Charge Injection: An excess of either holes or electrons in the emissive layer can lead to exciton-polaron annihilation. | - Adjust the thickness of the hole-transporting and electron-transporting layers to achieve a better charge balance.[1] |
| Triplet-Triplet Annihilation (in phosphorescent OLEDs): High exciton densities can lead to non-radiative decay. | - Optimize the doping concentration of the phosphorescent emitter.[2] - Ensure the triplet energy of the carbazole host is higher than that of the dopant.[2] | |
| Short Operational Lifetime | Thermal Degradation: The device is overheating during operation. | - Operate the device at a lower current density to reduce electrical stress and heat generation.[1] - Ensure the deposition temperature during fabrication is well below the material's decomposition temperature.[1] |
| Photochemical Degradation: Exposure to ambient or UV light is damaging the materials. | - Incorporate UV-blocking filters in the device structure or packaging.[1] - For testing, use appropriate cutoff filters to isolate the effects of visible light.[7] | |
| Environmental Factors: Ingress of oxygen and moisture. | - Ensure robust encapsulation of the device. For flexible devices, consider multi-layer thin-film encapsulation. |
Data Presentation
Table 1: Thermal and Electromechanical Properties of Selected Carbazole Derivatives
| Material | Substitution Pattern | Td (°C)¹ | Tg (°C)² | HOMO (eV) | LUMO (eV) | Application |
| Cz-3 | 1,8-disubstituted | 442 | 54 | -5.30 | - | Host Material |
| Cz-5 | 1,8-disubstituted | 494 | - | -5.19 | - | Host Material |
| 26CzDBF | 2,6-disubstituted | - | - | -6.05 | -2.66 | Host Material |
| 46CzDBF | 4,6-disubstituted | - | - | -6.09 | -2.66 | Host Material |
| 28CzDBF | 2,8-disubstituted | - | - | -6.09 | -2.55 | Host Material |
| V1209 | Carbazole-terminated | 440 | - | - | - | HTM |
| V1221 | Carbazole-terminated | 440 | - | - | - | HTM |
| V1225 | Carbazole-terminated | 440 | - | - | - | HTM |
¹ Td = Decomposition Temperature. Data for Cz-3 and Cz-5 from[6]. Data for V1209, V1221, and V1225 from[8]. ² Tg = Glass Transition Temperature. Data for Cz-3 from[6].
Table 2: Device Performance and Lifetime of Selected Carbazole-Based OLEDs
| Host Material | Dopant | Initial Luminance (cd/m²) | Device Lifetime (hours) | Max. EQE (%) |
| 26CzDBF | Ir(cb)₃ | 100 | 1400 | 22.9 |
| 28CzDBF | Ir(cb)₃ | 100 | 800 | - |
| Cz-3 | Ir(mppy)₃ | - | - | 10.6 |
Data for 26CzDBF and 28CzDBF from[4][5]. Data for Cz-3 from[6].
Experimental Protocols
Protocol 1: Electrochemical Characterization by Cyclic Voltammetry (CV)
This protocol is for determining the HOMO and LUMO energy levels of carbazole-based materials.
1. Materials and Equipment:
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Potentiostat
-
Inert gas (Argon or Nitrogen)
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Carbazole-based material
-
Ferrocene (for internal calibration)
2. Procedure:
-
Prepare a solution of the supporting electrolyte in the chosen solvent (e.g., 0.1 M).
-
Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Assemble the three-electrode cell and record a background CV of the electrolyte solution to determine the electrochemical window.
-
Add the carbazole-based material to the solution to a final concentration of approximately 1 mM.
-
Record the CV by scanning the potential from an initial value to a final value and then back again.
-
After the measurement, add a small amount of ferrocene to the solution and record its CV.
-
Determine the onset oxidation and reduction potentials of the carbazole material relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Protocol 2: Accelerated Thermal Stability Testing
This protocol is based on the principles outlined in ASTM F1980 for accelerated aging of materials.[9][10]
1. Objective: To assess the long-term thermal stability of a carbazole-based material or device in a compressed timeframe.
2. Equipment:
-
Temperature- and humidity-controlled environmental chamber
-
Device/material samples
-
Characterization equipment (e.g., spectrometer, source-measure unit)
3. Procedure:
-
Define Baseline: Characterize the initial performance of the device or material properties (e.g., photoluminescence, efficiency, drive voltage) at room temperature.
-
Select Aging Conditions:
-
Temperature (T_aa): Choose an elevated temperature that accelerates degradation without introducing unrealistic failure mechanisms. Temperatures above 60°C are generally not recommended for polymeric materials to avoid non-linear changes.[10]
-
Relative Humidity (RH): If relevant, maintain a constant, realistic RH (e.g., 50%).
-
-
Calculate Accelerated Aging Time (AAT): Use the Arrhenius equation, where a common simplification is the Q₁₀ factor. A Q₁₀ of 2 assumes that the rate of aging doubles for every 10°C increase in temperature.[11]
-
Accelerated Aging Factor (AAF) = Q₁₀^((T_aa - T_rt)/10)
-
AAT = Desired Real Time / AAF
-
(T_rt = ambient temperature, typically 20-25°C)
-
-
Aging Process: Place the samples in the environmental chamber at the selected T_aa and RH for the calculated AAT.
-
Interim and Final Characterization: Periodically remove samples (if multiple are used for different time points) or the entire batch at the end of the AAT and allow them to equilibrate to room temperature.
-
Re-characterize the performance parameters as in Step 1.
-
Analyze Data: Compare the pre- and post-aging data to determine the extent of thermal degradation.
Protocol 3: UV Stability Testing
This protocol is based on the principles of ASTM G154 for UV weathering.[12]
1. Objective: To evaluate the effect of UV radiation on the stability of carbazole-based materials and devices.
2. Equipment:
-
UV weathering test chamber with controlled irradiance, temperature, and humidity.
-
UV lamps (e.g., UVA-340 to simulate sunlight).
-
Device/material samples.
-
Characterization equipment.
3. Procedure:
-
Sample Preparation: Mount the samples in the test chamber.
-
Define Baseline: Characterize the initial performance of the samples.
-
Set Exposure Conditions:
-
UV Lamp: Select a lamp appropriate for the intended application (e.g., UVA-340 for outdoor simulation).
-
Irradiance: Set the irradiance level (e.g., in W/m²).
-
Temperature: Maintain a constant temperature (e.g., 60°C).
-
Cycles: Program cycles of UV exposure and, if applicable, condensation or water spray to simulate environmental conditions.
-
-
Exposure: Expose the samples for a predetermined duration or until a certain level of degradation is observed.
-
Evaluation: At set intervals, remove the samples and characterize their performance.
-
Data Analysis: Plot the change in performance parameters as a function of UV exposure time or dosage.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. mddionline.com [mddionline.com]
- 8. researchgate.net [researchgate.net]
- 9. csanalytical.com [csanalytical.com]
- 10. youtube.com [youtube.com]
- 11. steris-ast.com [steris-ast.com]
- 12. utupub.fi [utupub.fi]
Technical Support Center: Synthesis of 9-Benzyl-3-bromo-9H-carbazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 9-benzyl-3-bromo-9H-carbazole and its derivatives.
Troubleshooting Guide
Problem 1: Low yield or no reaction during the N-benzylation of 3-bromo-9H-carbazole.
-
Question: I am not getting the desired this compound product. What are the common causes and how can I troubleshoot this?
-
Answer: The N-alkylation of carbazoles can be challenging. Several factors can influence the success of the reaction. Here are some troubleshooting steps:
-
Base and Solvent System: The choice of base and solvent is critical. Stronger bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF are often effective. Weaker bases such as potassium carbonate (K2CO3) or potassium hydroxide (KOH) can also be used, sometimes in solvents like acetone or DMSO. If one system fails, trying a different combination is recommended.[1] Ensure the base is of high quality and dry. For instance, you can dry powdered KOH or K2CO3 in an oven before use.[1]
-
Anhydrous Conditions: Carbazole N-H is weakly acidic, and the presence of water can quench the base and hinder the deprotonation necessary for the reaction. Always use anhydrous solvents and dry glassware.[1]
-
Reaction Temperature: While some protocols suggest room temperature, heating the reaction mixture can often drive it to completion.[1] A temperature of 80 °C has been used in similar N-alkylation reactions.[1]
-
Purity of Starting Material: Ensure your 3-bromo-9H-carbazole is pure. Impurities can interfere with the reaction.
-
Problem 2: Formation of multiple products in the bromination of 9H-carbazole.
-
Question: My bromination of 9H-carbazole is yielding a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for 3-bromo-9H-carbazole?
-
Answer: Achieving high regioselectivity in the bromination of carbazole requires careful control of the reaction conditions.
-
Stoichiometry of Brominating Agent: Use a 1:1 molar ratio of 9H-carbazole to the brominating agent, typically N-bromosuccinimide (NBS). Adding the NBS solution dropwise to the carbazole solution can help maintain this ratio locally within the reaction mixture.
-
Solvent: Dichloromethane is a commonly used solvent for this reaction.
-
Temperature: Running the reaction at room temperature is generally recommended.
-
Alternative Brominating Agents: While NBS is common, other brominating agents have been used. However, some, like bromine itself, may have poorer selectivity.[2]
-
Problem 3: Difficulty in purifying the final this compound product.
-
Question: After the reaction, I am struggling to obtain a pure product. What are the recommended purification methods?
-
Answer: The crude product often requires purification to remove unreacted starting materials and side products.
-
Column Chromatography: This is the most frequently cited method for purifying carbazole derivatives.[3] A silica gel column with a non-polar eluent system (e.g., n-Hexane and dichloromethane) is a good starting point.[3]
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. Ethanol has been used for the recrystallization of the final product.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The synthesis generally proceeds in two steps:
-
Bromination: 9H-carbazole is first brominated, most commonly at the 3-position, to yield 3-bromo-9H-carbazole.
-
N-benzylation: The resulting 3-bromo-9H-carbazole is then N-alkylated using benzyl chloride or benzyl bromide to give the final product, this compound.[4][5]
Q2: Are there alternative methods to the N-benzylation step?
A2: While direct N-alkylation is common, other coupling reactions can be employed for similar transformations. For instance, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation can be used to form N-aryl or N-alkyl bonds.[3][6] However, for N-benzylation, direct alkylation with a benzyl halide is the most straightforward approach.
Q3: What are some of the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific points to note are:
-
N-bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many of the organic solvents used (e.g., DMF, dichloromethane, THF) are volatile and have associated health risks. Always work in a fume hood and wear appropriate personal protective equipment (PPE).
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 3-bromo-9H-carbazole.
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 9H-carbazole | 9H-carbazole |
| Brominating Agent | N-bromosuccinimide (NBS) | N-bromosuccinimide (NBS) |
| Solvent | Dichloromethane | Dichloromethane/DMF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 3 hours | Not Specified |
| Yield | 98% | Not Specified |
| Reference |
Table 2: Summary of Reaction Conditions for the N-alkylation of 3-bromo-9H-carbazole.
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 3-bromo-9H-carbazole | 3-bromo-9H-carbazole |
| Alkylating Agent | Benzyl Chloride | 1-bromobutane |
| Base | Not Specified | Powdered KOH |
| Solvent | Not Specified | DMF |
| Temperature | Not Specified | Not Specified |
| Reaction Time | Not Specified | Not Specified |
| Reference | [4][5] | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-9H-carbazole
-
Dissolve 9H-carbazole (4 g, 0.02392 mol) in dichloromethane (75 mL) in a two-necked round-bottom flask.
-
Separately, dissolve N-bromosuccinimide (NBS) (4.48 g, 23.92 mmol) in 10 mL of DMF.
-
Slowly add the NBS solution to the carbazole solution at room temperature.
-
Stir the reaction mixture for 3 hours at room temperature.
-
After the reaction is complete, extract the mixture with water.
-
Dry the organic layer over anhydrous MgSO4 for 12 hours and then filter.
-
Evaporate the solvent under vacuum to obtain the final product.
Protocol 2: Synthesis of this compound (General Procedure)
Note: Specific details for this reaction are sparse in the provided search results, so a general procedure based on similar N-alkylations is provided.[1][4][7]
-
To a solution of 3-bromo-9H-carbazole in an anhydrous solvent (e.g., DMF), add a base (e.g., NaH or powdered KOH) under an inert atmosphere.
-
Stir the mixture for a period to allow for the deprotonation of the carbazole nitrogen.
-
Add benzyl chloride or benzyl bromide to the reaction mixture.
-
The reaction may be stirred at room temperature or heated to drive it to completion.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na2SO4).
-
Concentrate the solution under reduced pressure and purify the crude product, typically by column chromatography or recrystallization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CN112209869B - Method for synthesizing high-purity 3-bromo-N-phenylcarbazole - Google Patents [patents.google.com]
- 3. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103601668A - Preparation method of N-phenyl-3-bromocarbazole - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Optimizing Thermal Evaporation for Carbazole HTLs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal evaporation of carbazole-based hole transport layers (HTLs).
Troubleshooting Guide
This guide addresses common issues encountered during the thermal evaporation of carbazole HTLs.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Low Deposition Rate | 1. Insufficient source temperature. 2. Poor thermal contact between the evaporation source (boat/crucible) and the heating element. 3. Depletion of the source material. 4. Incorrect pressure in the chamber (too high). | 1. Gradually increase the power to the heating element to raise the source temperature.[1] 2. Ensure the crucible is properly seated in the heater, or the boat is securely clamped. 3. Visually inspect the source and replenish with fresh carbazole material. 4. Verify that the vacuum level is in the required range (typically 10⁻⁵ to 10⁻⁶ Torr) for thermal evaporation. |
| "Spitting" or Ejection of Material from the Source | 1. Too rapid heating of the carbazole material.[2] 2. Presence of volatile impurities or trapped gases in the source material. 3. Overfilling the evaporation boat or crucible. | 1. Implement a slow ramp-up of the source temperature to allow for uniform heating and outgassing.[1][3] 2. Outgas the material at a temperature just below its evaporation point for a period before opening the shutter. 3. Ensure the source is not filled beyond 75% of its capacity. |
| Film Inhomogeneity or Poor Uniformity | 1. Incorrect source-to-substrate distance. 2. Non-uniform heating of the evaporation source. 3. Lack of substrate rotation. | 1. Adjust the source-to-substrate distance; a greater distance generally improves uniformity but decreases the deposition rate. 2. Use a properly designed evaporation source that ensures even heating of the carbazole material. 3. If available, utilize substrate rotation during deposition. |
| Poor Film Adhesion to the Substrate | 1. Contaminated substrate surface. 2. Low substrate temperature. | 1. Implement a thorough substrate cleaning procedure (e.g., sonication in solvents, UV-ozone treatment, or plasma cleaning).[3] 2. Consider gently heating the substrate during deposition to promote adhesion and film quality. |
| Discolored or Burnt Appearance of the Film | 1. Decomposition of the carbazole material due to excessive temperature.[2] 2. Reaction with residual gases in the vacuum chamber. | 1. Reduce the source temperature. Carbazole derivatives are temperature-sensitive and typically evaporate at temperatures below 600°C.[2] 2. Ensure a high vacuum is achieved before starting the evaporation to minimize the presence of reactive gases like oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is a typical deposition rate for carbazole HTLs?
A1: A typical deposition rate for carbazole-based HTLs is in the range of 0.1 to 2.0 Å/s. Lower deposition rates are often preferred as they can lead to better quality films with improved morphology.[3] It is crucial to optimize the rate for your specific material and device architecture.
Q2: How does the deposition rate affect the performance of the final device?
A2: The deposition rate can significantly influence the morphology of the carbazole HTL, which in turn affects its hole mobility and the overall device performance.[4] While specific relationships are material-dependent, a well-controlled, slow deposition rate generally results in a more ordered film with better charge transport properties.
Q3: What is the recommended substrate temperature during deposition?
A3: The optimal substrate temperature depends on the specific carbazole derivative and the desired film properties. Often, depositions are carried out at room temperature. However, in some cases, moderate heating of the substrate (e.g., up to 100°C) can improve film adhesion and morphology.[5] It is advisable to perform a temperature-dependent study to find the optimal conditions for your system.
Q4: How can I prevent the carbazole material from decomposing during evaporation?
A4: Carbazole and its derivatives are sensitive to high temperatures.[2] To prevent decomposition, use a low-temperature evaporation source designed for organic materials.[2] It is also critical to carefully control the heating power and avoid exceeding the material's decomposition temperature. A slow ramp-up of the temperature can also help prevent thermal shock and decomposition.[1]
Q5: What type of evaporation source is best for carbazole materials?
A5: For carbazole-based materials, it is recommended to use a low-temperature evaporation (LTE) source, which allows for fine control over the heating power.[2] These sources often have the heating element separated from the material support to enable gradual and precise temperature variations.[2] Quartz or alumina crucibles are commonly used.
Data Presentation: Deposition Parameters and Device Performance
The following table summarizes typical experimental parameters for the thermal evaporation of carbazole HTLs and their impact on device performance. Note that optimal values are highly dependent on the specific carbazole derivative and device structure.
| Carbazole Derivative | Deposition Rate (Å/s) | HTL Thickness (nm) | Substrate Temperature (°C) | Resulting Device Performance Metric |
| TCTA | Not specified in abstract | Not specified in abstract | Room Temperature | Luminance of 45 cd/m² at 14 V in a PhOLED.[4] |
| CBP | Not specified in abstract | Not specified in abstract | Room Temperature | Luminance of 293 cd/m² at 14 V in a PhOLED.[4] |
| 2Cz2TAZ | Varied (specifics not in abstract) | Not specified in abstract | Room Temperature | Tunable emission and charge-transport properties; EQE of 26.2% in a red OLED.[4] |
| PVK (Poly(N-vinylcarbazole)) | Not specified (spin-coated) | 15 | Room Temperature | Optimal performance in an OLED with the lowest turn-on voltage and highest luminance.[3] |
Experimental Protocols
Standard Operating Procedure for Thermal Evaporation of a Carbazole HTL
This protocol outlines the key steps for depositing a carbazole-based HTL using a thermal evaporation system.
-
Substrate Preparation:
-
Clean the substrates (e.g., ITO-coated glass) by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to remove organic residues and improve the surface wettability.
-
-
Source Preparation and Loading:
-
Ensure the evaporation source (e.g., a quartz crucible) is clean.
-
Load the carbazole material into the crucible. Avoid overfilling; a level of 50-75% of the crucible volume is recommended.
-
Place the crucible securely into the heating element within the vacuum chamber.
-
-
System Pump-Down:
-
Mount the cleaned substrates in the substrate holder at the desired source-to-substrate distance.
-
Close the chamber and pump down to a base pressure of at least 5 x 10⁻⁶ Torr. This is crucial to ensure a long mean free path for the evaporated molecules and to minimize contamination.
-
-
Deposition Process:
-
Slowly ramp up the current to the heating element to gradually increase the temperature of the source. A slow ramp-up of 4-5 minutes is recommended to prevent thermal shock to the source and decomposition of the organic material.[1]
-
Monitor the deposition rate using a quartz crystal microbalance (QCM).
-
Once the desired deposition rate (e.g., 0.5 Å/s) is stable, open the shutter to begin depositing the carbazole HTL onto the substrates.
-
Continue the deposition until the desired film thickness is achieved.
-
Close the shutter and slowly ramp down the power to the source.
-
-
System Venting and Sample Retrieval:
-
Allow the source and substrates to cool down for at least 30 minutes.
-
Vent the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure.
-
Carefully remove the coated substrates for further processing or characterization.
-
Visualizations
Caption: Workflow for thermal evaporation of carbazole HTLs.
Caption: Troubleshooting logic for common deposition issues.
References
- 1. research-hub.nrel.gov [research-hub.nrel.gov]
- 2. Quantitative Analysis of the Efficiency of OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs [mdpi.com]
- 5. researchgate.net [researchgate.net]
Recrystallization solvent systems for purifying 9-Benzyl-3-bromo-9H-carbazole.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 9-Benzyl-3-bromo-9H-carbazole via recrystallization. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: Recrystallization is often the most effective and widely used method for purifying this compound.[1] This technique is particularly useful for removing by-products from the synthesis, such as unreacted starting materials or di-brominated carbazole species. Column chromatography can also be employed if recrystallization does not yield a product of the desired purity.[1]
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: Several solvent systems have been found to be effective. A mixture of chloroform and ethanol is a documented system for obtaining high-quality crystals through slow evaporation.[2] Other commonly recommended solvents for brominated carbazoles include ethanol, chloroform, and mixtures of ethyl acetate with hexane.[1] The choice of solvent will depend on the impurities present.
Q3: How does the benzyl group at the 9-position affect the solubility of 3-bromo-9H-carbazole?
A3: The introduction of the benzyl group at the nitrogen atom generally increases the solubility of the carbazole backbone in less polar organic solvents compared to the parent 3-bromo-9H-carbazole. This is due to the larger, non-polar surface area contributed by the benzyl group. However, the molecule retains some polarity due to the carbazole ring system and the bromine atom.
Q4: What are the expected characteristics of pure this compound?
A4: Pure this compound is a solid at room temperature. While specific color can vary based on crystalline form, it is typically an off-white to pale yellow crystalline solid.
Recrystallization Solvent System Data
The following table summarizes recommended solvent systems for the recrystallization of this compound, along with their anticipated solubility characteristics. "Good" solubility indicates that the compound dissolves well in the hot solvent, while "Poor" solubility signifies that the compound is sparingly soluble in the cold solvent, a key characteristic for a good recrystallization solvent.
| Solvent System | Type | Solubility (Hot) | Solubility (Cold) | Comments |
| Ethanol | Single Solvent | Moderate to Good | Poor | A commonly used solvent for many carbazole derivatives. |
| Chloroform/Ethanol | Mixed Solvent | Good | Poor | Effective for slow evaporation to yield high-quality crystals.[2] |
| Ethyl Acetate/Hexane | Mixed Solvent | Good | Poor | A versatile system for moderately polar compounds. |
| Toluene | Single Solvent | Good | Poor | Can be effective, but may require a larger volume of solvent. |
| Acetone | Single Solvent | Good | Moderate | May result in lower recovery due to moderate solubility when cold. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.
-
Saturation: Continue to add small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization using Ethyl Acetate/Hexane
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until a faint cloudiness (turbidity) persists.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethyl acetate/hexane mixture.
-
Drying: Dry the purified product under vacuum.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities. | - Use a lower-boiling solvent.- Ensure slow cooling by insulating the flask.- Re-heat the solution, add more of the "good" solvent, and allow it to cool more slowly. |
| Low recovery of the purified product. | - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel and flask for hot filtration and perform the filtration quickly. |
| The product is still impure after recrystallization. | - The chosen solvent system is not effective for separating the specific impurities.- The cooling was too rapid, trapping impurities in the crystal lattice. | - Try a different solvent or mixed-solvent system.- Ensure the crystallization process is slow and undisturbed.- Consider a second recrystallization or an alternative purification method like column chromatography. |
Experimental Workflow Diagram
Caption: A generalized workflow for the purification of this compound by recrystallization.
References
Validation & Comparative
Comparison of 9-Benzyl-3-bromo-9H-carbazole with other hole transport materials.
A Comparative Guide to 9-Benzyl-3-bromo-9H-carbazole and Other Hole Transport Materials
In the advancement of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the role of the hole transport layer (HTL) is paramount for achieving high efficiency and operational stability. The hole transport material (HTM) is the active component of this layer, responsible for efficiently extracting and transporting positive charge carriers (holes) from the anode or the active layer to the emissive or recombination zone.
Carbazole-based compounds have garnered significant attention as a highly promising class of HTMs.[1] Their popularity stems from an attractive combination of high hole-transporting capability, excellent thermal stability, and the ability to chemically modify their structure to fine-tune optoelectronic properties.[1][2] This guide provides a comparative analysis of this compound, a functionalized carbazole derivative, against other established and high-performance HTMs. While direct, extensive experimental data on this compound as a primary HTM is limited, its molecular structure provides a basis for understanding its potential as a precursor or building block for more complex HTMs.[3] We will compare its fundamental properties alongside benchmark materials like Spiro-OMeTAD and NPB, supported by experimental data from scientific literature.
Key Properties of an Ideal Hole Transport Material
The effectiveness of an HTM is determined by a combination of electronic, thermal, and morphological properties. The ideal HTM should possess a suitable Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection/extraction, high hole mobility for rapid charge transport, and a high glass transition temperature (Tg) for morphological stability and device longevity.[4]
Quantitative Performance Comparison of Hole Transport Materials
The following table summarizes key performance metrics for this compound alongside Spiro-OMeTAD and NPB, which are standard reference materials in PSCs and OLEDs, respectively, and other representative carbazole derivatives.
| Material | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm²/Vs) | Tg (°C) | Application & Performance |
| This compound | N/A | N/A | N/A | N/A | Precursor for functional materials[3] |
| Spiro-OMeTAD | -5.0 to -5.22[1] | -2.0 to -2.25[1] | ~10⁻³ (single crystal)[5] | 121[1] | PSCs: PCE > 20% (doped)[4][6] |
| NPB | -5.4 to -5.5 | -2.3 to -2.4 | 1.6 x 10⁻⁵ to 7.6 x 10⁻⁴[7] | 95 - 96[8][9] | OLEDs: Standard HTM, high efficiency[8][10] |
| X51 (Carbazole Derivative) | -5.26 | -2.01 | 1.1 x 10⁻⁴ | 148 | PSCs: PCE of 9.8%[11] |
| KZRD (D-A Carbazole Derivative) | -5.20 | -3.42 | 5.23 x 10⁻⁴ | 185 | PSCs: PCE of 20.40%[12] |
| Cz-SBDPI (Carbazole Derivative) | -5.73 | -2.49 | N/A | 199 | OLEDs: EQE of 6.2% (as emitter)[13] |
Note: N/A indicates that specific experimental data for this property was not available in the surveyed literature. Performance metrics for PSCs and OLEDs can vary significantly based on the full device architecture and fabrication conditions.
Analysis of this compound
-
Carbazole Core : The 9H-carbazole unit is a well-established electron-rich system known for good hole transport capabilities.[2]
-
N-Benzyl Group : The introduction of a benzyl group at the nitrogen atom enhances solubility in common organic solvents, which is advantageous for solution-based device fabrication.[3] Crystal structure analysis shows the phenyl ring is oriented nearly perpendicular to the carbazole plane, which can influence molecular packing and potentially inhibit crystallization, a desirable trait for stable amorphous films.[14]
-
3-Bromo Substituent : The bromine atom at the 3-position serves as a reactive site for further functionalization, such as through Suzuki or Stille cross-coupling reactions. This allows for the synthesis of more complex, dimeric, or dendritic structures with tailored electronic properties, making it a versatile chemical intermediate for advanced HTMs.[15]
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate evaluation and comparison of HTMs. Below are representative protocols for the synthesis, characterization, and device fabrication.
Synthesis of this compound
This procedure is based on the N-alkylation of 3-bromo-9H-carbazole.[14]
-
Reactants : 3-bromo-9H-carbazole, (chloromethyl)benzene (benzyl chloride), a suitable base (e.g., sodium hydroxide or potassium carbonate), and a solvent (e.g., dimethylformamide or acetone).
-
Procedure : Dissolve 3-bromo-9H-carbazole in the solvent in a reaction flask.
-
Add the base to the solution and stir.
-
Add (chloromethyl)benzene dropwise to the mixture.
-
Heat the reaction mixture and reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into water to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Purification : Recrystallize the crude product from a suitable solvent system (e.g., chloroform and ethanol) to obtain pure, colorless crystals of this compound.[14]
Hole Mobility Measurement by Space-Charge-Limited Current (SCLC) Method
The SCLC method is a common technique to determine the charge carrier mobility of a material in a simple diode structure.[7][16]
-
Device Fabrication : A hole-only device is fabricated with the structure: ITO / Anode Interlayer (e.g., PEDOT:PSS or C₆₀) / HTM / High Work Function Metal (e.g., Au or Al). The HTM is the carbazole material being tested. The anode interlayer is chosen to ensure an Ohmic contact for efficient hole injection.[7]
-
Measurement : Apply a voltage ramp to the device and measure the resulting current density (J-V curve).
-
Analysis : In an ideal trap-free SCLC regime, the current density (J) follows the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/d³) where ε₀ is the vacuum permittivity, εᵣ is the relative permittivity of the material, µ is the hole mobility, V is the applied voltage, and d is the thickness of the HTM layer.
-
By plotting J vs. V² on a log-log scale, a region with a slope of approximately 2 indicates SCLC behavior. The mobility (µ) can be extracted from the slope of the J-V² plot.
Experimental Workflow for HTM Evaluation
The process of evaluating a new HTM involves a logical progression from synthesis to full device testing.
Conclusion
This compound presents an interesting molecular scaffold based on the robust and high-performing carbazole core. While it is primarily documented as a chemical intermediate, its structural features—enhanced solubility from the N-benzyl group and a reactive site for further modification via the bromo group—make it a valuable precursor for designing novel, high-performance hole transport materials. Direct comparisons with benchmark HTMs like Spiro-OMeTAD and NPB highlight the significant progress made with other functionalized carbazole derivatives, some of which achieve device efficiencies comparable or superior to these standards. Future research focused on the synthesis and characterization of materials derived from this compound is warranted to fully explore its potential in next-generation OLEDs and perovskite solar cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance | MDPI [mdpi.com]
- 3. This compound | 339576-55-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Characterization of intrinsic hole transport in single-crystal spiro-OMeTAD | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N,N'-Di-1-naphthyl-N,N'-diphenylbenzidine (NPB) | 123847-85-8 [chemicalbook.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 13. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Investigation of the hole transport characterization and mechanisms in co-evaporated organic semiconductor mixtures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05131J [pubs.rsc.org]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide for 9-Benzyl-3-bromo-9H-carbazole and Analogues
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative overview of the spectroscopic data for confirming the structure of 9-Benzyl-3-bromo-9H-carbazole, alongside experimentally determined data for structurally related carbazole derivatives. The methodologies and comparative data herein serve as a valuable resource for the characterization of similar molecular entities.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the comparative carbazole derivatives.
Table 1: ¹H NMR Spectroscopic Data
| Compound Name | Solvent | Chemical Shift (δ) ppm |
| This compound | N/A | Data not available in literature |
| 3-bromo-9-ethyl-9H-carbazole | CDCl₃ | 8.10 (d, J = 7.7 Hz, 1H), 7.63 (d, J = 2.5 Hz, 1H), 7.49 (ddd, J = 8.2, 7.1, 1.1 Hz, 1H), 7.42 (d, J = 8.2 Hz, 1H), 7.35 (d, J = 8.7 Hz, 1H), 7.25 – 7.22 (m, 1H), 7.16 (dd, J = 8.8, 2.5 Hz, 1H), 4.37 (q, J = 7.3 Hz, 2H), 1.45 (t, J = 7.3 Hz, 3H) |
| 3-bromo-9H-carbazole | N/A | A published spectrum is available for reference. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound Name | Solvent | Chemical Shift (δ) ppm |
| This compound | N/A | Data not available in literature |
| 3-bromo-9-ethyl-9H-carbazole | N/A | Data not available in literature |
| 3-bromo-9H-carbazole | N/A | Data not available in literature |
Table 3: FT-IR Spectroscopic Data
| Compound Name | Sample Phase | Characteristic Peaks (cm⁻¹) |
| This compound | N/A | Data not available in literature |
| 3-bromo-9-ethyl-9H-carbazole | N/A | Data not available in literature |
| Carbazole (unsubstituted) | N/A | General FT-IR studies on N-substituted carbazoles indicate characteristic aromatic C-H and C=C stretching and bending vibrations. |
Table 4: Mass Spectrometry Data
| Compound Name | Ionization Method | [M]+ or [M+H]⁺ (m/z) |
| This compound | N/A | Calculated Molecular Weight: 336.23 |
| 3-bromo-9-ethyl-9H-carbazole | N/A | Calculated Molecular Weight: 274.16 |
| 3-bromo-9H-carbazole | N/A | Calculated Molecular Weight: 246.1 |
Workflow for Spectroscopic Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized carbazole derivative like this compound using various spectroscopic techniques.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of carbazole derivatives. These can be adapted for the specific analysis of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-30 mg) may be required. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR. The spectral width is generally 0 to 200 ppm.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as aromatic C-H, C=C, C-N, and C-Br stretching and bending vibrations.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for determining the molecular ion, or Electron Ionization (EI) for fragmentation analysis.
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in the positive ion mode to observe the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺). The mass range should be set to encompass the expected molecular weight of the compound.
-
Data Analysis: Determine the m/z value of the molecular ion peak and compare it with the calculated molecular weight of the target compound. The isotopic pattern, especially for bromine-containing compounds (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), provides further confirmation.
Electrochemical characterization of 9-Benzyl-3-bromo-9H-carbazole via cyclic voltammetry.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of 9-Benzyl-3-bromo-9H-carbazole and related carbazole derivatives, investigated through cyclic voltammetry. Understanding the redox behavior of these compounds is crucial for their application in diverse fields such as organic electronics, photovoltaics, and medicinal chemistry. The data presented herein, supported by detailed experimental protocols, offers valuable insights into structure-property relationships within this important class of heterocyclic compounds.
Comparative Electrochemical Data
The electrochemical characteristics of carbazole derivatives are significantly influenced by the nature and position of substituents on the carbazole core. The following table summarizes key electrochemical data obtained from cyclic voltammetry for this compound and its analogues. The oxidation potential (Eox) is a critical parameter that reflects the energy required to remove an electron from the highest occupied molecular orbital (HOMO). A higher oxidation potential generally indicates greater stability against oxidation.
| Compound | Structure | Onset Oxidation Potential (Eonset) vs. Ag/AgCl | Peak Oxidation Potential (Epa) vs. SCE | HOMO Energy Level (eV) | Key Observations |
| This compound | This compound | Not explicitly found; Estimated to be > +1.1 V | Not explicitly found | Estimated to be deeper than -5.5 eV | The presence of the electron-withdrawing bromine atom is expected to increase the oxidation potential compared to the unsubstituted 9-benzyl-9H-carbazole. |
| 9-Benzyl-9H-carbazole | 9-Benzyl-9H-carbazole | ~+1.0 V | ~+1.0 to +1.1 V | ~ -5.4 to -5.5 eV | Serves as a baseline to illustrate the effect of the bromo substituent. |
| 3,6-Dibromo-9-phenyl-9H-carbazole | 3,6-Dibromo-9-phenyl-9H-carbazole | Not explicitly reported | E1/2 = +1.49 V | Deeper than -5.89 eV | The two electron-withdrawing bromo groups significantly increase the oxidation potential, indicating a stabilization of the HOMO level.[1] |
| 9H-Carbazole | 9H-Carbazole | ~+1.0 V | +1.1 V | ~ -5.5 eV | The parent compound, providing a fundamental reference point. |
| 3-Bromo-9H-carbazole | 3-Bromo-9H-carbazole | Not explicitly found | Not explicitly found | Deeper than -5.5 eV | The bromo substituent at the 3-position is known to reduce the likelihood of oxidation-induced dimerization.[2][3] |
Note: The HOMO energy levels are estimated from the oxidation potentials using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an external standard, where HOMO = -[Eox vs Fc/Fc+ + 4.8] eV. The values can vary depending on the specific experimental conditions.
Experimental Protocols
The following is a detailed methodology for the electrochemical characterization of carbazole derivatives using cyclic voltammetry, based on established protocols for similar organic compounds.
1. Materials and Reagents:
-
Analyte: this compound (or other carbazole derivatives) of high purity.
-
Solvent: Acetonitrile (CH3CN) or dichloromethane (CH2Cl2), electrochemical grade.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAPO4).
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Working Electrode: Glassy carbon electrode (GCE), platinum (Pt) disk electrode, or indium tin oxide (ITO) coated glass.
-
Counter Electrode: Platinum wire or foil.
-
Inert Gas: High-purity argon or nitrogen.
2. Instrumentation:
-
A computer-controlled potentiostat/galvanostat is used for applying the potential waveform and measuring the current response.
3. Experimental Procedure:
-
Solution Preparation: Prepare a 1-5 mM solution of the carbazole derivative in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Deoxygenation: Purge the electrochemical cell containing the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used, and dry under a stream of inert gas.
-
Cyclic Voltammetry Measurement:
-
Immerse the three electrodes into the deoxygenated solution.
-
Set the potential window to scan from an initial potential where no faradaic current is observed (e.g., 0 V) to a potential sufficiently positive to observe the oxidation of the compound (e.g., +1.8 V), and then reverse the scan back to the initial potential.
-
Set the scan rate, typically between 20 and 100 mV/s.
-
Record the cyclic voltammogram for several cycles to check for stability and the formation of any polymeric films on the electrode surface.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eonset) and the peak oxidation potential (Epa) from the voltammogram.
-
If the process is reversible, the half-wave potential (E1/2) can be calculated as the average of the anodic and cathodic peak potentials.
-
The HOMO energy level can be estimated from the onset oxidation potential relative to the ferrocene/ferrocenium redox couple, which should be measured under the same experimental conditions as an internal or external standard.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for cyclic voltammetry and the electrochemical oxidation pathway of carbazole derivatives.
Caption: Experimental workflow for cyclic voltammetry of carbazole derivatives.
Caption: Generalized electrochemical oxidation pathway for a carbazole derivative.
References
A Comparative Guide to Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics continues to be a fertile ground for innovation, with carbazole derivatives emerging as a cornerstone in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Their inherent electron-rich nature, excellent hole-transporting capabilities, and high thermal stability make them versatile building blocks for various components within an OLED device, including as emissive materials and hosts.[1][2][3] This guide provides a comparative analysis of the performance of different carbazole derivatives in OLEDs, supported by experimental data and detailed protocols to aid in the rational design and fabrication of next-generation organic electronic devices.
Performance Benchmark of Carbazole Derivative-Based OLEDs
The following table summarizes the key performance metrics of OLEDs utilizing different carbazole derivatives as the emissive material. The data is compiled from recent literature to provide an objective comparison. It is important to note that device architectures and experimental conditions vary between studies, which can influence the reported values.
| Emitter Molecule | Device Structure | Max. External Quantum Efficiency (EQEmax) (%) | Max. Luminance (Lmax) (cd/m²) | Max. Luminous Efficiency (CEmax) (cd/A) | CIE Coordinates (x, y) | Half-Life (T50) (h) |
| BCzB-PPI | ITO/PEDOT:PSS/NPB/BCzB-PPI/TPBi/LiF/Al | 4.43 | 11,364 | 3.77 | (0.157, 0.080) | 2.70 (@100 cd/m²) |
| IDC-Py | ITO/NPB/IDC-Py/TPBi/LiF/Al | 6.08 | >5000 | 4.13 | (0.15, 0.08) | Not Reported |
| Cz-SBDPI | ITO/NPB/Cz-SBDPI/TPBi/LiF/Al | 6.2 | 12,984 | 5.9 | (0.15, 0.06) | Not Reported |
| 23PCX | ITO/TAPC/TCTA/mCP:23PCX/Bphen/LiF/Al | 27.5 | Not Reported | Not Reported | (y = 0.252) | ~750 (@100 cd/m²) |
| 33PCX | ITO/TAPC/TCTA/mCP:33PCX/Bphen/LiF/Al | 27.5 | Not Reported | Not Reported | (y = 0.252) | ~650 (@100 cd/m²) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative experimental protocols for the fabrication and characterization of carbazole-based OLEDs.
General OLED Fabrication by Thermal Evaporation
This protocol describes a common method for fabricating multilayer OLEDs in a high-vacuum environment.
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a stream of high-purity nitrogen gas.
-
To enhance the work function of the ITO and remove organic residues, the substrates are treated with UV-ozone for 10-15 minutes immediately before being loaded into the evaporation chamber.
-
-
Thin Film Deposition:
-
The cleaned substrates are transferred into a high-vacuum thermal evaporation system with a base pressure of less than 10⁻⁶ Torr.
-
The organic layers and the cathode are deposited sequentially without breaking the vacuum. The deposition rate and thickness of each layer are monitored in situ using a quartz crystal microbalance.
-
Hole Transport Layer (HTL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) is deposited at a rate of 1-2 Å/s to a typical thickness of 30-50 nm.
-
Emissive Layer (EML): The carbazole derivative is deposited at a rate of ~1 Å/s. The thickness is typically in the range of 20-40 nm. For doped devices, the host and guest materials are co-evaporated from separate sources, with the doping concentration controlled by their respective deposition rates.
-
Electron Transport Layer (ETL): e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) or 4,7-Diphenyl-1,10-phenanthroline (Bphen) is deposited at a rate of 1-2 Å/s to a thickness of 20-40 nm.
-
Electron Injection Layer (EIL): A thin layer of an alkali metal halide, such as lithium fluoride (LiF) (~1 nm), is deposited to facilitate electron injection.
-
Cathode: A metal cathode, typically aluminum (Al), is deposited to a thickness of 100-150 nm.
-
-
Encapsulation:
-
To prevent degradation from exposure to moisture and oxygen, the fabricated devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.
-
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following standard techniques:
-
Current-Voltage-Luminance (I-V-L) Characteristics: Measured using a source meter unit and a photometer. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².
-
Electroluminescence (EL) Spectra and CIE Coordinates: Recorded using a spectroradiometer. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra.
-
External Quantum Efficiency (EQE): Determined from the luminance, current density, and EL spectrum, often measured using an integrating sphere to capture all emitted light.
-
Device Lifetime: The operational stability is assessed by monitoring the luminance decay over time under a constant current density. The half-life (T50) is the time it takes for the initial luminance to decrease by 50%.
Visualizing Key Concepts
To better understand the principles governing the performance of carbazole-based OLEDs, the following diagrams illustrate the device architecture, energy level alignments, and the relationship between molecular structure and device performance.
References
- 1. mdpi.com [mdpi.com]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
A Comparative Guide to 9-Benzyl-3-bromo-9H-carbazole and 3,6-dibromo-9H-carbazole as Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the development of materials for organic electronics and novel pharmaceutical agents, carbazole derivatives serve as indispensable building blocks. Their rigid, electron-rich structure provides a robust scaffold for constructing complex molecules with tailored photophysical and electronic properties. Among the halogenated carbazoles, 9-Benzyl-3-bromo-9H-carbazole and 3,6-dibromo-9H-carbazole are two prominent precursors, each offering distinct advantages and disadvantages in synthetic strategies. This guide provides an objective comparison of these two compounds, supported by experimental data, to aid researchers in selecting the optimal precursor for their specific application.
At a Glance: Key Differences
| Feature | This compound | 3,6-dibromo-9H-carbazole |
| Structure | Monobrominated, N-protected | Dibrominated, N-unprotected |
| Reactivity | Single reactive site for functionalization | Two reactive sites for bi-functionalization or polymerization |
| Synthetic Control | Allows for precise, stepwise synthesis of asymmetric molecules | Ideal for creating symmetric molecules and polymers |
| Key Applications | Building blocks for asymmetric OLED materials and specific pharmaceutical targets | Precursor for hole-transporting materials, conductive polymers, and symmetric drug candidates |
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two carbazole precursors is presented below.
| Property | This compound | 3,6-dibromo-9H-carbazole |
| Molecular Formula | C₁₉H₁₄BrN[1] | C₁₂H₇Br₂N |
| Molecular Weight | 336.23 g/mol [1] | 325.00 g/mol |
| Melting Point | 116-120 °C | 204-206 °C |
| Appearance | White to light yellow/orange powder or crystals | White to off-white powder |
| Solubility | Soluble in common organic solvents like chloroform, ethanol, and DMF | Soluble in polar aprotic solvents like DMF |
Performance in Key Synthetic Reactions
The utility of these precursors is best demonstrated through their performance in common cross-coupling reactions, which are fundamental to building more complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.
-
This compound allows for the introduction of a single aryl or vinyl group, leading to asymmetrically substituted carbazoles.
-
3,6-dibromo-9H-carbazole can undergo both mono- and di-substitution, enabling the synthesis of symmetric 3,6-diarylcarbazoles or polymers. Controlling the stoichiometry of the boronic acid is crucial for achieving selective mono-arylation.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions and Yields
| Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 9-Alkyl-3-bromocarbazole (representative) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~90 |
| 3,6-dibromo-9-ethylcarbazole | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 eq) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | ~90 |
| 3,6-dibromo-9H-carbazole | Phenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (3.0 eq) | Dioxane/H₂O (4:1) | 100 | 24 | 85-95 |
Buchwald-Hartwig Amination
This reaction is pivotal for synthesizing arylamines, which are common moieties in hole-transporting materials and pharmaceuticals.
-
This compound , with its single reactive site, is ideal for the synthesis of specific triarylamines.
-
3,6-dibromo-9H-carbazole is extensively used to synthesize symmetrical hole-transporting materials by coupling with two equivalents of a diarylamine.
Table 2: Comparison of Buchwald-Hartwig Amination Conditions and Yields
| Precursor | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 9-(4-bromophenyl)-3,6-dibromo-9H-carbazole (representative) | 4,4'-dimethoxydiphenylamine | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | Reflux | Overnight | High |
| 3,6-dibromo-9-ethyl-9H-carbazole | 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine | Pd(OAc)₂ / P(o-tolyl)₃ | NaOtBu | Toluene | Reflux | - | High |
Application in Organic Electronics: Hole-Transporting Materials (HTMs)
Both precursors are instrumental in the synthesis of materials for organic light-emitting diodes (OLEDs) and perovskite solar cells. The choice of precursor dictates the final architecture of the HTM.
-
This compound is used to build asymmetric HTMs where different functional groups can be introduced in a controlled manner. The benzyl group can be removed later in the synthesis if desired.
-
3,6-dibromo-9H-carbazole is a cornerstone for a vast library of symmetric, often star-shaped, HTMs. The two bromine atoms allow for the extension of the conjugated system in two directions, which is beneficial for charge transport.
Table 3: Photophysical Properties of Representative Derivatives
| Derivative from | λabs (nm) | λem (nm) | HOMO (eV) | LUMO (eV) |
| This compound (general derivative) | 260-410 | ~400 | - | - |
| 3,6-dibromo-9H-carbazole (V1207) | - | - | -4.82 | - |
| 3,6-dibromo-9H-carbazole (V1209) | - | - | -4.93 | - |
Experimental Protocols
Synthesis of 3-Phenyl-9-benzyl-9H-carbazole via Suzuki Coupling
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of a Symmetric Hole-Transporting Material via Buchwald-Hartwig Amination
Materials:
-
3,6-dibromo-9-ethyl-9H-carbazole (1.0 equiv)
-
Diarylamine (e.g., 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine) (2.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (catalytic amount)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (catalytic amount)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3,6-dibromo-9-ethyl-9H-carbazole and the diarylamine in anhydrous toluene.[2]
-
Add Pd(OAc)₂ and P(o-tolyl)₃ to the reaction mixture.[2]
-
Add NaOtBu as the base.[2]
-
Heat the reaction mixture at reflux until the reaction is complete as monitored by TLC.[2]
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).[2]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic utility of each precursor.
References
A Comparative Guide to Purity Assessment of 9-Benzyl-3-bromo-9H-carbazole by GC-MS and HPLC
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities like 9-Benzyl-3-bromo-9H-carbazole is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this carbazole derivative. This comparison, supported by detailed experimental protocols and data, will assist in selecting the most appropriate method based on specific analytical requirements.
This compound, a substituted aromatic heterocycle, is amenable to analysis by both GC-MS and HPLC. The choice between the two often depends on factors such as the volatility and thermal stability of the compound and its potential impurities, the required sensitivity, and the need for definitive identification of unknown components.
Data Presentation: A Comparative Overview
The following table summarizes the key performance attributes of GC-MS and HPLC for the purity analysis of this compound. The quantitative data presented are representative values based on the analysis of similar carbazole derivatives and are intended for comparative purposes.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds.[1] | Best suited for volatile and thermally stable compounds.[1] |
| Limit of Detection (LOD) | ~ 0.01 µg/mL (with DAD/UV detector) | ~ 0.05 ng/mL (in full scan mode), < 0.01 ng/mL (in SIM mode) |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL | ~ 0.15 ng/mL (in full scan mode), < 0.03 ng/mL (in SIM mode) |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Impurity Identification | Primarily by retention time comparison with known standards. Tentative identification possible with a mass detector (LC-MS). | Confident identification of known and unknown impurities through mass spectral library matching and fragmentation analysis.[1] |
| Sample Throughput | Moderate to high, with typical run times of 10-30 minutes. | Moderate, with typical run times of 15-45 minutes. |
| Potential Impurities | Unreacted 3-bromo-9H-carbazole, benzyl bromide/chloride, and other synthesis by-products. | Thermally stable synthesis impurities and residual solvents. |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for achieving accurate and reproducible purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method suitable for the separation and quantification of this compound and its potential non-volatile impurities.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Gradient Program: Start at 70% A, increase to 95% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 293 nm (based on the typical UV absorbance maximum of the carbazole chromophore).[1]
-
Injection Volume: 5 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in Acetonitrile (e.g., 1 mg/mL).
-
Dilute the stock solution to an appropriate concentration for analysis (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a standard GC-MS method for the identification and quantification of this compound and its volatile and semi-volatile impurities. The successful analysis of other halogenated carbazoles by GC-MS supports the suitability of this technique.[2][3]
Instrumentation:
-
GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.
Chromatographic Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial temperature of 150 °C, hold for 2 minutes.
-
Ramp to 300 °C at a rate of 15 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50 - 500 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as Dichloromethane or Ethyl Acetate (e.g., 1 mg/mL).
-
Dilute the stock solution to an appropriate concentration for analysis (e.g., 20 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter if necessary.
Mandatory Visualizations
The following diagrams illustrate the analytical workflow and decision-making process for the purity assessment of this compound.
Caption: A generalized workflow for the purity analysis of this compound.
References
A Comparative Analysis of the Photophysical Properties of Substituted Carbazoles for Researchers and Drug Development Professionals
An in-depth guide to the photophysical characteristics of substituted carbazoles, offering a comparative analysis of their performance supported by experimental data. This guide is tailored for researchers, scientists, and professionals in drug development seeking to leverage the unique optical properties of these versatile compounds.
Carbazole and its derivatives have garnered significant attention in various scientific fields owing to their unique electronic and photophysical properties. These compounds, characterized by a planar, electron-rich aromatic structure, serve as excellent scaffolds for the development of fluorescent probes, organic light-emitting diodes (OLEDs), and potential therapeutic agents. The ability to tune their absorption and emission characteristics through substitution at various positions on the carbazole core makes them highly versatile. This guide provides a comparative overview of the photophysical properties of substituted carbazoles, details the experimental protocols for their characterization, and explores their mechanisms of action in relevant biological pathways.
Data Presentation: A Comparative Look at Photophysical Properties
The photophysical properties of carbazole derivatives are intricately linked to the nature and position of substituent groups on the carbazole moiety. Electron-donating or -withdrawing groups, as well as the extension of π-conjugation, can significantly alter the absorption and emission maxima, fluorescence quantum yields, and fluorescence lifetimes. The following tables summarize the photophysical data for a selection of N-substituted, 3,6-disubstituted, and 2,7-disubstituted carbazole derivatives.
Table 1: Photophysical Properties of N-Substituted Carbazole Derivatives
| Substituent at N-position | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
| Ethyl | Cyclohexane | 295, 325, 338 | 345, 359 | 0.42 | [1] |
| 2-Thienyl | Cyclohexane | 298, 330 | 350, 364 | 0.28 | [1] |
| 3-Thienyl | Cyclohexane | 295, 328 | 346, 360 | 0.35 | [1] |
| Phenyl | Toluene | 288, 320, 333 | 348, 362 | 0.33 | [2] |
| Naphthyl | Various | - | Up to 470 | - | [3] |
Table 2: Photophysical Properties of 3,6-Disubstituted Carbazole Derivatives
| Substituent at 3,6-positions | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
| Di-tert-butyl | - | - | 400-600 | High | [2] |
| Di(fluorene-9-yl)-9-octyl | DCM | 316 | - | - | [4][5] |
| Di(fluorene-9-yl)-9-octyl | DMSO | 318 | - | - | [4][5] |
| Di(2-furyl) | - | - | - | - | [6][7][8] |
| Di(2-thienyl) | - | - | - | - | [6][7][8] |
Table 3: Photophysical Properties of 2,7-Disubstituted Carbazole Derivatives
| Substituent at 2,7-positions | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
| Di-phenyl | - | - | 455 | - | [9] |
| Di-thienyl | - | - | - | up to 0.61 | |
| Di-cyano | Chloroform | ~350 | ~480 | up to 0.87 | [10] |
| Di-bromo | Chloroform | ~350 | ~490 | up to 0.87 | [10] |
Experimental Protocols: Methodologies for Key Experiments
The accurate determination of photophysical properties is crucial for the comparative study of substituted carbazoles. Below are detailed methodologies for two key experimental techniques.
Measurement of Fluorescence Quantum Yield (Φ_F)
The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer with a monochromatic excitation source and a detector capable of recording corrected emission spectra.
-
UV-Vis spectrophotometer for absorbance measurements.
-
1 cm path length quartz cuvettes.
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Spectroscopic grade solvents.
Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
-
Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Calculation: The fluorescence quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
-
Measurement of Fluorescence Lifetime (τ_F)
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Materials and Equipment:
-
TCSPC system including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.
-
Fluorescence spectrometer.
-
Sample holder and cuvettes.
Procedure:
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
-
Sample Measurement: Excite the sample with the pulsed light source and collect the fluorescence emission at a 90° angle. The time difference between the excitation pulse and the arrival of the first fluorescence photon is measured and recorded.
-
Data Acquisition: Repeat the measurement thousands to millions of times to build a histogram of photon arrival times versus delay time.
-
Data Analysis: The resulting fluorescence decay curve is then deconvoluted from the IRF and fitted to an exponential decay function to determine the fluorescence lifetime (τ_F).
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The application of substituted carbazoles in drug development often involves their interaction with specific cellular signaling pathways. The following diagrams, created using the DOT language, illustrate key mechanisms of action and experimental workflows.
Caption: JAK/STAT Signaling Pathway Inhibition by Carbazole Derivatives.
Caption: Mechanism of Topoisomerase II Catalytic Inhibition by Carbazole Derivatives.[6][7][8][11][12][13]
Caption: Modulation of Actin Dynamics by Carbazole Derivatives.[14]
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbazole Host Materials for Blue Phosphorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
The development of stable and efficient blue phosphorescent organic light-emitting diodes (PHOLEDs) remains a critical challenge in the advancement of display and lighting technologies. The performance of these devices is intrinsically linked to the properties of the host material in the emissive layer, which must possess a high triplet energy to confine the excitons on the blue-emitting guest dopant, as well as balanced charge transport and good thermal stability. Carbazole-based materials have emerged as a dominant class of hosts due to their wide energy gap, high triplet energy, and excellent hole-transporting characteristics. This guide provides a comprehensive benchmark of representative carbazole host materials, supported by experimental data to aid in the selection and design of next-generation blue PHOLEDs.
Performance Benchmarking of Carbazole Hosts
The following tables summarize the key performance metrics of several notable carbazole-based host materials for blue PHOLEDs. The data has been compiled from various research publications to provide a comparative overview.
Table 1: Photophysical and Thermal Properties of Selected Carbazole Host Materials
| Host Material | Triplet Energy (E_T) [eV] | HOMO [eV] | LUMO [eV] | Glass Transition Temp. (T_g) [°C] | Decomposition Temp. (T_d) [°C] |
| CBP | 2.56[1] | -5.5 | -2.4 | 103[1] | >350 |
| mCP | 2.90[1] | -5.9 | -2.4 | 62[1] | >300 |
| pBCb2Cz | 2.93[2] | -5.7 | -2.3 | - | >400 |
| m-ICzPBI | 2.83[3] | -5.81[3] | -2.17[3] | - | >450 |
| o-ICzPBI | 2.83[3] | -5.68[3] | -2.18[3] | - | >450 |
| H1 | 2.82[4] | -5.6 | -2.3 | 127[4] | 361[4] |
| H2 | 2.81[4] | -5.7 | -2.4 | 139[4] | 386[4] |
Table 2: Device Performance of Blue PHOLEDs with Selected Carbazole Hosts (Dopant: FIrpic)
| Host Material | Max. External Quantum Efficiency (EQE) [%] | Max. Power Efficiency (PE) [lm/W] | Max. Current Efficiency (CE) [cd/A] |
| pBCb2Cz | 23.0[2] | - | - |
| m-ICzPBI | 13.4[3] | 24.8[3] | 31.6[3] |
| o-ICzPBI | 12.5[3] | 24.2[3] | 29.5[3] |
| H2 | 10.3 (at 100 cd/m²)[4] | 24.9 (at 100 cd/m²)[4] | 23.9 (at 100 cd/m²)[4] |
Experimental Protocols
The following sections outline generalized methodologies for the synthesis of carbazole host materials and the fabrication and characterization of blue PHOLEDs.
General Synthesis of Carbazole Host Materials
Carbazole-based host materials are typically synthesized through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. A general synthetic route for a 9-arylcarbazole derivative is as follows:
-
Halogenation of Carbazole: Carbazole is first halogenated at the desired position (e.g., 3, 6, or 2, 7) using a suitable halogenating agent like N-bromosuccinimide (NBS) or iodine.
-
N-Arylation (Ullmann or Buchwald-Hartwig Reaction): The halogenated carbazole is then coupled with an aryl halide or aryl boronic acid in the presence of a palladium or copper catalyst and a suitable base to introduce the desired aryl substituent at the 9-position (nitrogen atom).
-
Further Functionalization (Suzuki or Buchwald-Hartwig Coupling): Additional aryl or other functional groups can be introduced at the halogenated positions of the carbazole core via palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling reaction between a borylated carbazole derivative and an aryl halide is commonly employed.
-
Purification: The final product is purified using techniques such as column chromatography, recrystallization, and sublimation to achieve the high purity required for OLED applications.
Fabrication of Blue Phosphorescent OLEDs
Blue PHOLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates using vacuum thermal evaporation. A standard device architecture is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
The fabrication process involves the sequential deposition of the organic layers and the metal cathode in a high-vacuum chamber (typically < 10⁻⁶ Torr).
-
Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function of the ITO.
-
Deposition of Organic Layers: The HIL, HTL, EML, and ETL materials are deposited by thermal evaporation from resistively heated crucibles. The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance. The emissive layer is co-evaporated from two separate sources containing the host material and the blue phosphorescent dopant (e.g., FIrpic) at a specific doping concentration.
-
Deposition of EIL and Cathode: A thin layer of an electron-injecting material like lithium fluoride (LiF) is deposited, followed by a thicker layer of a low work function metal, typically aluminum (Al), to form the cathode.
-
Encapsulation: To prevent degradation from moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Characterization of OLEDs
The performance of the fabricated PHOLEDs is characterized using the following techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source measure unit and a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra: Recorded with a spectroradiometer to determine the emission color and color coordinates (CIE).
-
Efficiency Measurements: The external quantum efficiency (EQE), power efficiency (PE), and current efficiency (CE) are calculated from the J-V-L data and the EL spectra.
-
Operational Lifetime: The device is driven at a constant current density, and the luminance is monitored over time. The lifetime is often reported as LT50 or LT95, the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively.[5]
Visualizations
The following diagrams illustrate key concepts in the design and evaluation of blue PHOLEDs.
Caption: A typical multilayer structure of a blue phosphorescent OLED.
Caption: A logical workflow for the development and evaluation of new host materials.
Caption: A simplified Jablonski diagram illustrating the energy transfer mechanism.
References
Validating the Synthesis of 9-Benzyl-3-bromo-9H-carbazole: A Comparative Guide to Synthesis and X-ray Crystallography Confirmation
For researchers, scientists, and professionals in drug development, the precise synthesis and structural confirmation of novel compounds are paramount. This guide provides a comparative analysis of the synthesis of 9-Benzyl-3-bromo-9H-carbazole and its validation using single-crystal X-ray crystallography. We present key experimental data, detailed protocols, and a comparison with alternative synthetic approaches and related structures to ensure a comprehensive understanding of this compound's characteristics.
Synthesis and Structural Elucidation: An Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the bromination of carbazole to yield 3-bromo-9H-carbazole. This intermediate is then subjected to N-alkylation using a suitable benzylating agent, such as benzyl bromide or (chloromethyl)benzene, to produce the final product. The definitive confirmation of the molecular structure is accomplished through single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms.
Comparative Analysis of Crystallographic Data
The crystallographic data for this compound provides a definitive validation of its synthesized structure. A comparison with structurally similar carbazole derivatives, such as 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole and 3-bromo-9-ethyl-9H-carbazole, reveals conserved structural motifs and highlights the influence of the N-substituent on the crystal packing.
| Parameter | This compound[1][2] | 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole | 3-bromo-9-ethyl-9H-carbazole[3] |
| Molecular Formula | C₁₉H₁₄BrN | C₁₉H₁₃BrFN | C₁₄H₁₂BrN |
| Molecular Weight | 336.22 g/mol | 354.21 g/mol | 274.16 g/mol |
| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | Pna2₁ | Pna2₁ | Pbca |
| a (Å) | 17.629 (3) | 17.407 (4) | 15.263 (16) |
| b (Å) | 14.666 (2) | 15.068 (3) | 7.745 (8) |
| c (Å) | 5.6420 (8) | 5.5865 (11) | 20.41 (2) |
| V (ų) | 1458.7 (4) | 1465.3 (5) | 2413 (5) |
| Z | 4 | 4 | 8 |
| Temperature (K) | 113 | 113 | 293 |
| R-factor (R₁) | 0.036 | 0.032 | 0.078 |
| wR₂ | 0.069 | 0.070 | 0.236 |
Experimental Protocols
Synthesis of 3-bromo-9H-carbazole (Intermediate)
A common method for the synthesis of 3-bromo-9H-carbazole involves the electrophilic bromination of carbazole using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).[4][5]
Procedure:
-
Dissolve carbazole in DMF at 0°C.
-
Add a solution of N-bromosuccinimide in DMF dropwise to the carbazole solution.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Pour the reaction mixture into distilled water to precipitate the crude product.
-
Filter the precipitate, wash with distilled water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as a mixture of chloroform and ethanol.
Synthesis of this compound
The N-alkylation of 3-bromo-9H-carbazole is achieved by reacting it with a benzylating agent in the presence of a base.[6]
Procedure:
-
Stir a solution of potassium hydroxide in dimethylformamide at room temperature.
-
Add 3-bromo-9H-carbazole to the solution and continue stirring.
-
Add a solution of (chloromethyl)benzene in dimethylformamide dropwise.
-
Stir the resulting mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain colorless crystals of this compound.
Single-Crystal X-ray Diffraction
High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., chloroform and ethanol).[1][2] A suitable crystal is then mounted on a diffractometer, and X-ray diffraction data is collected at a low temperature to minimize thermal vibrations. The collected data is then processed to solve and refine the crystal structure.
Alternative Synthesis Method: Microwave-Assisted N-Alkylation
An alternative, rapid, and efficient method for the N-alkylation of carbazoles involves microwave irradiation. This "dry media" synthesis offers several advantages, including significantly reduced reaction times and often cleaner reactions.[7][8][9]
General Procedure:
-
Mix 3-bromo-9H-carbazole with an excess of the alkyl halide (e.g., benzyl bromide) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
-
Adsorb the mixture onto a solid support such as potassium carbonate.
-
Irradiate the mixture in an open vessel using a domestic microwave oven for a short duration (typically 5-10 minutes).
-
After cooling, extract the product with a suitable solvent and purify by flash chromatography.
Workflow and Logical Relationships
The following diagrams illustrate the synthesis workflow and the logical relationship between the experimental stages and the final validation.
Caption: Workflow from starting materials to the validated molecular structure.
Caption: The logical flow of validating a synthesized compound via X-ray crystallography.
References
- 1. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
N-Benzyl vs. N-Phenyl Carbazole Derivatives: A Comparative Guide for Electronic Applications
For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical step in the design of advanced electronic materials. Carbazole derivatives, renowned for their robust thermal stability and excellent hole-transporting properties, are a cornerstone in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The substituent at the 9-position (the nitrogen atom) of the carbazole core significantly influences the electronic and photophysical properties of the resulting material. This guide provides a detailed comparison of two key classes of N-substituted carbazoles: N-benzyl and N-phenyl derivatives, offering insights into their respective performance characteristics for electronic applications.
While N-phenyl carbazole derivatives have been extensively studied and utilized in a wide array of electronic devices, their N-benzyl counterparts remain less explored, with a notable scarcity of comprehensive experimental data on their electronic properties. This comparison, therefore, leverages extensive experimental data for N-phenyl derivatives and qualitative spectroscopic insights and theoretical studies for N-benzyl derivatives to provide a holistic overview.
Key Performance Differences: A Spectroscopic Perspective
A comparative analysis of N-alkyl (including benzyl) versus N-aryl (phenyl) substituted 3,6-dibromocarbazole derivatives reveals distinct spectroscopic and, by extension, electronic and photophysical characteristics.[1]
| Spectroscopic Parameter | N-Benzyl Derivatives (as an N-Alkyl example) | N-Phenyl Derivatives |
| ¹H NMR (Aromatic Protons) | Generally upfield shifts compared to the N-H precursor.[1] | Generally downfield shifts for carbazole protons, with additional signals from the aryl substituent.[1] |
| ¹³C NMR (Carbazole Carbons) | Minimal shifts compared to the parent carbazole.[1] | Significant shifts, particularly for carbons adjacent to the nitrogen, indicating electronic perturbation.[1] |
| UV-Vis Absorption (λmax) | Minor shifts relative to the parent carbazole. | Red-shifted (bathochromic shift) absorption maxima, indicating a more extended π-conjugated system.[1] |
| Fluorescence Emission (λem) | Emission properties are largely dictated by the carbazole core.[1] | Often exhibit red-shifted emission and potentially altered quantum yields due to intramolecular charge transfer.[1] |
These spectroscopic differences suggest that the phenyl group in N-phenyl derivatives extends the π-conjugation of the carbazole core, leading to a smaller HOMO-LUMO gap and red-shifted absorption and emission spectra.[1] In contrast, the benzyl group, being an N-alkyl substituent, tends to have a less significant impact on the intrinsic electronic properties of the carbazole moiety.[1] This fundamental difference has profound implications for their application in electronic devices.
N-Phenyl Carbazole Derivatives: A Wealth of Experimental Data
N-phenyl carbazole derivatives have been extensively employed as host materials in OLEDs due to their high triplet energy, good thermal stability, and excellent hole-transporting capabilities. The performance of these materials is well-documented, with numerous studies providing quantitative data on device efficiency and other key metrics.
Performance in Organic Light-Emitting Diodes (OLEDs)
The following table summarizes the electroluminescent performance of various OLEDs employing N-phenyl carbazole derivatives as host materials.
| Host Material | Dopant | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Turn-on Voltage (V) |
| p-CbzBiz | Ir(ppy)₂(acac) | 21.8 | - | - | - |
| o-CbzBiz | 4CzIPN (TADF) | 16.7 | - | - | - |
| Pyridinyl-Carbazole H1 | Ir(ppy)₃ | - | 49.8 | 33.2 | 3.0 |
| Pyridinyl-Carbazole H2 | Ir(ppy)₃ | 9.4 (at 1000 cd/m²) | 33.9 (at 1000 cd/m²) | 34.1 (at 1000 cd/m²) | 2.6-3.3 |
| Pyridinyl-Carbazole H2 | FIrpic | 10.3 (at 100 cd/m²) | 23.9 (at 100 cd/m²) | 24.9 (at 100 cd/m²) | - |
EQE: External Quantum Efficiency; TADF: Thermally Activated Delayed Fluorescence. Data compiled from multiple sources.
Photophysical and Thermal Properties
The photophysical and thermal properties of N-phenyl carbazole derivatives are crucial for their performance and stability in electronic devices.
| Compound | HOMO (eV) | LUMO (eV) | Triplet Energy (ET) (eV) | Decomposition Temp. (Td) (°C) | Glass Transition Temp. (Tg) (°C) |
| Bicarbazole Derivative | -5.7 | -2.3 | - | - | - |
| Pyridinyl-Carbazole H1 | - | - | 2.82 | 361 | 127 |
| Pyridinyl-Carbazole H2 | - | - | 2.81 | 386 | 139 |
| Oxetane-functionalized Carbazole 1 | - | - | - | > 360 | 142 |
| Oxetane-functionalized Carbazole 2 | - | - | - | > 360 | 162 |
| Oxetane-functionalized Carbazole 3 | - | - | - | > 360 | 145 |
Data compiled from multiple sources.[2][3][4]
N-Benzyl Carbazole Derivatives: An Emerging Area
Experimental data on the electronic properties and device performance of N-benzyl carbazole derivatives is significantly more limited. However, synthesis and basic characterization have been reported, providing a foundation for future investigations.
Synthesis and Characterization
The synthesis of 9-benzyl-3,6-diiodo-9H-carbazole has been documented, involving the N-alkylation of 3,6-diiodo-9H-carbazole with benzyl bromide.[5] Spectroscopic characterization through NMR has been performed on such derivatives.[5] Theoretical studies using Density Functional Theory (DFT) have also been employed to predict the electronic and vibrational properties of N-benzyl carbazole derivatives, suggesting their potential for electronic applications.[6]
Based on the qualitative comparison with N-aryl derivatives, it can be inferred that N-benzyl carbazoles would likely retain the intrinsic electronic properties of the carbazole core more closely, potentially leading to wider bandgaps and bluer emission compared to their N-phenyl counterparts. The benzyl group, while not extending π-conjugation in the same way as a phenyl group, can influence molecular packing and film morphology, which in turn affects charge transport properties.
Experimental Protocols
General Synthesis of N-Substituted Carbazole Derivatives
Ullmann Condensation (for N-Arylation): A mixture of carbazole, an aryl halide (e.g., iodobenzene), a copper catalyst (e.g., CuI), a base (e.g., K₂CO₃), and a ligand (e.g., 1,10-phenanthroline) in a high-boiling point solvent (e.g., DMF or toluene) is heated under an inert atmosphere. The reaction mixture is then cooled, and the product is isolated through extraction and purified by column chromatography or recrystallization.
N-Alkylation (for N-Benzylation): To a solution of carbazole in a polar aprotic solvent (e.g., DMF or DMSO), a strong base (e.g., NaH or KOH) is added to deprotonate the carbazole nitrogen. Subsequently, an alkyl halide (e.g., benzyl bromide) is added, and the reaction is stirred at room temperature or with gentle heating. The product is then isolated by precipitation in water, followed by filtration and purification.[5]
OLED Device Fabrication (Thermal Evaporation)
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Layer Deposition: The organic layers and metal cathode are deposited in a high-vacuum chamber (< 10⁻⁶ Torr) via thermal evaporation. A typical device architecture is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) [Host:Dopant] / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., LiF/Al). The deposition rates for organic materials are typically 1-2 Å/s, while for metals, they are around 5-10 Å/s.
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from oxygen and moisture.
Characterization of Electronic Properties
-
Cyclic Voltammetry (CV): Used to determine the HOMO and LUMO energy levels of the materials. The measurements are typically performed in a three-electrode cell with a working electrode (e.g., platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl) in a suitable solvent with a supporting electrolyte.
-
Photoluminescence Spectroscopy: Used to measure the absorption and emission spectra of the materials in solution and as thin films. The photoluminescence quantum yield (PLQY) is a critical parameter and can be measured using an integrating sphere.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Used to determine the thermal stability (decomposition temperature, Td) and morphological stability (glass transition temperature, Tg) of the materials.[4]
Visualizing the Concepts
Conclusion
The choice between N-benzyl and N-phenyl substitution on a carbazole core has a significant impact on the resulting material's electronic and photophysical properties. N-phenyl derivatives benefit from extended π-conjugation, leading to red-shifted absorption and emission, and have demonstrated high performance as host materials in OLEDs, supported by a vast body of experimental data.
In contrast, N-benzyl carbazole derivatives are a less explored class of materials. Spectroscopic evidence suggests that the benzyl group has a more isolated electronic effect on the carbazole core, which may be advantageous for applications requiring the preservation of the intrinsic properties of the carbazole moiety, such as wide bandgap materials for deep-blue emission. However, the current lack of comprehensive experimental data on their charge transport properties and device performance necessitates further research to fully elucidate their potential in electronic applications. Future studies focusing on the synthesis and characterization of a broader range of N-benzyl carbazole derivatives are crucial to enable a direct and quantitative comparison with their well-established N-phenyl counterparts and to unlock their potential for next-generation electronic devices.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 9-Benzyl-3-bromo-9H-carbazole: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 9-Benzyl-3-bromo-9H-carbazole was located. The following disposal procedures are based on guidelines for halogenated aromatic compounds and data from the SDS of the closely related compound, 3-Bromo-9H-carbazole. Professionals must exercise their judgment and adhere to all applicable local, state, and federal regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a brominated organic compound, it is classified as a halogenated hazardous waste and must be handled accordingly. This guide provides essential information for researchers, scientists, and drug development professionals on the correct operational and disposal plans.
Immediate Safety and Handling Information
Before handling this compound, it is imperative to be familiar with its potential hazards and the necessary safety precautions. Based on data for structurally similar compounds, the following measures are recommended.
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator for organic vapors and particulates is recommended. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Incineration at high temperatures is a common method for the destruction of halogenated organic compounds[1].
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Classification:
-
Container Selection and Labeling:
-
Select a designated, properly labeled, and sealable waste container for halogenated organic solids. The container should be made of a material compatible with the waste.
-
The label must clearly state "Hazardous Waste," "Halogenated Organic Solids," and list the full chemical name: "this compound."
-
-
Waste Collection:
-
Carefully transfer the solid waste into the designated container, minimizing the generation of dust.
-
For contaminated labware, scrape or rinse the material into the waste container. The first rinse with a suitable solvent should also be collected as halogenated liquid waste[4].
-
Keep the waste container securely closed when not in use[3][4].
-
-
Storage:
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental management company.
-
Provide the waste disposal company with a complete and accurate description of the waste contents.
-
Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Ventilate:
-
Immediately evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
-
Don Appropriate PPE:
-
Wear the personal protective equipment outlined in the table above.
-
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or vacuum the material and place it into the designated halogenated organic waste container[5]. Avoid generating dust[6].
-
Use an inert absorbent material for liquid spills before sweeping them into the waste container[3].
-
Clean the spill area with a suitable solvent and collect the cleaning materials as halogenated waste.
-
-
Decontamination:
-
Thoroughly decontaminate all equipment used in the cleanup.
-
Wash hands and any exposed skin with soap and water.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guide for 9-Benzyl-3-bromo-9H-carbazole
Chemical Profile:
| Name: | 9-Benzyl-3-bromo-9H-carbazole |
| CAS Number: | 339576-55-5 |
| Molecular Formula: | C19H14BrN |
| Molecular Weight: | 336.23 |
| Appearance: | White to light yellow to light orange powder or crystal |
| Hazards: | Based on related compounds, may cause eye, skin, and respiratory irritation.[1][2][4][5] Some carbazoles are suspected of causing cancer and genetic defects.[6] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to prevent exposure when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][3] | Protects against eye irritation from dust and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. A flame-resistant lab coat is required.[1][3][7] | Prevents skin irritation and potential absorption of the substance. Contaminated clothing should be removed and laundered before reuse.[2] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[1][5] If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA or EN 149 approved respirator with a particle filter.[1][4][8] | Minimizes the inhalation of potentially harmful dust particles. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.
-
Don all required PPE as specified in the table above.
-
Have designated and labeled containers ready for hazardous waste.
-
-
Handling:
-
Post-Handling:
Disposal Plan: Step-by-Step Protocol
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated weighing papers, and disposable equipment into a designated, clearly labeled hazardous waste container for halogenated organic solids.[9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste.[9]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Irritant," "Potential Carcinogen").[10]
-
-
Storage and Disposal:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor, in accordance with local, state, and national regulations.[1][6]
-
Emergency Procedures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3][5] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3] |
Spill Response:
In case of a spill, evacuate the area and prevent the spread of dust.[2] Wear appropriate PPE, including respiratory protection.[2] Carefully sweep up the solid material and place it into a labeled hazardous waste container.[2] Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[9]
Caption: Safe handling and disposal workflow for this compound.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. canbipharm.com [canbipharm.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
